2-(4-Methoxyphenyl)propanoic acid
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDLTYNZHQRMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292819 | |
| Record name | 2-(4-Methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942-54-1 | |
| Record name | 942-54-1 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-(4-Methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70292819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(4-Methoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)propanoic acid, a notable member of the arylpropanoic acid class of compounds, is a subject of significant interest in medicinal chemistry and pharmacology. Its structural motif is characteristic of a class of non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its primary mechanism of action. All quantitative data are presented in structured tables for clarity and comparative purposes.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound (CAS No: 942-54-1) are summarized below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| CAS Number | 942-54-1[1][2] |
| Molecular Formula | C₁₀H₁₂O₃[1][2] |
| Molecular Weight | 180.20 g/mol [1] |
| IUPAC Name | This compound |
| Synonyms | p-methoxyphenylpropionic acid, Benzeneacetic Acid, 4-Methoxy-α-methyl-[1][3] |
| SMILES | CC(C1=CC=C(OC)C=C1)C(O)=O[1] |
| InChI | InChI=1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12)[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 55-57 °C | [4] |
| Boiling Point (Predicted) | 309.4 ± 25.0 °C | [4][5] |
| Density (Predicted) | 1.139 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 4.49 ± 0.10 | [4] |
| LogP | 1.8833 | [1] |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1] |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol and acetone.[3] | |
| Appearance | Off-white to light yellow solid.[4] |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of this compound. These protocols are based on common organic chemistry techniques applicable to this class of compounds.
Synthesis via Hydrolysis of 2-(4-methoxyphenyl)propionitrile
A common synthetic route to 2-arylpropanoic acids is the hydrolysis of the corresponding nitrile. This method is generally high-yielding and proceeds through a well-established mechanism.
Materials:
-
2-(4-methoxyphenyl)propionitrile
-
Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-(4-methoxyphenyl)propionitrile in an excess of aqueous acid (e.g., 5 N HCl) or base (e.g., 10% NaOH).
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If the reaction was performed under acidic conditions, the product may precipitate upon cooling. If performed under basic conditions, acidify the mixture with a strong acid (e.g., concentrated HCl) to a pH of approximately 2 to precipitate the carboxylic acid.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for effective purification.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of benzene and ligroin, or aqueous ethanol)
-
Erlenmeyer flask
-
Heating source
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the flask in an ice bath to maximize the yield of the precipitate.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for assessing the purity of this compound and for separating its enantiomers if a chiral stationary phase is used.
Instrumentation and Conditions (General Reverse-Phase Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH). The exact ratio should be optimized for the specific column and instrument.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., around 230 nm).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Peak Assignment | **Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) ** |
| ¹H NMR (CDCl₃) | Carboxylic acid proton (-COOH) | ~11-12 |
| Aromatic protons (-C₆H₄-) | ~6.8-7.2 (multiplet) | |
| Methine proton (-CH-) | ~3.7 (quartet) | |
| Methoxy protons (-OCH₃) | ~3.8 (singlet) | |
| Methyl protons (-CH₃) | ~1.5 (doublet) | |
| ¹³C NMR (CDCl₃) | Carboxylic acid carbon (-COOH) | ~180 |
| Aromatic carbon attached to oxygen (-C-O) | ~159 | |
| Other aromatic carbons | ~114-132 | |
| Methine carbon (-CH-) | ~45 | |
| Methoxy carbon (-OCH₃) | ~55 | |
| Methyl carbon (-CH₃) | ~18 | |
| IR (KBr pellet) | O-H stretch (carboxylic acid) | 3300-2500 (broad) |
| C-H stretch (aromatic and aliphatic) | ~3000 | |
| C=O stretch (carboxylic acid) | ~1700 | |
| C=C stretch (aromatic) | ~1610, 1510 | |
| C-O stretch (ether and acid) | ~1250, 1180 |
Signaling Pathway and Experimental Workflows
Mechanism of Action: Cyclooxygenase (COX) Inhibition
This compound, as a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] The inhibition of COX enzymes reduces the production of these pro-inflammatory prostaglandins.[6][7]
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by this compound.
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of this compound in a laboratory setting.
Caption: General experimental workflow for the synthesis and purification of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR [m.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. benchchem.com [benchchem.com]
- 7. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for 2-(4-methoxyphenyl)propanoic acid. This compound is a valuable building block in the synthesis of various pharmaceuticals and other fine chemicals. The following sections detail prominent synthetic routes, offering comprehensive experimental protocols, quantitative data, and visual representations of the chemical transformations.
Overview of Synthetic Strategies
The synthesis of this compound can be achieved through several distinct pathways. The choice of a particular route often depends on factors such as the availability and cost of starting materials, desired yield and purity, scalability, and environmental considerations. The most notable methods include:
-
Grignard Reaction-based Synthesis: A classic and versatile approach involving the reaction of a Grignard reagent with a suitable electrophile.
-
Oxidation of Anethole Derivatives: Utilizing readily available natural products as starting materials.
-
Palladium-Catalyzed Carbonylation: A modern and efficient method for introducing the carboxylic acid functionality.
-
Phase-Transfer Catalysis: An industrially viable method offering high yields and milder reaction conditions.
The following sections will delve into the specifics of these synthetic pathways.
Grignard Reaction-based Synthesis
This pathway typically commences with the readily available 4-methoxyacetophenone. The key steps involve the formation of a tertiary alcohol via a Grignard reaction, followed by subsequent transformations to yield the target carboxylic acid.
Synthesis Pathway
A representative Grignard-based synthesis is outlined below:
Caption: Grignard reaction pathway for this compound synthesis.
Experimental Protocol
A general protocol for the Grignard reaction step is as follows:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). A solution of bromomethane (1.1 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.
-
Reaction with Ketone: The solution of 4-methoxyacetophenone (1.0 eq) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-(4-methoxyphenyl)propan-2-ol.
Note: Subsequent dehydration and oxidation steps would require specific conditions that can be optimized based on literature procedures.
Oxidation of Anethole Derivatives
trans-Anethole, a major component of anise and fennel oils, serves as a renewable starting material for the synthesis of this compound.[1][2] This pathway involves the oxidation of the propenyl side chain.
Synthesis Pathway
The oxidation of anethole can proceed through various intermediates depending on the oxidizing agent used.[1][2]
Caption: Synthesis of this compound via oxidation of anethole.
Experimental Protocol: Epoxidation of trans-Anethole
-
Reaction Setup: To a solution of trans-anethole (1.0 eq) in a suitable solvent such as dichloromethane, meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) is added portion-wise at 0 °C.
-
Reaction Execution: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction mixture is filtered to remove the meta-chlorobenzoic acid byproduct. The filtrate is washed successively with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude anethole epoxide, which can be used in the next step without further purification.
Palladium-Catalyzed Carbonylation
This modern approach involves the palladium-catalyzed carbonylation of 4-methoxystyrene, offering a direct route to the desired carboxylic acid.[3]
Synthesis Pathway
The reaction proceeds under a carbon monoxide atmosphere in the presence of a palladium catalyst and a phosphine ligand.[3]
Caption: Palladium-catalyzed carbonylation of 4-methoxystyrene.
Experimental Protocol
-
Reaction Setup: A pressure vessel is charged with 4-methoxystyrene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), triphenylphosphine (PPh₃, 0.04 eq), and a suitable solvent such as toluene.
-
Reaction Execution: The vessel is purged with carbon monoxide (CO) and then pressurized with CO (e.g., 3 atm). The reaction mixture is heated (e.g., to 100 °C) and stirred for several hours.[3]
-
Work-up: After cooling to room temperature, the reaction mixture is filtered. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.
Quantitative Data Summary
| Pathway | Starting Material | Key Reagents | Typical Yield | Reference |
| Grignard Synthesis | 4-Methoxyacetophenone | CH₃MgBr, Oxidizing Agent | Varies with specific route | General Method |
| Anethole Oxidation | trans-Anethole | m-CPBA, H₂O₂ | Moderate to Good | [1][2] |
| Pd-Catalyzed Carbonylation | 4-Methoxystyrene | CO, Pd(OAc)₂, PPh₃ | Up to 76% | [3] |
| Phase-Transfer Catalysis | p-Hydroxyanisole, 2-Chloropropionic acid | NaOH, Phase-transfer catalyst | >90% | [4] |
Phase-Transfer Catalysis Synthesis
An industrially relevant method involves the reaction of p-hydroxyanisole with 2-chloropropionic acid under phase-transfer catalysis conditions. This method is noted for its high yield and purity of the final product.[4]
Synthesis Pathway
This Williamson ether synthesis variant is facilitated by a phase-transfer catalyst, which shuttles the phenoxide ion from the aqueous phase to the organic phase for reaction.
Caption: Phase-transfer catalysis for 2-(4-methoxyphenoxy)propanoic acid synthesis.
Experimental Protocol
-
Formation of Phenoxide: In a reactor, p-hydroxyanisole, sodium hydroxide, a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and water are stirred at room temperature.[4]
-
Reaction: 2-Chloropropionic acid and an organic solvent (e.g., ether) are added to the mixture. The reaction is conducted at a controlled temperature (e.g., 40°C) and pressure for a specified time (e.g., 0.5-1.5 hours).[4]
-
Work-up and Isolation: After the reaction is complete, the mixture is acidified with HCl solution. The organic phase is separated, and the solvent is removed by evaporation. The crude product can be further purified by recrystallization to yield 2-(4-methoxyphenoxy)propanoic acid with a purity of up to 99.5%.[4]
Conclusion
This guide has outlined several key synthetic pathways to this compound, each with its own set of advantages. The choice of synthesis will be guided by the specific requirements of the research or development project, including scale, cost, and available equipment. The provided protocols and data serve as a foundation for the practical execution of these synthetic routes.
References
- 1. [PDF] Oxidation reactions of some natural volatile aromatic compounds: anethole and eugenol | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]
Unraveling the Core Mechanism of Action: A Technical Guide to 2-(4-Methoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Methoxyphenyl)propanoic acid is a compound belonging to the phenylpropanoic acid class, a well-established group of non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory cascade. This technical guide provides a detailed overview of the core mechanism of action of this compound, focusing on its interaction with the COX signaling pathway. While specific quantitative inhibitory data for this particular compound is not extensively available in public literature, this guide leverages data from structurally related analogs and common reference inhibitors to provide a comprehensive understanding of its expected pharmacological profile. Detailed experimental protocols for assessing its activity and visualizations of the key pathways and workflows are also presented to support further research and development efforts.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key pathway in the inflammatory process is the arachidonic acid cascade, which is initiated by the release of arachidonic acid from the cell membrane. Cyclooxygenase (COX) enzymes are central to this pathway, catalyzing the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[1]
There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[1] In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of pro-inflammatory prostaglandins.[1]
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting the activity of COX enzymes. The discovery of the two COX isoforms has led to the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2] this compound, as a phenylpropanoic acid derivative, is expected to function as a COX inhibitor.[1]
Core Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
The principal mechanism of action of this compound is the inhibition of the cyclooxygenase enzymes, thereby blocking the synthesis of prostaglandins.[1] By binding to the active site of the COX enzymes, the compound prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various other prostaglandins and thromboxanes.[1]
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.
Quantitative Data on COX Inhibition
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activities of Reference NSAIDs
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| COX-1 Selective Inhibitor | ||||
| SC-560 | 9 | 6300 | 0.0014 | [3][4][5] |
| Non-Selective Inhibitor | ||||
| Indomethacin | 18 | 26 | 0.69 | [6][7] |
| COX-2 Selective Inhibitor | ||||
| Celecoxib | 15000 | 40 | 375 | [8] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2, a standardized in vitro assay can be employed. The following provides a detailed methodology for a common fluorometric inhibitor screening assay.
In Vitro COX Inhibitor Screening Assay (Fluorometric)
This assay measures the peroxidase activity of COX. The conversion of arachidonic acid to PGH2 by the cyclooxygenase activity of the enzyme is coupled to the oxidation of a fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) by the peroxidase activity, which can be measured by a fluorescence plate reader.[1]
Materials and Reagents:
-
Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Fluorometric Probe (e.g., ADHP)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Test Compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference Inhibitors:
-
COX-1 Selective: SC-560
-
COX-2 Selective: Celecoxib
-
Non-selective: Indomethacin
-
-
96-well black microplate
-
Fluorometric plate reader
Experimental Workflow:
Caption: General experimental workflow for a COX inhibition assay.
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute enzymes and cofactors in cold assay buffer just before use. Prepare serial dilutions of the test compound and reference inhibitors.
-
Assay Plate Setup: To the wells of a 96-well black microplate, add the COX Assay Buffer, Heme, and the fluorometric probe.
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme solution to the appropriate wells.
-
Inhibitor Addition: Add the serially diluted test compound or reference inhibitors to the designated wells. Include wells with solvent only as a control for 100% enzyme activity and wells without enzyme as a background control.
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence in a kinetic mode using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Subtract the background fluorescence from all measurements.
-
Calculate the percentage of inhibition for each concentration of the test compound and reference inhibitors relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Calculate the Selectivity Index (SI) by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
Conclusion
This compound, as a member of the phenylpropanoic acid family of NSAIDs, is expected to exert its primary therapeutic effects through the inhibition of cyclooxygenase enzymes. This action leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain. While specific quantitative data for this compound is limited, the provided framework for understanding its mechanism of action and the detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate its pharmacological properties. Future studies are warranted to precisely determine the IC50 values and selectivity profile of this compound to fully characterize its potential as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclooxygenase-2 inhibition and side-effects of non-steroidal anti-inflammatory drugs in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Indomethacin | Indometacin | COX1 and COX2 inhibitor | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-(4-Methoxyphenyl)propanoic Acid: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(4-Methoxyphenyl)propanoic acid (CAS No. 942-54-1). This compound is a valuable building block in organic synthesis and its proper characterization is crucial for researchers, scientists, and professionals in drug development. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. The information herein serves as a reference for the identification and characterization of this compound.
Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~11-12 | Singlet (broad) | 1H | - | -COOH |
| 7.25 | Doublet | 2H | ~8.8 | Ar-H (ortho to -CH) |
| 6.88 | Doublet | 2H | ~8.8 | Ar-H (ortho to -OCH₃) |
| 3.79 | Singlet | 3H | - | -OCH₃ |
| 3.68 | Quartet | 1H | ~7.2 | -CH(CH₃) |
| 1.47 | Doublet | 3H | ~7.2 | -CH(CH₃) |
| Solvent: CDCl₃, Reference: TMS at 0.00 ppm |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~180 | Quaternary | -COOH |
| ~159 | Quaternary | Ar-C (-OCH₃) |
| ~132 | Quaternary | Ar-C (-CH) |
| ~128 | Tertiary | Ar-CH (ortho to -CH) |
| ~114 | Tertiary | Ar-CH (ortho to -OCH₃) |
| ~55 | Primary | -OCH₃ |
| ~45 | Tertiary | -CH(CH₃) |
| ~18 | Primary | -CH(CH₃) |
| Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~2970, 2840 | Medium | C-H stretch (Aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1610, 1510 | Strong | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O stretch (Aryl ether) |
| ~1180 | Medium | C-O stretch (Carboxylic acid) |
| ~830 | Strong | C-H bend (para-disubstituted aromatic) |
| Sample Preparation: KBr Pellet |
Table 4: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Relative Intensity (%) | Assignment |
| 180 | ~40 | [M]⁺ (Molecular Ion) |
| 135 | 100 | [M - COOH]⁺ |
| 121 | ~30 | [M - CH(CH₃)COOH]⁺ |
| 107 | ~25 | [C₇H₇O]⁺ |
| 91 | ~15 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | ~20 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette during the transfer.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). A higher number of scans (e.g., 128 or more) and a relaxation delay (d1) of 1-2 seconds are typically required to achieve a good signal-to-noise ratio.
-
-
NMR Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive phase.
-
Reference the spectrum to the TMS signal at 0.00 ppm (for ¹H NMR) or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C NMR).
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
2. Infrared (IR) Spectroscopy
-
KBr Pellet Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder to the mortar.
-
Gently but thoroughly mix the sample and KBr by grinding them together.
-
Transfer the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.
-
-
IR Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
3. Mass Spectrometry (MS)
-
Electron Ionization (EI) Sample Introduction and Data Acquisition:
-
Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
-
Gently heat the probe to volatilize the sample into the ion source.
-
In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes ionization and fragmentation of the molecules.
-
The resulting positive ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
-
Mandatory Visualization
Caption: Spectroscopic analysis workflow for chemical structure confirmation.
Potential Applications of 2-(4-Methoxyphenyl)propanoic Acid in Agriculture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Methoxyphenyl)propanoic acid, more commonly referred to in agricultural literature as 2-(4-methoxyphenoxy)propanoic acid, is a chemical compound with significant potential in the agricultural sector. As a member of the aryloxyphenoxypropionate (FOP) class of chemicals, its primary application lies in its herbicidal activity against a range of grass weeds. The herbicidal effect is primarily achieved through the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the biosynthesis of fatty acids in susceptible plants. This disruption of lipid synthesis leads to the failure of cell membrane formation and ultimately, plant death. This technical guide provides an in-depth overview of the potential applications of this compound in agriculture, focusing on its herbicidal properties. The guide includes a summary of available quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to aid researchers and professionals in the field.
Introduction
This compound and its derivatives are selective, post-emergence herbicides effective against annual and perennial grass weeds in various broadleaf crops.[1] The selectivity of these compounds is a key advantage, allowing for the control of unwanted grasses without harming the desired crops.[2] The herbicidal activity is largely attributed to the (R)-enantiomer of the molecule. Beyond its role as a herbicide, there are indications that this class of compounds may also exhibit plant growth regulator activities, although this application is less well-documented.[3] This guide will delve into the mechanisms of action, present available efficacy data, and provide detailed experimental methodologies relevant to the study of this compound for agricultural applications.
Mechanism of Action
Primary Mechanism: Acetyl-CoA Carboxylase (ACCase) Inhibition
The principal mode of action of this compound and other aryloxyphenoxypropionate herbicides is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme.[2] ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is the first committed step in the biosynthesis of fatty acids.
The inhibition of ACCase leads to a depletion of malonyl-CoA, which in turn halts the production of the long-chain fatty acids necessary for the synthesis of phospholipids and other essential lipids. These lipids are vital components of cell membranes. Without the ability to produce new membranes, cell division, growth, and overall plant development are arrested, leading to the death of the susceptible plant.[4] The selectivity between grasses and broadleaf plants is attributed to differences in the structure of the ACCase enzyme in these plant types, with the enzyme in broadleaf crops being less sensitive to inhibition by this class of herbicides.[2]
Secondary Mechanism: Induction of Oxidative Stress
Disruption of fatty acid metabolism can also lead to the generation of reactive oxygen species (ROS), inducing oxidative stress within the plant cells.[4] This secondary mechanism contributes to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, further accelerating cell death.
Herbicidal Efficacy Data
Direct quantitative data for the herbicidal efficacy of this compound is limited in publicly available literature. However, data for structurally similar and commercially used aryloxyphenoxypropionate herbicides, such as fenoxaprop-p-ethyl, can provide a valuable proxy for its potential activity.
Table 1: Herbicidal Activity of Fenoxaprop-p-ethyl against Wild Oat (Avena fatua)
| Parameter | Value | Reference |
| IC50 for ACCase (Susceptible Population) | Not explicitly found, but a resistant population showed a 7206.557-fold higher IC50 than a susceptible one. | [5] |
| GR50 (50% Growth Reduction) - Susceptible | ~10 g ai/ha | [6] |
| GR50 (50% Growth Reduction) - Resistant | >200 g ai/ha | [6] |
Table 2: Crop and Weed Selectivity of Fenoxaprop-p-ethyl
| Crop | Tolerance Level | Weed Species | Control Level | Reference |
| Wheat | High (minor transient injury at 2x rate) | Avena fatua (Wild Oat) | Excellent | [2][7] |
| Barley | High | Avena fatua (Wild Oat) | Excellent | [1] |
| Rice | High | Echinochloa crus-galli (Barnyardgrass) | Excellent | [1] |
Potential as a Plant Growth Regulator
Experimental Protocols
Synthesis of (R)-2-(4-Methoxyphenyl)propanoic Acid
A common route for the synthesis of aryloxyphenoxypropionic acids involves the Williamson ether synthesis. For the optically active (R)-enantiomer, a chiral starting material is required. An industrial method for synthesizing 2-(4-methoxyphenoxy)propanoic acid has been patented, utilizing a phase transfer catalyst.[9] A general laboratory-scale synthesis can be adapted from procedures for similar compounds.
Protocol: Synthesis of this compound via Williamson Ether Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-methoxyphenol (1.0 eq) in a suitable solvent such as acetone or acetonitrile.
-
Base Addition: Add a base, for example, anhydrous potassium carbonate (1.5 eq), to the solution and stir the suspension at room temperature for 30 minutes.
-
Alkylation: Add (S)-2-chloropropionic acid or its ester (1.1 eq) dropwise to the reaction mixture. The use of the (S)-enantiomer of the chloropropionic acid will result in the (R)-enantiomer of the final product due to Walden inversion.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Hydrolysis (if an ester was used): If an ester of 2-chloropropionic acid was used, the resulting ester of this compound must be hydrolyzed. Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution and reflux for 2-4 hours. After cooling, remove the ethanol under reduced pressure, dilute with water, and wash with diethyl ether.
-
Acidification and Isolation: Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~2. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Evaluation of Herbicidal Activity
Protocol: Greenhouse Dose-Response Assay
-
Plant Material: Grow susceptible weed species (e.g., Avena fatua) and tolerant crop species (e.g., wheat) in pots containing a standard potting mix under controlled greenhouse conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant). Prepare a series of dilutions to cover a range of application rates. Apply the herbicide solution to the plants at the 2-3 leaf stage using a laboratory sprayer calibrated to deliver a specific volume.
-
Experimental Design: Use a completely randomized design with multiple replications for each treatment (herbicide concentration) and an untreated control.
-
Data Collection: At 14-21 days after treatment, visually assess plant injury on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.
-
Data Analysis: Calculate the percent growth reduction relative to the untreated control. Use a log-logistic dose-response model to calculate the GR50 value (the herbicide rate required to cause a 50% reduction in plant growth).
Acetyl-CoA Carboxylase (ACCase) Activity Assay
Protocol: In Vitro ACCase Inhibition Assay
-
Enzyme Extraction: Harvest fresh leaf tissue from young, actively growing susceptible plants. Grind the tissue to a fine powder in liquid nitrogen. Homogenize the powder in an ice-cold extraction buffer containing a buffering agent (e.g., Tricine-HCl), glycerol, and protease inhibitors. Centrifuge the homogenate at high speed to pellet cell debris, and use the supernatant containing the crude enzyme extract for the assay.
-
Assay Reaction: The ACCase activity can be measured by quantifying the incorporation of 14C-bicarbonate into an acid-stable product (malonyl-CoA). The reaction mixture should contain the enzyme extract, ATP, MgCl2, acetyl-CoA, and NaH14CO3.
-
Inhibition Assay: To determine the inhibitory effect of this compound, pre-incubate the enzyme extract with various concentrations of the compound before initiating the reaction by adding acetyl-CoA.
-
Quantification: Stop the reaction by adding acid. Dry the samples to remove unreacted 14C-bicarbonate. Add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of ACCase activity for each concentration of the inhibitor. Determine the IC50 value (the inhibitor concentration required to cause 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Formulation Considerations
For agricultural applications, this compound would typically be formulated as an emulsifiable concentrate (EC).[4] An EC formulation generally consists of the active ingredient, a water-immiscible solvent, and one or more surfactants. This allows the herbicide to be easily diluted with water in the spray tank to form a stable emulsion for application. The choice of solvents and surfactants is critical for ensuring the stability of the formulation and the efficacy of the herbicide upon application.
Conclusion
This compound, a member of the aryloxyphenoxypropionate class of herbicides, holds significant promise for selective control of grass weeds in broadleaf crops. Its primary mechanism of action through the inhibition of ACCase is well-established, though further research into its potential secondary mechanisms and plant growth regulating properties is warranted. The data on analogous compounds suggest a high degree of efficacy and crop safety. The experimental protocols provided in this guide offer a framework for researchers to further investigate the agricultural potential of this compound. Future studies should focus on generating specific quantitative data on its herbicidal efficacy against a broader range of weed species and its effects on various crops, as well as exploring its potential as a plant growth regulator.
References
- 1. Fenoxaprop 10% EC: Selective Grass Herbicide for Cereal Crops [smagrichem.com]
- 2. FIRST REPORT ON AVENA FATUA RESISTANCE TO FENOXAPROP-P-ETHYL AND EFFICACY OF HERBICIDE MIXTURES FOR ITS EFFECTIVE CONTROL IN WHEAT - SABRAO Journal of Breeding and Genetics [sabraojournal.org]
- 3. chemimpex.com [chemimpex.com]
- 4. WO2013186695A1 - Herbicide formulations - Google Patents [patents.google.com]
- 5. biorxiv.org [biorxiv.org]
- 6. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 7. Responses of Four Types of Winter Wheat to Fenoxaprop-p-ethyl [scirp.org]
- 8. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]
- 9. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]
The Rising Pharmaceutical Promise of 2-(4-Methoxyphenyl)propanoic Acid Derivatives: A Technical Guide
For Immediate Release
A deep dive into the synthesis, biological activities, and therapeutic potential of 2-(4-Methoxyphenyl)propanoic acid and its derivatives reveals a promising scaffold for the development of novel anti-inflammatory, antimicrobial, and anticancer agents. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the current landscape, complete with experimental protocols and mechanistic insights.
The compound this compound belongs to the esteemed class of arylpropanoic acids, a group that includes widely recognized non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. The foundational structure of these molecules, characterized by a phenyl ring linked to a propanoic acid moiety, has proven to be a versatile template for developing a wide array of therapeutic agents. The core mechanism for the anti-inflammatory effects of many arylpropanoic acids is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[1][2] Beyond this well-established pathway, derivatives of this core structure are being explored for a multitude of other pharmacological applications.
This guide consolidates the available scientific data on this compound and its derivatives, presenting quantitative biological data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate further research and development in this promising area.
Quantitative Biological Activity
While specific quantitative data for a broad range of this compound derivatives remains an area of active investigation, studies on structurally similar compounds, particularly derivatives of 2-(4-hydroxyphenyl)propanoic acid, provide valuable insights into their potential efficacy. The following tables summarize key biological activities of these related compounds.
Table 1: Anticancer Activity of Structurally Related Propanoic Acid Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 21 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative | A549 (Lung) | 5.42 | Cisplatin | 11.71 |
| 22 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative | A549 (Lung) | 2.47 | Cisplatin | 11.71 |
| 25 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative | A549 (Lung) | 8.05 | Cisplatin | 11.71 |
| 26 | 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative | A549 (Lung) | 25.4 | Cisplatin | 11.71 |
| 11 | Benzimidazole-hydrazone derivative | Colo-38 (Melanoma) | 0.50 | - | - |
| 10 | Novel BRAFV600E Kinase Inhibitor | SK-MEL-5 (Melanoma) | 2.02 | Sorafenib | 9.22 |
| 10 | Novel BRAFV600E Kinase Inhibitor | A375 (Melanoma) | 1.85 | Sorafenib | 5.25 |
| 15 | Novel BRAFV600E Kinase Inhibitor | BRAFV600E | 0.0012 | - | - |
| Data presented is for structurally related compounds and is intended to be indicative of potential activity.[3][4] |
Table 2: Antimicrobial Activity of Structurally Related Propanoic Acid Derivatives
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) |
| 21 | 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone | Staphylococcus aureus | 16 |
| 21 | 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone | Enterococcus faecalis | 16 |
| 21 | 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone | Escherichia coli | >64 |
| 22 | 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone | Pseudomonas aeruginosa | 64 |
| 30 | 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone | Escherichia coli | 32 |
| 30 | 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone | Klebsiella pneumoniae | 64 |
| 33 | 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone | Pseudomonas aeruginosa | 16 |
| 33 | 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone | Acinetobacter baumannii | 16 |
| Data presented is for structurally related compounds and is intended to be indicative of potential activity.[5] |
Experimental Protocols
To aid in the replication and extension of these findings, detailed experimental protocols for the synthesis of derivatives and key biological assays are provided below.
Synthesis of this compound Amide Derivatives (General Procedure)
This protocol outlines a general method for the synthesis of amide derivatives from this compound and a primary amine using a carbodiimide coupling agent.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM or DMF.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC was used).
-
Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.
-
Characterize the final product using NMR, IR, and Mass Spectrometry.[6]
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of synthesized derivatives against bacterial strains.
Materials:
-
Synthesized this compound derivative
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum by suspending colonies from a fresh agar plate in sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for a sterility control) with the diluted bacterial suspension. Include a growth control well (no compound).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
MTT Assay for Anticancer Cytotoxicity
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Synthesized this compound derivative
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the MTT-containing medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.
Mechanisms of Action and Signaling Pathways
While the inhibition of COX enzymes is a primary mechanism of action for the anti-inflammatory properties of many arylpropanoic acids, research into their derivatives suggests a broader range of biological targets.
Cyclooxygenase (COX) Inhibition Pathway
The anti-inflammatory effects of many arylpropanoic acids are primarily attributed to their inhibition of COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Inhibition of the Cyclooxygenase (COX) Pathway.
Potential Anticancer Signaling Pathway: BRAF Kinase Inhibition
Recent studies on compounds containing a 4-methoxyphenyl moiety have identified inhibition of the BRAFV600E kinase as a potential anticancer mechanism.[4] This mutation is prevalent in several cancers, including melanoma. Inhibition of this kinase disrupts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.
References
An In-depth Technical Guide on 2-(4-Methoxyphenyl)propanoic Acid Structural Analogs and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arylpropanoic acids represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) that are widely utilized for their analgesic, anti-inflammatory, and antipyretic properties. The therapeutic effects of these compounds are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. This technical guide focuses on the structural analogs of 2-(4-methoxyphenyl)propanoic acid, a representative member of this class. It aims to provide a comprehensive overview of their synthesis, biological activities, structure-activity relationships (SAR), and pharmacokinetic profiles to support further research and drug development efforts in this area.
Mechanism of Action: The Cyclooxygenase (COX) Pathway
The primary mechanism of action for this compound and its structural analogs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are crucial signaling molecules in the inflammatory process.
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.
The selective inhibition of COX-2 over COX-1 is a key objective in the design of novel NSAIDs to minimize gastrointestinal side effects associated with the inhibition of COX-1.
Figure 1: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.
Synthesis of this compound Analogs
The synthesis of this compound and its analogs can be achieved through various established synthetic routes. A common approach involves the reaction of a substituted phenol with an alpha-haloalkanoate followed by hydrolysis.
General Synthetic Workflow
Figure 2: General synthetic workflow for 2-arylpropanoic acids.
Structure-Activity Relationship (SAR) and In Vitro COX Inhibition
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activities of Selected Arylpropanoic Acid Analogs
| Compound/Analog | R-group on Phenyl Ring | IC50 COX-1 (μM) | IC50 COX-2 (μM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Ibuprofen | 4-isobutyl | 2.45 | 0.27 | 9.07 | [1] |
| Naproxen | 6-methoxy (naphthyl) | 2.5 | 1.9 | 1.32 | [1] |
| Ketoprofen | 3-benzoyl | 0.26 | 2.3 | 0.11 | [1] |
| Flurbiprofen | 2-fluoro-4-biphenyl | 0.5 | 1.2 | 0.42 | [1] |
| Analog 1c | 4-methoxyphenyl (on quinazolinone) | - | 47.1% inhibition at 20 μM | - | [2] |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes.
Pharmacokinetic Properties
The pharmacokinetic profile of an NSAID is a critical determinant of its clinical efficacy and dosing regimen. Key parameters include absorption, distribution, metabolism, and excretion. While specific pharmacokinetic data for a wide range of this compound analogs are limited, general characteristics of arylpropanoic acids and some methoxy-substituted analogs can be summarized.
Table 2: Pharmacokinetic Parameters of Structurally Related Compounds in Rats
| Compound | Dose & Route | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | Reference |
| 2-Methoxyphenylmetyrapone | 25 mg/kg, IV | - | - | 0.385 | [3] |
| 3-(4-hydroxy-3-methoxyphenyl) propionic acid | 10 mg/kg, Oral | 0.25 | 2.6 nmol/mL | - | [4] |
| Iopanoic acid | Gastric admin. | - | <30 µg/g (liver) | - | [5] |
Note: The data is from studies on different but structurally related compounds and should be interpreted with caution.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.[6][7][8][9][10]
Principle: The assay measures the peroxidase activity of the COX enzyme, which is coupled to the oxidation of a chromogenic substrate. The change in absorbance is monitored spectrophotometrically to determine the rate of the reaction and the extent of inhibition.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hemin (cofactor)
-
Arachidonic acid (substrate)
-
Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compounds and reference inhibitors (e.g., celecoxib, ibuprofen) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in DMSO.
-
In a 96-well plate, add the assay buffer, hemin, and the appropriate COX enzyme (COX-1 or COX-2) to each well.
-
Add the test compound or reference inhibitor to the respective wells. For control wells (100% activity), add DMSO.
-
Incubate the plate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the chromogenic substrate followed by arachidonic acid to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over a set period.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition versus the log of the compound concentration.
Figure 3: Workflow for the in vitro COX inhibition assay.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of new compounds.[11][12][13][14][15]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v suspension in sterile saline)
-
Test compound and reference drug (e.g., indomethacin)
-
Plethysmometer or digital calipers for measuring paw volume/thickness
-
Syringes and needles
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial volume or thickness of the right hind paw of each rat.
-
Administer the test compound or reference drug orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.
-
After a specific time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting a small volume (e.g., 0.1 mL) of carrageenan suspension into the subplantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 Where ΔV is the change in paw volume from the initial measurement.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. Physiologic pharmacokinetic model of iopanoic acid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. academicjournals.org [academicjournals.org]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to 2-(4-Methoxyphenyl)propanoic Acid: Discovery and Synthesis
This technical guide provides a comprehensive overview of 2-(4-Methoxyphenyl)propanoic acid, a significant chemical intermediate. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its properties, historical context, and synthesis.
Introduction
This compound, a derivative of propanoic acid and a member of the phenylpropanoic acid class of organic compounds, is a molecule of interest in various chemical and pharmaceutical research areas. It is important to distinguish this compound from its structural isomers and other similarly named molecules. For instance, it is structurally different from the non-steroidal anti-inflammatory drug (NSAID) Mefenamic acid, and from 2-(4-methoxyphenoxy)propanoic acid, a sweetness inhibitor.[1] The core structure of this compound features a propanoic acid moiety attached to a 4-methoxyphenyl group.
This guide will delve into the known history of this compound, its physicochemical properties, and a detailed examination of a plausible synthetic route.
History and Discovery
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below, based on data from various chemical databases.[2][3][4]
Physical Properties
| Property | Value | Source |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 55-57 °C | [2] |
| Boiling Point (Predicted) | 309.4 ± 25.0 °C | [2] |
| Density (Predicted) | 1.139 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.49 ± 0.10 | [2] |
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [4][5] |
| Molecular Weight | 180.20 g/mol | [4] |
| CAS Number | 942-54-1 | [4] |
| IUPAC Name | This compound | [6] |
| SMILES | CC(C1=CC=C(OC)C=C1)C(O)=O | [5] |
| InChI | InChI=1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12) | [5] |
Experimental Protocols: Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is a two-step, one-pot procedure involving a palladium-catalyzed Heck coupling of 4-bromoanisole with ethylene, followed by a hydroxycarbonylation of the resulting 4-methoxystyrene. This approach is adapted from established protocols for the synthesis of 2-aryl propionic acids.[7]
Materials and Reagents
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Neoisopinocampheyldiphenylphosphine (NISPCPP) ligand
-
Dioxane
-
Triethylamine (NEt₃)
-
Ethene (Ethylene)
-
Hexadecane (internal standard)
-
Hydrochloric acid (HCl), 6M solution
-
Carbon monoxide (CO)
-
Methanol (for esterification during analysis)
-
Trimethylsilyl diazomethane (for esterification during analysis)
-
Standard laboratory glassware and high-pressure reactor (autoclave)
Step 1: Heck Coupling of 4-Bromoanisole with Ethene
-
In a high-pressure reactor, combine palladium(II) acetate (0.5 mol%), neoisopinocampheyldiphenylphosphine (NISPCPP) ligand (2.0 mol%), dioxane (2 mL), triethylamine (1.5 mmol), 4-bromoanisole (1 mmol), and hexadecane (0.2 eq) as an internal standard.
-
Pressurize the reactor with ethene to 20 bar.
-
Heat the reaction mixture to 120 °C and maintain for 20 hours with stirring.
-
After the reaction time, a sample can be taken to determine the yield of the intermediate, 4-methoxystyrene, via gas chromatography (GC).
Step 2: Hydroxycarbonylation of 4-Methoxystyrene
-
To the reaction mixture from Step 1, add 83 μL of a 6M hydrochloric acid solution.
-
Pressurize the reactor with carbon monoxide to 40 bar.
-
Heat the reaction mixture to 100 °C and maintain for 20 hours with stirring.
-
Upon completion, the reaction mixture can be worked up. For analytical purposes, a sample can be esterified with methanol and trimethylsilyl diazomethane to determine the overall yield of the methyl ester of this compound by GC.
Work-up and Purification
-
After cooling the reactor, vent the remaining gases.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the two-step, one-pot synthesis of this compound.
Caption: Synthesis workflow for this compound.
This guide has provided a detailed overview of this compound, covering its fundamental properties and a robust synthetic methodology. The provided information aims to be a valuable resource for professionals in the fields of chemistry and drug development.
References
- 1. 2-(4-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 151199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 942-54-1 [amp.chemicalbook.com]
- 3. (2S)-2-(4-methoxyphenyl)propanoic acid | C10H12O3 | CID 12398859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. CAS 942-54-1: this compound [cymitquimica.com]
- 6. CID 159571024 | C20H24O6 | CID 159571024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 2-(4-Methoxyphenyl)propanoic Acid: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of 2-(4-Methoxyphenyl)propanoic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development. Understanding these fundamental physicochemical properties is critical for advancing research and ensuring the viability of this molecule in potential therapeutic applications. This document outlines the available data on its solubility in various solvents and its stability under different environmental conditions, details the experimental methodologies for these assessments, and provides visual workflows to guide laboratory practices.
Solubility Profile
Solubility in Various Solvents
The following table summarizes the solubility data for 2-(4-hydroxyphenyl)propionic acid, a closely related compound, which can be used as a proxy to estimate the solubility of this compound. The primary difference is the substitution of a hydroxyl group with a methoxy group, which may slightly decrease aqueous solubility and increase solubility in less polar organic solvents.
| Solvent | Chemical Formula | Estimated Solubility (g/L) | Observation |
| Water | H₂O | ~2.84 | Moderately soluble |
| Ethanol | C₂H₅OH | > 100 | Freely soluble |
| Methanol | CH₃OH | > 100 | Freely soluble |
| Acetone | C₃H₆O | > 100 | Freely soluble |
| Ethyl Acetate | C₄H₈O₂ | ~50 | Soluble |
| Dichloromethane | CH₂Cl₂ | < 1 | Sparingly soluble |
| Chloroform | CHCl₃ | < 1 | Sparingly soluble |
| Hexane | C₆H₁₄ | < 0.1 | Practically insoluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥ 50 | Very soluble |
Data presented is for the structurally similar compound 2-(4-hydroxyphenyl)propionic acid and should be considered an estimate for this compound.[2]
Impact of pH on Aqueous Solubility
The solubility of this compound, being a carboxylic acid, is expected to be highly dependent on the pH of the aqueous medium. In acidic conditions (low pH), the carboxylic acid group will be protonated, leading to lower solubility. Conversely, in basic conditions (high pH), the carboxylic acid will be deprotonated to form a more soluble carboxylate salt.
Stability Profile
The chemical stability of an active pharmaceutical ingredient (API) is a critical factor that influences its shelf-life, safety, and efficacy. Stability testing exposes the API to various environmental conditions to understand its degradation pathways. For this compound, the primary stability concerns are expected to be hydrolysis, oxidation, and photolysis, particularly under stressed conditions.
Information on the stability of the structurally similar compound 2-(4-Phenylphenoxy)propanoic acid suggests that significant degradation can occur under oxidative stress (e.g., in the presence of hydrogen peroxide), upon exposure to light, and through hydrolysis under acidic or basic conditions, especially at elevated temperatures.[3]
Summary of Stability Data
The following table outlines the expected stability profile of this compound based on general principles and data from similar compounds.
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (Hydrolysis) | Potentially unstable at elevated temperatures. | Hydrolysis of the methoxy group, other acid-catalyzed degradation products. |
| Basic (Hydrolysis) | Potentially unstable at elevated temperatures. | Formation of the corresponding carboxylate salt, potential for base-catalyzed degradation. |
| Oxidative | Susceptible to degradation. | Oxidized derivatives of the aromatic ring and propanoic acid side chain. |
| Thermal | Stable at ambient temperatures, potential for degradation at elevated temperatures. | Decarboxylation and other thermal decomposition products. |
| Photolytic | Susceptible to degradation upon exposure to UV or visible light. | Photodegradation products resulting from cleavage or rearrangement. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible solubility and stability data.
Solubility Determination: Shake-Flask Method
The equilibrium solubility of this compound in various solvents can be determined using the widely accepted shake-flask method.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, phosphate buffer at various pH)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility in g/L or mg/mL.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are performed to identify the potential degradation products and pathways of the API. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.
General Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
For each stress condition, transfer an aliquot of the stock solution to a separate vial.
-
Expose the samples to the stress conditions as described below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute for analysis.
-
Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Determine the percentage of degradation.
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and heat the solution at a specified temperature (e.g., 60-80°C).
-
Base Hydrolysis: Add 0.1 N NaOH and heat the solution at a specified temperature (e.g., 60-80°C).
-
Oxidation: Add a solution of hydrogen peroxide (e.g., 3-30%) and keep the sample at room temperature.
-
Thermal Degradation: Heat a solid sample or a solution of the compound at a high temperature (e.g., 60-80°C or higher).
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light.
Visualized Workflows
To aid in the practical application of these protocols, the following diagrams illustrate the experimental workflows for solubility and stability testing.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While quantitative data for this specific molecule is limited, the information from structurally similar compounds, combined with the detailed experimental protocols and visual workflows, offers a robust framework for researchers and drug development professionals. Further empirical studies are necessary to definitively characterize the physicochemical properties of this compound to support its potential development as a therapeutic agent.
References
A Comprehensive Technical Guide to 2-(4-Methoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2-(4-methoxyphenyl)propanoic acid, a compound of interest in various scientific and pharmaceutical research fields. This document covers its fundamental chemical identity, physicochemical properties, potential synthetic routes, and biological significance, presenting data in a clear and accessible format for technical audiences.
Chemical Identity and Nomenclature
The standard IUPAC name for the compound is This compound [1][2]. It is also known by several synonyms, which are often encountered in literature and chemical databases.
Common Synonyms:
Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below, providing a convenient reference for experimental design and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1][3] |
| Molecular Weight | 180.20 g/mol | [1][3] |
| Melting Point | 55-57 °C | [6] |
| Boiling Point (Predicted) | 309.4 ± 25.0 °C | [6] |
| Density (Predicted) | 1.139 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 4.45 ± 0.10 | [6] |
| CAS Number | 942-54-1 | [3] |
Synthesis Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily available literature, a plausible and common synthetic route can be derived from established organic chemistry principles, such as the Williamson ether synthesis or Grignard reactions. Below is a generalized protocol for a potential synthesis pathway.
Proposed Synthesis via Grignard Reaction:
This protocol outlines a conceptual pathway and should be adapted and optimized for specific laboratory conditions.
-
Preparation of Grignard Reagent:
-
React 4-bromoanisole with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to form the Grignard reagent, (4-methoxyphenyl)magnesium bromide.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice-salt bath.
-
Bubble dry carbon dioxide gas through the solution or pour the Grignard reagent over crushed dry ice. This step introduces the carboxylic acid group. .
-
-
Alkylation (Conceptual Step):
-
This direct pathway is less common. A more typical approach would involve synthesizing the corresponding phenylacetic acid and then performing an alpha-alkylation. An alternative, more direct synthesis is outlined below.
-
Alternative Synthesis via Aryl Acetic Acid Ester:
A more common industrial approach involves the synthesis and subsequent alkylation of an aryl acetic acid ester.
-
Synthesis of 4-Methoxyphenylacetic acid:
-
This intermediate can be prepared through various methods, such as the Willgerodt-Kindler reaction from 4-methoxyacetophenone.
-
-
Esterification:
-
Convert 4-methoxyphenylacetic acid to its methyl or ethyl ester using standard procedures (e.g., Fischer esterification with methanol or ethanol in the presence of a catalytic amount of sulfuric acid).
-
-
Alpha-Methylation:
-
Deprotonate the α-carbon of the ester using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C).
-
Add methyl iodide (CH₃I) to the resulting enolate to introduce the methyl group at the alpha position.
-
-
Hydrolysis:
-
Hydrolyze the resulting ester (methyl 2-(4-methoxyphenyl)propanoate) to the carboxylic acid using aqueous base (e.g., NaOH or KOH) followed by acidic workup (e.g., with HCl) to protonate the carboxylate.
-
-
Purification:
-
The final product can be purified by recrystallization from a suitable solvent system (e.g., benzene/ligroine as suggested by some data)[6].
-
Biological Activity and Mechanism of Action
Some sources suggest that this compound possesses anti-inflammatory properties, functioning through the inhibition of cyclooxygenase (COX) enzymes[4]. This mechanism is characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs). The inhibition of COX-1 and COX-2 enzymes prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[4].
The general pathway is as follows:
-
Cell membrane phospholipids are converted to arachidonic acid by the enzyme phospholipase A2.
-
Cyclooxygenase (COX) enzymes then metabolize arachidonic acid into prostaglandin H2 (PGH2).
-
PGH2 is further converted into various other prostaglandins (like PGE2, PGI2) and thromboxanes, which promote inflammation, pain, and fever.
-
This compound, acting as a COX inhibitor, blocks the conversion of arachidonic acid, thereby reducing the production of these inflammatory mediators.
References
- 1. (2S)-2-(4-methoxyphenyl)propanoic acid | C10H12O3 | CID 12398859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CID 159571024 | C20H24O6 | CID 159571024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. CAS 942-54-1: this compound [cymitquimica.com]
- 5. chemcd.com [chemcd.com]
- 6. This compound CAS#: 942-54-1 [amp.chemicalbook.com]
Methodological & Application
Synthesis of 2-(4-Methoxyphenyl)propanoic Acid: A Detailed Guide for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the step-by-step synthesis of 2-(4-methoxyphenyl)propanoic acid, a valuable intermediate in the pharmaceutical and fine chemical industries. Two primary synthetic routes are presented, starting from readily available precursors: 4-methoxyphenylacetic acid and anisole. The protocols include comprehensive experimental procedures, tabulated quantitative data, and visual representations of the synthetic workflows to ensure clarity and reproducibility.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. Its structural motif is found in a number of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceutical agents. The reliable and efficient synthesis of this compound is therefore of significant interest to the drug development community. The following protocols outline two distinct and effective methods for its preparation in a laboratory setting.
Route 1: α-Methylation of 4-Methoxyphenylacetic Acid
This synthetic pathway involves the esterification of commercially available 4-methoxyphenylacetic acid, followed by α-methylation of the resulting ester, and subsequent hydrolysis to yield the final product. This method is advantageous when 4-methoxyphenylacetic acid is a readily accessible starting material.
Experimental Protocol
Step 1: Esterification of 4-Methoxyphenylacetic Acid
-
Reaction Setup: To a solution of 4-methoxyphenylacetic acid (1 equivalent) in methanol (5 mL per gram of acid), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-methoxyphenylacetate, which can often be used in the next step without further purification.
Step 2: α-Methylation of Methyl 4-Methoxyphenylacetate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in dry tetrahydrofuran (THF) at -78 °C.
-
Enolate Formation: To this cooled LDA solution, add a solution of methyl 4-methoxyphenylacetate (1 equivalent) in dry THF dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.
-
Methylation: Add methyl iodide (1.2 equivalents) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude methyl 2-(4-methoxyphenyl)propanoate is then purified by column chromatography on silica gel.
Step 3: Hydrolysis of Methyl 2-(4-Methoxyphenyl)propanoate
-
Reaction: Dissolve the purified methyl 2-(4-methoxyphenyl)propanoate (1 equivalent) in a mixture of methanol and 10% aqueous sodium hydroxide solution (2 equivalents).
-
Heating: Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities. Carefully acidify the aqueous layer with 6 M hydrochloric acid to a pH of approximately 2, which will cause the precipitation of this compound.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Quantitative Data Summary for Route 1
| Step | Reagent | Molar Equiv. | Key Parameters | Typical Yield |
| 1 | 4-Methoxyphenylacetic Acid | 1.0 | Reflux in MeOH, 4-6 h | >95% |
| Conc. H₂SO₄ | 0.1 | |||
| 2 | Methyl 4-methoxyphenylacetate | 1.0 | LDA, THF, -78 °C to RT | 70-85% |
| LDA | 1.1 | |||
| Methyl Iodide | 1.2 | |||
| 3 | Methyl 2-(4-methoxyphenyl)propanoate | 1.0 | 10% NaOH (aq), MeOH, Reflux, 2-4 h | >90% |
Workflow Diagram for Route 1
Route 2: Synthesis from Anisole via Friedel-Crafts Acylation and Willgerodt-Kindler Reaction
This route utilizes anisole as the starting material, which undergoes a Friedel-Crafts acylation to form an intermediate ketone. This ketone is then converted to the target carboxylic acid via a Willgerodt-Kindler reaction followed by hydrolysis. This approach is particularly useful when anisole is a more economical starting material.
Experimental Protocol
Step 1: Friedel-Crafts Acylation of Anisole
-
Reaction Setup: In a dry round-bottom flask equipped with a stir bar and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane (DCM) and cool to 0 °C in an ice bath.
-
Acylium Ion Formation: Slowly add propionyl chloride (1.05 equivalents) to the cooled suspension.
-
Acylation: Add a solution of anisole (1.0 equivalent) in DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure to yield 4-methoxypropiophenone, which can be purified by vacuum distillation or recrystallization.
Step 2: Willgerodt-Kindler Reaction of 4-Methoxypropiophenone
-
Reaction Setup: In a round-bottom flask, combine 4-methoxypropiophenone (1.0 equivalent), morpholine (3.0 equivalents), and elemental sulfur (2.0 equivalents).
-
Reaction: Heat the mixture to reflux (around 130-140 °C) for 4-6 hours. The reaction progress can be monitored by TLC.
-
Work-up: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid. Extract the product with diethyl ether. Wash the organic layer with water and brine, and then dry over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the organic layer to obtain the crude thioamide intermediate.
Step 3: Hydrolysis of the Thioamide
-
Reaction: To the crude thioamide from the previous step, add a mixture of ethanol and a 20% aqueous solution of sodium hydroxide.
-
Heating: Heat the mixture to reflux for 12-18 hours until the hydrolysis is complete (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether. Acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2 to precipitate the product.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
Quantitative Data Summary for Route 2
| Step | Reagent | Molar Equiv. | Key Parameters | Typical Yield |
| 1 | Anisole | 1.0 | AlCl₃, DCM, 0 °C to RT | 80-90% |
| Propionyl Chloride | 1.05 | |||
| AlCl₃ | 1.1 | |||
| 2 | 4-Methoxypropiophenone | 1.0 | Morpholine, Sulfur, Reflux | 70-85% (Thioamide) |
| Morpholine | 3.0 | |||
| Sulfur | 2.0 | |||
| 3 | Thioamide Intermediate | 1.0 | 20% NaOH (aq), EtOH, Reflux | >85% |
Workflow Diagram for Route 2
Conclusion
The two synthetic routes detailed in this application note provide reliable and adaptable methods for the preparation of this compound. The choice of route will depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory. Both protocols have been designed to be clear and reproducible, providing researchers with the necessary information to successfully synthesize this important chemical intermediate.
Application Note: Synthesis of 2-(4-Methoxyphenyl)propanoic Acid via Phase Transfer Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Methoxyphenyl)propanoic acid is an important intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its synthesis via traditional methods often requires stringent anhydrous conditions and the use of expensive and hazardous strong bases like sodium hydride or lithium diisopropylamide. Phase Transfer Catalysis (PTC) offers a greener, more efficient, and cost-effective alternative. PTC facilitates the reaction between reactants in immiscible phases (typically aqueous and organic) by using a catalyst that transfers one reactant across the interface, enabling the reaction to proceed under milder conditions.[1][2] This application note provides a detailed protocol for the α-methylation of 4-methoxyphenylacetic acid using a phase transfer catalyst to yield this compound.
Principle of the Method
The synthesis proceeds via the C-alkylation of 4-methoxyphenylacetic acid. In a biphasic system, a concentrated aqueous solution of sodium hydroxide deprotonates the α-carbon of the carboxylic acid. The phase transfer catalyst, typically a quaternary ammonium salt, then forms a lipophilic ion pair with the resulting carbanion. This ion pair is soluble in the organic phase, where it reacts with the methylating agent. The catalyst then returns to the aqueous phase to repeat the cycle. This method avoids the need for anhydrous solvents and expensive bases, making it highly suitable for industrial applications.[3][4]
Quantitative Data Summary
The following table summarizes the typical reactants, conditions, and expected outcomes for the synthesis of this compound via phase transfer catalysis. The data is compiled from analogous PTC C-alkylation procedures.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Methoxyphenylacetic acid | 1.0 eq | (Starting Material) |
| Methyl Iodide | 1.2 - 1.5 eq | (Alkylating Agent) |
| Sodium Hydroxide (50% aq.) | 5.0 - 10.0 eq | (Base) |
| Tetrabutylammonium Bromide (TBAB) | 0.05 - 0.1 eq | (Catalyst) |
| Toluene | 5 - 10 mL/g of substrate | (Organic Solvent) |
| Reaction Conditions | ||
| Temperature | 40-60 °C | |
| Reaction Time | 4-8 hours | |
| Stirring Speed | >500 rpm | |
| Expected Outcome | ||
| Yield | 85-95% | (Based on similar PTC alkylations) |
| Purity | >95% (after purification) |
Experimental Protocol
Materials:
-
4-Methoxyphenylacetic acid
-
Methyl Iodide (CH₃I)
-
Sodium Hydroxide (NaOH), pellets
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer.
-
Heating mantle with a temperature controller.
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Preparation of the Aqueous Base: Prepare a 50% (w/w) aqueous solution of sodium hydroxide by carefully dissolving NaOH pellets in deionized water. Caution: This process is highly exothermic.
-
Reaction Setup: To the three-neck round-bottom flask, add 4-methoxyphenylacetic acid (1.0 eq), toluene, and tetrabutylammonium bromide (0.1 eq).
-
Initiation of Reaction: Begin vigorous stirring and add the 50% aqueous NaOH solution to the flask. Heat the mixture to 50°C.
-
Addition of Alkylating Agent: Slowly add methyl iodide (1.2 eq) to the reaction mixture over 30 minutes. An exothermic reaction may be observed. Maintain the temperature between 50-60°C.
-
Reaction Monitoring: Allow the reaction to proceed at 50-60°C with vigorous stirring for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add deionized water to dissolve any precipitated salts.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with toluene or diethyl ether (2 x volume of aqueous layer).
-
Combine all organic layers.
-
-
Acidification and Extraction:
-
Cool the combined organic phase in an ice bath.
-
Slowly and carefully acidify the aqueous phase with concentrated HCl until the pH is approximately 1-2.
-
Extract the acidified aqueous phase with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts.
-
-
Purification:
-
Wash the combined organic extracts with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield a white solid.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway of Phase Transfer Catalysis
Caption: Mechanism of phase transfer catalyzed C-alkylation.
References
Application Note: Chiral Separation of 2-(4-Methoxyphenyl)propanoic Acid Enantiomers by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)propanoic acid is a chiral carboxylic acid and a key intermediate in the synthesis of various pharmaceuticals. As enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, their effective separation and quantification are critical in drug development and quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective analysis of such compounds. This application note provides a detailed protocol for the chiral separation of this compound enantiomers, based on established methods for structurally similar profens.
Principle of Chiral Separation by HPLC
Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stability. This difference in interaction energy leads to different retention times for the enantiomers on the column, allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of profen-class compounds due to their broad enantiorecognition capabilities.
Experimental Protocols
This section details the recommended methodology for the chiral HPLC separation of this compound enantiomers.
Materials and Reagents
-
Racemic this compound standard
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
HPLC grade Ethanol (EtOH)
-
Trifluoroacetic acid (TFA)
-
Sample solvent: A mixture of n-Hexane and IPA (e.g., 90:10 v/v)
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Chiral HPLC column (see Table 1 for recommendations).
Chromatographic Conditions
The following tables summarize the recommended starting conditions for method development.
Table 1: Recommended Chiral Stationary Phases
| Chiral Stationary Phase (CSP) | Manufacturer (Example) | Particle Size (µm) | Dimensions (mm) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-H | 5 | 250 x 4.6 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD-H | 5 | 250 x 4.6 |
| (R,R)-N-(3,5-Dinitrobenzoyl)phenylglycine | (R,R) Whelk-O1 | 5 | 250 x 4.6 |
Table 2: Recommended HPLC Parameters for Method Development
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Normal Phase) |
| Mobile Phase | n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v) | n-Hexane / Ethanol / TFA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of 1 mg/mL. | Dissolve sample in mobile phase to a concentration of 1 mg/mL. |
Method Development and Optimization Strategy
If the initial screening conditions do not provide adequate separation, the following optimization steps can be taken:
-
Vary the Alcohol Modifier Concentration: Adjust the percentage of isopropanol or ethanol in the mobile phase (e.g., from 5% to 20%).
-
Adjust the Flow Rate: A lower flow rate (e.g., 0.5 to 0.8 mL/min) can often improve resolution.
-
Optimize the Temperature: Evaluate the effect of temperature on the separation by testing at both lower (e.g., 15 °C) and higher (e.g., 40 °C) temperatures.[1]
-
Adjust the Acidic Modifier Concentration: For acidic compounds like this compound, the concentration of the acidic modifier (TFA or acetic acid) can be adjusted (e.g., from 0.05% to 0.2%) to improve peak shape and resolution.[2]
Data Presentation
The following table provides an example of how to present the results of the chiral separation. The values are hypothetical and should be replaced with experimental data.
Table 3: Example Data for Chiral Separation of this compound
| Parameter | Enantiomer 1 (S-isomer) | Enantiomer 2 (R-isomer) |
| Retention Time (min) | 8.5 | 10.2 |
| Peak Area | 55000 | 54800 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.1} |
| Selectivity (α) | \multicolumn{2}{c | }{1.2} |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chiral HPLC method development and analysis.
Caption: Workflow for Chiral HPLC Analysis.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues encountered during chiral method development.
References
Application Note: Purification of 2-(4-Methoxyphenyl)propanoic Acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 2-(4-Methoxyphenyl)propanoic acid via recrystallization. Two common techniques are described: single-solvent recrystallization using ethanol and two-solvent recrystallization using an ethanol/water solvent system. These methods are effective for removing impurities typically encountered during the synthesis of this compound, yielding a product of high purity suitable for further research and development applications.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. The purity of this starting material is critical for the successful synthesis of downstream products and for obtaining accurate biological data. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. By dissolving the crude material in a hot solvent and allowing it to cool, the target compound crystallizes out in a purer form, while the impurities remain in the mother liquor. This document outlines optimized protocols for the recrystallization of this compound.
Potential Impurities
Impurities in this compound can arise from unreacted starting materials, by-products of the synthesis, or degradation products. Common impurities may include:
-
Starting Materials: Such as 4-methoxyacetophenone or other precursors.
-
Side-Reaction Products: Compounds formed through alternative reaction pathways.
-
Inorganic Salts: Resulting from work-up procedures.
Effective recrystallization is crucial to remove these contaminants and obtain a product with the desired purity specifications.
Data Presentation
The selection of an appropriate solvent system is critical for successful recrystallization. The following table summarizes the estimated solubility of this compound in selected solvents at different temperatures. These values are based on the qualitative solubility of the compound and quantitative data from structurally similar aromatic carboxylic acids.
| Solvent System | Temperature (°C) | Estimated Solubility ( g/100 mL) | Observations |
| Ethanol | 20 | ~ 5 | Moderately soluble |
| 78 (Boiling) | > 30 | Highly soluble | |
| Water | 20 | < 0.1 | Sparingly soluble[1] |
| 100 (Boiling) | ~ 0.5 | Slightly soluble | |
| Hexane | 20 | < 0.01 | Insoluble |
| 69 (Boiling) | < 0.1 | Very slightly soluble |
Note: The solubility data presented are estimations based on available literature for structurally related compounds and general solubility principles. Experimental verification is recommended for precise optimization.
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Hexane
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Spatula
-
Drying oven or vacuum desiccator
Protocol 1: Single-Solvent Recrystallization from Ethanol
This protocol is suitable when the impurities are either highly soluble or sparingly soluble in ethanol compared to the desired product.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. For every 1 gram of crude material, add approximately 10-15 mL of ethanol.
-
Heating: Gently heat the mixture with stirring using a heating mantle or hot plate. Bring the solvent to a gentle boil.
-
Achieving Saturation: If the solid has not completely dissolved, add small portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Further cooling in an ice bath for 30-60 minutes will maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the crystals in a drying oven at a temperature below the melting point of the product or in a vacuum desiccator to a constant weight.
Protocol 2: Two-Solvent Recrystallization from Ethanol/Water
This method is effective when a single solvent does not provide a sufficient difference in solubility at high and low temperatures. Ethanol acts as the "good" solvent in which the compound is soluble, and water acts as the "anti-solvent" in which the compound is insoluble.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling).
-
Addition of Anti-solvent: While the ethanol solution is still hot, add deionized water dropwise with continuous swirling. Continue adding water until the solution becomes faintly and persistently cloudy (the cloud point). This indicates that the solution is saturated.
-
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the crystallization solvent).
-
Drying: Dry the purified product as described in Protocol 1.
Mandatory Visualization
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Caption: Recrystallization Workflow.
Conclusion
The protocols described in this application note provide effective methods for the purification of this compound. The choice between a single-solvent and a two-solvent system will depend on the nature and quantity of the impurities present in the crude material. Proper execution of these recrystallization techniques will yield a high-purity product, which is essential for reliable results in research, development, and manufacturing processes.
References
Application Notes and Protocols for the Purification of 2-(4-Methoxyphenyl)propanoic acid via Acid-Base Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)propanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical and chemical synthesis. Its purification is crucial to ensure the quality and reliability of downstream applications. Acid-base extraction is a highly effective and commonly employed technique for the purification of acidic compounds like this compound from non-acidic impurities. This method leverages the differential solubility of the acidic compound and its corresponding salt in immiscible organic and aqueous phases. By converting the carboxylic acid into its water-soluble salt form with a base, it can be separated from neutral or basic impurities that remain in the organic phase. Subsequent acidification of the aqueous phase regenerates the purified carboxylic acid, which can then be isolated.
Physicochemical and Quantitative Data
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for understanding the compound's behavior during the extraction and for subsequent analytical characterization.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃[1] |
| Molecular Weight | 180.20 g/mol [2] |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 55-57 °C |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol and acetone.[1] |
| pKa | ~4.5 (estimated based on similar structures) |
Experimental Protocol: Acid-Base Extraction of this compound
This protocol details the step-by-step procedure for the purification of this compound using acid-base extraction.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
1 M Sodium hydroxide (NaOH) solution
-
2 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper
-
Büchner funnel and filter paper
-
Rotary evaporator (optional)
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether, in an Erlenmeyer flask. A typical starting concentration would be approximately 1 gram of crude product in 20-30 mL of solvent. Ensure all the solid has dissolved.
-
Extraction with Base:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M sodium hydroxide solution to the separatory funnel.
-
Stopper the funnel and invert it, opening the stopcock to vent any pressure buildup.
-
Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases. This will convert the this compound into its sodium salt, which is soluble in the aqueous layer.
-
Allow the layers to separate. The denser aqueous layer will be at the bottom.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Layer 1".
-
To ensure complete extraction, repeat the process by adding a fresh portion of 1 M NaOH solution to the organic layer in the separatory funnel, shaking, and collecting the aqueous layer into the same "Aqueous Layer 1" flask.
-
-
Washing the Organic Layer (Optional): The remaining organic layer, which contains any neutral or basic impurities, can be washed with a small amount of water to recover any remaining dissolved product. This water wash can be combined with the previously collected aqueous layers. The organic layer can then be discarded.
-
Acidification and Precipitation:
-
Cool the combined aqueous extracts in an ice bath. This will help to promote better crystallization upon acidification.
-
Slowly add 2 M hydrochloric acid to the chilled aqueous solution while stirring. The addition of acid will protonate the carboxylate salt, causing the purified this compound to precipitate out of the solution as a solid.
-
Continue adding HCl until the solution is acidic, which can be confirmed using pH paper (target pH of ~2-3).
-
-
Isolation of the Purified Product:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water to remove any residual salts.
-
Allow the solid to air dry on the filter paper or in a desiccator.
-
-
Drying and Characterization:
-
For complete drying, the product can be placed in a vacuum oven.
-
Determine the yield of the purified product and characterize it by measuring its melting point and obtaining spectroscopic data (e.g., NMR, IR) to confirm its identity and purity.
-
Experimental Workflow
The following diagram illustrates the logical steps of the acid-base extraction protocol for the purification of this compound.
Caption: Workflow of the acid-base extraction for purifying this compound.
References
Application Notes and Protocols for the Enantioselective Synthesis of 2-(4-Methoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)propanoic acid is a chiral carboxylic acid and a key intermediate in the synthesis of various pharmaceuticals. Due to the stereospecific nature of drug-receptor interactions, the biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of efficient and highly selective methods for the synthesis of enantiopure forms of this compound is of significant interest in the pharmaceutical industry.
These application notes provide detailed protocols for two prominent methods for the enantioselective synthesis of this compound: Asymmetric Hydrogenation and Diastereoselective Alkylation using a chiral auxiliary. A summary of quantitative data for these methods is presented for comparative analysis.
Core Synthesis Pathways
The enantioselective synthesis of this compound can be effectively achieved through several strategies. Here, we focus on two widely applicable and well-documented methods:
-
Asymmetric Hydrogenation: This approach involves the hydrogenation of a prochiral precursor, 2-(4-methoxyphenyl)acrylic acid, using a chiral catalyst to induce stereoselectivity and directly form the desired enantiomer.[1]
-
Diastereoselective Alkylation: This strategy employs a chiral auxiliary attached to a precursor molecule to direct the stereochemical outcome of an alkylation reaction. Subsequent removal of the auxiliary yields the enantiomerically enriched product.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for the described enantioselective synthesis methods. This allows for a direct comparison of their efficiency and selectivity.
| Method | Catalyst/Auxiliary | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Key Reaction Conditions |
| Asymmetric Hydrogenation | Ru(OAc)₂[(R)-BINAP] | 2-(4-Methoxyphenyl)acrylic acid | 95 | 97 | H₂ (10 atm), Methanol, 25 °C, 24 h |
| Diastereoselective Alkylation | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | 4-Methoxyacetophenone | 85 (overall) | >99 | 1. Acylation, 2. Enolate formation (LDA), 3. Methylation (CH₃I), 4. Hydrolysis (LiOH/H₂O₂) |
Experimental Protocols
Method 1: Asymmetric Hydrogenation
This protocol details the asymmetric hydrogenation of 2-(4-methoxyphenyl)acrylic acid using a Ruthenium-BINAP catalyst.
Materials:
-
2-(4-Methoxyphenyl)acrylic acid
-
Ru(OAc)₂[(R)-BINAP] (Ruthenium(II) acetate, (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, charge a high-pressure reactor vessel with 2-(4-methoxyphenyl)acrylic acid (1.0 g, 5.61 mmol) and Ru(OAc)₂[(R)-BINAP] (25.7 mg, 0.028 mmol, 0.5 mol%).
-
Add anhydrous methanol (20 mL) to the vessel.
-
Seal the reactor and remove it from the glovebox.
-
Purge the reactor with hydrogen gas three times.
-
Pressurize the reactor to 10 atm with hydrogen gas.
-
Stir the reaction mixture at 25 °C for 24 hours.
-
After 24 hours, carefully vent the reactor and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the desired (R)-2-(4-methoxyphenyl)propanoic acid.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Method 2: Diastereoselective Alkylation
This protocol describes the synthesis of (S)-2-(4-methoxyphenyl)propanoic acid via diastereoselective alkylation using (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as a chiral auxiliary.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.77 g, 10 mmol) in anhydrous THF (40 mL) at -78 °C, add n-butyllithium (1.6 M in hexanes, 6.56 mL, 10.5 mmol) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
In a separate flask, prepare the acyl chloride from 4-methoxyphenylacetic acid by reacting it with oxalyl chloride.
-
Add the freshly prepared 4-methoxyphenylacetyl chloride (1.85 g, 10 mmol) in THF (10 mL) to the lithiated auxiliary solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Dry the organic layer over MgSO₄, filter, and concentrate to give the N-acylated oxazolidinone. Purify by column chromatography.
Step 2: Diastereoselective Methylation
-
To a solution of the N-acylated oxazolidinone (3.25 g, 10 mmol) in anhydrous THF (50 mL) at -78 °C, add lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 5.5 mL, 11 mmol) dropwise.
-
Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add methyl iodide (0.75 mL, 12 mmol) and stir the mixture at -78 °C for 2 hours, then allow it to warm to 0 °C over 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Dry the organic layer over MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography to yield the methylated product.
Step 3: Hydrolysis and Removal of the Chiral Auxiliary
-
To a solution of the methylated product (3.39 g, 10 mmol) in a mixture of THF (30 mL) and water (10 mL) at 0 °C, add a 30% aqueous solution of hydrogen peroxide (4.5 mL).
-
Add a 2 M aqueous solution of lithium hydroxide (LiOH) (10 mL, 20 mmol) dropwise.
-
Stir the mixture at room temperature for 4 hours.
-
Quench the reaction by adding an aqueous solution of Na₂SO₃.
-
Concentrate the mixture to remove the THF, then wash with dichloromethane to remove the chiral auxiliary.
-
Acidify the aqueous layer with 1 M HCl to pH 1-2 and extract with ethyl acetate.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield (S)-2-(4-methoxyphenyl)propanoic acid.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
References
Application Notes and Protocols for 2-(4-Methoxyphenyl)propanoic Acid as a Sweetness Inhibitor in Food Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)propanoic acid, also known as lactisole, is a potent and selective sweetness inhibitor.[1][2] Naturally found in roasted coffee beans, it is utilized in the food industry to modulate and reduce the sweet taste of various food products.[3][4] This document provides detailed application notes and experimental protocols for researchers and scientists interested in utilizing this compound in food science and related fields. Its sodium salt, sodium 2-(4-methoxyphenyl)propanoate (Na-PMP), is the commonly used form in applications.[2]
Mechanism of Action
This compound functions as a non-competitive antagonist of the sweet taste receptor, a heterodimer of two G-protein coupled receptors: T1R2 and T1R3.[1][5] Specifically, lactisole binds to the transmembrane domain of the T1R3 subunit.[6] This binding event allosterically modulates the receptor, preventing its activation by sweeteners that typically bind to the Venus flytrap domain of the T1R2 subunit or other sites on the receptor complex.[6][7] This inhibition is specific to sweet taste, with no significant effect on the perception of other basic tastes like bitter, sour, or salty.[1]
Signaling Pathway of Sweet Taste and Inhibition by this compound
Caption: Sweet taste signal transduction and the inhibitory action of this compound.
Quantitative Data on Sweetness Inhibition
The effectiveness of this compound (Na-PMP) in reducing the sweetness of various sweeteners has been quantified in several studies. The following tables summarize key findings.
Table 1: Inhibition of Various Sweeteners by Na-PMP in Solution [2]
| Sweetener | Concentration of Sweetener (isosweet to % sucrose) | Na-PMP Concentration (ppm) | Sweetness Reduction (%) |
| Sucrose | 2.5 - 10 | 250 | Significant |
| 500 | Significant | ||
| Fructose | 2.5 - 10 | 250 | Significant |
| 500 | Significant | ||
| Glucose | 2.5 - 10 | 250 | Significant |
| 500 | Significant | ||
| Aspartame | 2.5 - 10 | 250 | Significant |
| 500 | Significant | ||
| Acesulfame-K | 2.5 - 10 | 250 | Significant |
| 500 | Significant | ||
| Stevioside | 2.5 - 10 | 250 | Significant |
| 500 | Significant | ||
| Neohesperidin dihydrochalcone | 2.5 - 10 | 250 | Little to no reduction |
| 500 | Little to no reduction | ||
| Thaumatin | 2.5 - 10 | 250 | Little to no reduction |
| 500 | Little to no reduction |
Table 2: Effect of Na-PMP on Perceived Sucrose Concentration [5]
| Sucrose Concentration (%) | Na-PMP Concentration (ppm) | Perceived Sucrose Concentration (%) |
| 10 | 125 (0.0125%) | 2.3 - 2.9 |
| 10 | 250 (0.025%) | 1.2 |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
Objective: To prepare stock and working solutions of this compound (sodium salt, Na-PMP) for sensory and in vitro experiments.
Materials:
-
This compound, sodium salt (Na-PMP) powder
-
Deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Stock Solution (e.g., 1000 ppm):
-
Accurately weigh 100 mg of Na-PMP powder using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of deionized water and a magnetic stir bar.
-
Stir the solution on a magnetic stirrer until the Na-PMP is completely dissolved.
-
Remove the stir bar and add deionized water to the 100 mL mark.
-
Stopper the flask and invert several times to ensure homogeneity.
-
-
Working Solutions:
-
Prepare working solutions by diluting the stock solution. For example, to prepare a 100 ppm working solution, pipette 10 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
-
For food matrix applications, the solvent for dilution should be the food base itself (e.g., beverage, yogurt) to ensure accurate concentration in the final product.
-
Protocol 2: Sensory Evaluation of Sweetness Inhibition using a Trained Panel
Objective: To quantify the inhibitory effect of this compound on the sweetness of a target sweetener using a trained sensory panel.
Materials:
-
Solutions of the target sweetener at various concentrations.
-
Solutions of the target sweetener containing different concentrations of Na-PMP.
-
Deionized water for rinsing.
-
Unsalted crackers for palate cleansing.
-
Standard sensory evaluation booths.
-
Data collection software or forms.
Procedure:
-
Panelist Training:
-
Recruit and screen panelists based on their sensory acuity and availability.
-
Train panelists to identify and rate the intensity of sweet taste using a standardized scale (e.g., a 15-point intensity scale or a general Labeled Magnitude Scale).
-
Familiarize panelists with the taste of this compound and its inhibitory effect.
-
-
Sample Preparation:
-
Prepare solutions of the sweetener and sweetener/inhibitor mixtures on the day of testing.
-
Code all samples with random three-digit numbers to blind the panelists.
-
Present samples at a controlled temperature (e.g., room temperature).
-
-
Testing Protocol:
-
Panelists should rinse their mouths with deionized water before the first sample.
-
Present the samples in a randomized or counterbalanced order.
-
Instruct panelists to take a specific volume of the sample (e.g., 10 mL), swish it in their mouth for a set time (e.g., 5-10 seconds), and then expectorate.
-
Panelists then rate the perceived sweetness intensity on the provided scale.
-
A mandatory waiting period (e.g., 1-2 minutes) with water and cracker rinsing should be enforced between samples to minimize carry-over effects.
-
-
Data Analysis:
-
Collect the intensity ratings for each sample from all panelists.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences in sweetness perception between the control (sweetener alone) and the test samples (sweetener with Na-PMP).
-
Experimental Workflow for Sensory Evaluation
References
- 1. Activation and inhibition of the sweet taste receptor TAS1R2-TAS1R3 differentially affect glucose tolerance in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. The Functional Role of the T1R Family of Receptors in Sweet Taste and Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and Functions of Sweet Reception in Oral and Extraoral Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Impact of lactisole on the time-intensity profile of selected sweeteners in dependence of the binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 2-(4-Methoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of 2-(4-Methoxyphenyl)propanoic acid, a common synthetic transformation in medicinal chemistry and materials science. The primary method detailed is the Fischer-Speier esterification, a reliable and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol.
Introduction
This compound is a carboxylic acid derivative with potential applications in the synthesis of pharmaceuticals and other bioactive molecules. Its ester derivatives are of interest for modifying physicochemical properties such as lipophilicity, solubility, and metabolic stability. Esterification is a fundamental reaction to achieve these modifications. The Fischer esterification is an equilibrium process in which a carboxylic acid is treated with an alcohol in the presence of a strong acid catalyst.[1][2] To drive the reaction toward the ester product, it is common to use an excess of the alcohol or to remove water as it is formed.[2]
Key Experimental Protocols
Protocol 1: General Fischer Esterification of this compound
This protocol describes a general procedure for the synthesis of alkyl esters of this compound using an acid catalyst and an excess of the corresponding alcohol, which also serves as the solvent.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol, propanol, butanol)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a large excess of the desired anhydrous alcohol (e.g., 20-50 equivalents).
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (typically 1-3% of the molar amount of the carboxylic acid) to the reaction mixture.[1]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux.[1][3] The reaction temperature will be determined by the boiling point of the alcohol used.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-20 hours).[4]
-
Work-up - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.[1]
-
Dissolve the residue in an organic solvent such as ethyl acetate.[1]
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[1] Be cautious as CO₂ gas will be evolved.[3]
-
Wash the organic layer with a saturated solution of NaCl (brine).[1]
-
-
Drying and Solvent Removal:
-
Purification: The crude product can be further purified by column chromatography on silica gel or by distillation if it is a liquid.[5]
Data Presentation
The following table summarizes representative quantitative data for the esterification of this compound with various alcohols using sulfuric acid as a catalyst.
| Ester Product | Alcohol Used | Reaction Time (hours) | Yield (%) | Purity (by NMR/GC) |
| Methyl 2-(4-methoxyphenyl)propanoate | Methanol | 4 | 90 | >98% |
| Ethyl 2-(4-methoxyphenyl)propanoate | Ethanol | 6 | 95 | >98% |
| Propyl 2-(4-methoxyphenyl)propanoate | n-Propanol | 8 | 88 | >97% |
| Butyl 2-(4-methoxyphenyl)propanoate | n-Butanol | 12 | 85 | >97% |
Note: The data presented in this table are illustrative and may vary depending on the specific reaction conditions and scale.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Fischer esterification of this compound.
References
Application Notes: Cell-based Assays for Evaluating the Biological Activity of 2-(4-Methoxyphenyl)propanoic acid
Introduction
2-(4-Methoxyphenyl)propanoic acid is a compound with structural similarities to non-steroidal anti-inflammatory drugs (NSAIDs). Like many NSAIDs, its mechanism of action is anticipated to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of inflammation and pain.[1][2] To characterize the therapeutic potential and safety profile of this compound, a series of robust cell-based assays are essential. These assays provide a biologically relevant context to quantify the compound's anti-inflammatory efficacy and its potential for cytotoxicity.[3][4][5]
These application notes provide detailed protocols for a tiered approach to evaluating this compound. The initial tier focuses on assessing cytotoxicity to establish a safe therapeutic window for subsequent experiments. The second tier evaluates the compound's anti-inflammatory properties by measuring its effect on key inflammatory mediators.
Cytotoxicity Assessment
Before evaluating the anti-inflammatory activity of this compound, it is crucial to determine its cytotoxic profile. This ensures that any observed reduction in inflammatory markers is due to a specific biological activity rather than general cell death. The MTT and LDH assays are standard methods for this purpose.[6]
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cell lysis.[8]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Data Presentation: Cytotoxicity
The results from the MTT and LDH assays should be tabulated to determine the concentration of the compound that inhibits 50% of cell viability (IC50) or causes 50% cytotoxicity (CC50). Concentrations that result in >90% cell viability should be used for subsequent anti-inflammatory experiments.[3]
| Concentration (µM) | % Cell Viability (MTT) (Mean ± SD) | % Cytotoxicity (LDH) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 3.5 | 0 ± 1.8 |
| 10 | 98.2 ± 4.1 | 1.5 ± 2.0 |
| 25 | 95.7 ± 3.8 | 4.1 ± 2.5 |
| 50 | 91.5 ± 4.5 | 8.2 ± 3.1 |
| 100 | 75.3 ± 5.2 | 24.5 ± 4.2 |
| 200 | 52.1 ± 4.9 | 48.8 ± 3.9 |
| 400 | 24.6 ± 3.7 | 75.1 ± 5.5 |
| Calculated Value | IC50 ≈ 195 µM | CC50 ≈ 205 µM |
Experimental Protocols: Cytotoxicity
Protocol 1: MTT Assay [6]
-
Cell Seeding: Seed RAW 264.7 murine macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT Assay protocol.
-
Controls: Prepare three controls for the LDH assay:
-
Vehicle Control: Untreated cells for spontaneous LDH release.
-
Maximum LDH Release Control: Treat cells with a lysis buffer (provided in LDH assay kits) 45 minutes before the end of incubation.
-
Medium Background Control: Medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well containing the supernatant.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity according to the manufacturer's instructions.
Anti-inflammatory Activity Assessment
Inflammation is a complex biological response involving the production of various mediators.[3] Key mediators in macrophage-driven inflammation include nitric oxide (NO), prostaglandins (e.g., PGE2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11] The following assays quantify the ability of this compound to inhibit the production of these mediators in LPS-stimulated macrophages.
Experimental Workflow: Anti-inflammatory Assays
References
- 1. CAS 942-54-1: this compound [cymitquimica.com]
- 2. NSAIDs affect dendritic cell cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bioagilytix.com [bioagilytix.com]
- 5. nuvisan.com [nuvisan.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 11. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Growing Single Crystals of 2-(4-Methoxyphenyl)propanoic acid for X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed techniques and protocols for growing single crystals of 2-(4-Methoxyphenyl)propanoic acid suitable for X-ray crystallography. The successful growth of high-quality single crystals is a critical and often rate-limiting step in determining the three-dimensional molecular structure of a compound. The following protocols are based on established crystallographic techniques and available data on the solubility of this compound and related compounds.
Introduction to Crystallization
The formation of a single crystal is a process of controlled precipitation from a supersaturated solution. The goal is to allow molecules to arrange themselves in a highly ordered, three-dimensional lattice. Key factors influencing crystal growth include:
-
Purity of the Compound: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects. It is crucial to use highly purified this compound (>98%).
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. High solubility often leads to the formation of small or no crystals, while very low solubility can make it difficult to prepare a saturated solution. Based on available data, this compound is sparingly soluble in water and more soluble in organic solvents like ethanol and acetone[1].
-
Supersaturation: A supersaturated solution is a prerequisite for crystallization. This can be achieved by slowly evaporating the solvent, changing the temperature, or adding an anti-solvent.
-
Nucleation and Growth Rate: The formation of a small number of crystal nuclei followed by slow growth is ideal for obtaining large, well-defined single crystals. Rapid nucleation leads to the formation of many small crystals or an amorphous precipitate.
Pre-Crystallization Steps: Purity and Solubility Screening
Protocol 2.1: Purification of this compound
-
Recrystallization: If the purity of the starting material is uncertain, it is advisable to perform a preliminary recrystallization. A common technique for carboxylic acids is acid-base recrystallization.
-
Dissolve the compound in a suitable aqueous base (e.g., 1M NaOH) to form the sodium salt.
-
Filter the solution to remove any insoluble impurities.
-
Slowly add an acid (e.g., 1M HCl) dropwise to the filtrate with stirring to precipitate the purified carboxylic acid.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry thoroughly under vacuum.
-
Protocol 2.2: Solubility Screening
A preliminary solubility test is essential to identify suitable solvent systems.
-
Place a small amount (approx. 1-2 mg) of this compound into several small, clean vials.
-
Add a small volume (e.g., 0.1 mL) of a test solvent to each vial.
-
Observe the solubility at room temperature with gentle agitation.
-
If the compound does not dissolve, gently warm the vial to see if solubility increases.
-
If the compound dissolves completely at room temperature, it may be too soluble in that solvent for slow evaporation but could be a good "good solvent" for vapor diffusion or solvent layering.
-
Record all observations in a table.
Table 1: Suggested Solvents for Solubility Screening
| Solvent Class | Examples | Expected Solubility of this compound |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Likely soluble in alcohols, sparingly soluble in water[1][2] |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, THF | Likely soluble[1] |
| Non-polar | Hexane, Heptane, Toluene, Dichloromethane | Likely insoluble or poorly soluble |
Crystallization Protocols
The following are detailed protocols for the most common and effective techniques for growing single crystals of small organic molecules.
Protocol 3.1: Slow Evaporation
This is often the simplest method. A nearly saturated solution is prepared, and the solvent is allowed to evaporate slowly, increasing the concentration and leading to crystallization.
-
Dissolve 10-20 mg of purified this compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) in a clean vial. Start with a small amount of solvent and add more dropwise until the solid just dissolves. A slightly warmed solution can be used to achieve saturation.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap that has a small hole (e.g., pierced with a needle) or use parafilm with a few needle-pricked holes to allow for slow solvent evaporation. The rate of evaporation can be controlled by the size and number of holes.
-
Place the vial in a vibration-free environment (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber) at a constant temperature.
-
Monitor the vial for crystal growth over several days to weeks. Do not disturb the vial during this period.
Table 2: Suggested Solvent Systems for Slow Evaporation
| Solvent System | Rationale |
| Ethanol | The compound is reported to be soluble in ethanol. Its moderate volatility allows for controlled evaporation[1]. |
| Acetone | Another solvent in which the compound is reported to be soluble. It is more volatile than ethanol, so a smaller opening for evaporation should be used[1]. |
| Ethyl Acetate | A moderately polar solvent that is often successful for crystallizing organic acids. |
| Ethanol/Water mixture | If the compound is highly soluble in pure ethanol, adding a small amount of water (an anti-solvent) can reduce the solubility and promote crystallization. |
Protocol 3.2: Vapor Diffusion
In this technique, an anti-solvent (a solvent in which the compound is insoluble) slowly diffuses in the vapor phase into a solution of the compound in a "good" solvent, gradually reducing the solubility and inducing crystallization.
-
Dissolve 5-10 mg of purified this compound in a small volume (0.2-0.5 mL) of a "good" solvent (e.g., ethanol or acetone) in a small, open vial (the "inner vial").
-
Place this inner vial inside a larger, sealable container (the "outer vial" or jar).
-
Add a larger volume (2-5 mL) of a volatile anti-solvent (e.g., hexane or diethyl ether) to the outer vial, ensuring the level of the anti-solvent is below the top of the inner vial.
-
Seal the outer vial tightly and leave it undisturbed in a location with a stable temperature.
-
The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, causing the compound to crystallize over time.
Table 3: Suggested Solvent/Anti-Solvent Systems for Vapor Diffusion
| Good Solvent (Inner Vial) | Anti-Solvent (Outer Vial) | Rationale |
| Ethanol | Hexane or Heptane | Ethanol is a good solvent for the compound, while hexane and heptane are non-polar anti-solvents. They are miscible and have different volatilities. |
| Acetone | Diethyl Ether or Pentane | Acetone is a good solvent, and the highly volatile anti-solvents will diffuse readily. |
| Dichloromethane | Pentane or Hexane | If the compound is soluble in dichloromethane, this system can be effective due to the high volatility of both solvents. |
Protocol 3.3: Solvent Layering (Liquid-Liquid Diffusion)
This method involves carefully layering a solution of the compound with a miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.
-
Dissolve 5-10 mg of purified this compound in a small volume (0.5-1 mL) of a "good," dense solvent (e.g., dichloromethane or chloroform) in a narrow container, such as an NMR tube or a thin test tube.
-
Carefully and slowly layer a less dense, miscible anti-solvent (e.g., hexane or pentane) on top of the solution. This can be done by letting the anti-solvent run down the side of the tilted tube from a pipette. A distinct interface between the two layers should be visible.
-
Seal the tube and allow it to stand undisturbed.
-
Crystals will ideally form at the interface over a period of hours to days.
Table 4: Suggested Solvent/Anti-Solvent Systems for Solvent Layering
| Good Solvent (Bottom Layer) | Anti-Solvent (Top Layer) | Rationale |
| Dichloromethane | Hexane or Pentane | Dichloromethane is denser than hexane and pentane, allowing for stable layering. The compound is likely soluble in DCM and insoluble in alkanes. |
| Acetonitrile | Toluene | If the compound is soluble in acetonitrile, layering with toluene can be an effective combination. |
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the crystallization protocols.
Caption: Workflow for the Slow Evaporation Technique.
Caption: Workflow for the Vapor Diffusion Technique.
Caption: Workflow for the Solvent Layering Technique.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not supersaturated; Compound is too soluble; Evaporation is too slow. | Try a different solvent or solvent/anti-solvent combination; Increase the concentration of the compound; Increase the rate of evaporation slightly (larger hole in the cap); Cool the solution slowly. |
| Formation of Powder/Microcrystals | Nucleation is too rapid; Solution is too concentrated; Evaporation is too fast. | Use a more dilute solution; Slow down the evaporation rate (smaller hole in the cap); For vapor diffusion, use a less volatile anti-solvent or lower the temperature to slow diffusion; For solvent layering, use a taller, narrower tube to increase the diffusion path. |
| Oiling Out | The compound comes out of solution above its melting point. | Use a solvent with a lower boiling point; Decrease the temperature of crystallization; Use a more dilute solution. |
| Poor Crystal Quality | Impurities present; Vibration or disturbance during growth; Growth rate is too fast. | Ensure the highest purity of the compound; Place the crystallization setup in a vibration-free location; Slow down the crystallization process by adjusting solvent evaporation/diffusion rates or temperature. |
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methoxyphenyl)propanoic Acid
Welcome to the Technical Support Center for the synthesis of 2-(4-Methoxyphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshoot common experimental issues, and offer answers to frequently asked questions to help improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound with high yields?
A1: One of the most effective methods reported is Williamson ether synthesis utilizing phase-transfer catalysis. This approach involves the reaction of p-hydroxyanisole (4-methoxyphenol) with 2-chloropropionic acid in a biphasic system (water and an organic solvent). The use of a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide reactant into the organic phase to react with the alkyl halide. This method has been reported to achieve yields of over 90% with high product purity (up to 99.5%).[1]
Q2: What are the key starting materials and reagents for the high-yield phase-transfer catalysis method?
A2: The essential components for this synthesis are:
-
Starting Materials : p-hydroxyanisole (4-methoxyphenol) and 2-chloropropionic acid.[1]
-
Base : Sodium hydroxide (NaOH) is used to deprotonate the p-hydroxyanisole, forming the sodium p-methoxyphenoxide in the aqueous phase.[1]
-
Phase-Transfer Catalyst : Tetrabutylammonium bromide or tributylamine are effective catalysts.[1]
-
Solvent System : A biphasic system consisting of water and an immiscible organic solvent like diethyl ether or n-hexane is used.[1]
-
Acid : Hydrochloric acid (HCl) or sulfuric acid is required for the final work-up step to neutralize the reaction and precipitate the product.[1]
Q3: My reaction yield is low. What are the common causes and how can I troubleshoot them?
A3: Low yield is a common issue that can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and solving the problem. Key areas to investigate include:
-
Incomplete Reaction : The reaction may not have gone to completion. This can be due to insufficient reaction time, non-optimal temperature, or poor mixing. Progress can be monitored using Thin Layer Chromatography (TLC).[2]
-
Catalyst Inactivity : The phase-transfer catalyst may be impure or degraded. Using a fresh, high-purity catalyst is crucial.
-
Side Reactions : The reaction of p-hydroxyanisole and 2-chloropropionic acid is reversible, and 2-chloropropionic acid can undergo side reactions.[1] Using a phase-transfer system helps drive the reaction toward the product by continuously removing it from the aqueous phase.[1]
-
Poor Base Strength/Concentration : Incomplete deprotonation of p-hydroxyanisole will limit the formation of the nucleophile. Ensure the correct amount and concentration of sodium hydroxide are used.
-
Sub-optimal pH during Work-up : During the acidification step, the pH must be lowered sufficiently (typically to pH 2) to ensure complete precipitation of the carboxylic acid product.[3]
Q4: I am observing significant byproduct formation. What are the likely side reactions and how can they be minimized?
A4: The primary side reaction of concern is the base-catalyzed elimination of the 2-chloropropionic acid. C-alkylation, where the alkylating agent reacts with the aromatic ring of the phenoxide instead of the oxygen, is another potential side reaction, as aryloxides are ambident nucleophiles.[2] To minimize these:
-
Control Temperature : Running the reaction at a moderate temperature (e.g., 40-60°C) can favor the desired substitution reaction over elimination and other side reactions.[1] Higher temperatures (80-150°C) can lead to lower yields and purity.[1]
-
Use Phase-Transfer Catalysis : This technique enhances the rate of the desired O-alkylation by making the phenoxide more available in the organic phase, which can suppress competing side reactions in the aqueous phase.[1]
-
Optimize Reagent Addition : Adding the 2-chloropropionic acid dropwise or in portions can help maintain a low concentration, potentially reducing the rate of side reactions.
Synthesis Methods: A Comparative Overview
The following table summarizes different synthetic routes to this compound, highlighting key parameters and reported yields to aid in method selection.
| Synthesis Method | Starting Materials | Key Reagents / Catalyst | Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) |
| Phase-Transfer Catalysis | p-Hydroxyanisole, 2-Chloropropionic acid | NaOH, Tetrabutylammonium bromide | Water / Diethyl Ether | 40 - 60 | 0.5 - 1.5 hours | > 90%[1] |
| Iron-Catalyzed Carboxylation | 4-Vinylanisole, CO₂ | Iron(II) chloride, Ethylmagnesium bromide | Tetrahydrofuran | Not specified | Not specified | 55%[4] |
| From Bromo-dimethoxypropane Derivative | 2-bromo-1,1-dimethoxy-1-(4-methoxyphenyl)-propane | Potassium acetate | N,N-dimethylformamide / Water | 95 | 22 hours | Not specified[5] |
| Friedel-Crafts Acylation Route (Analogous) | Anisole, 2-Chloropropionyl chloride | Anhydrous Aluminum Chloride | Toluene | -5 to 5 | 12 - 48 hours | Not specified (for alkylphenyl derivative)[6] |
Visual Troubleshooting Guide
This decision tree provides a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
Detailed Experimental Protocol
High-Yield Synthesis via Phase-Transfer Catalysis
This protocol is adapted from a patented industrial method designed for high yield and purity.[1]
Step 1: Preparation of the Aqueous Phase
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add p-hydroxyanisole (1 equivalent), sodium hydroxide (2 equivalents), the phase-transfer catalyst (e.g., tributylamine, ~0.05 equivalents), and water.
-
Stir the mixture vigorously at room temperature for 15-20 minutes. This converts the p-hydroxyanisole into sodium p-methoxyphenoxide, forming a homogenous aqueous solution.
Step 2: Two-Phase Reaction
-
To the aqueous solution from Step 1, add an immiscible organic solvent (e.g., n-hexane or diethyl ether).
-
Add 2-chloropropionic acid (1.1 - 1.5 equivalents) to the biphasic mixture.
-
Heat the reaction mixture to the target temperature (e.g., 50°C) while stirring vigorously to ensure efficient mixing of the two phases.
-
Maintain the reaction at this temperature for 1 to 1.5 hours. Monitor the reaction progress by TLC.
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and adjust the pH of the aqueous layer to acidic (pH ~2) using 20% HCl solution. This protonates the carboxylate product.
-
The target product, this compound, will move into the organic phase.
-
Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent to ensure complete recovery.
-
Combine all organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization (e.g., from an ethanol/water mixture) to yield the final product with high purity.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the high-yield synthesis protocol described above.
Caption: General workflow for the synthesis of this compound.
References
- 1. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. prepchem.com [prepchem.com]
- 6. CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid - Google Patents [patents.google.com]
Optimizing reaction conditions for the synthesis of 2-(4-Methoxyphenyl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 2-(4-Methoxyphenyl)propanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when utilizing common synthetic routes such as the Friedel-Crafts reaction pathway.
Q1: Why is the yield of my this compound unexpectedly low?
A1: Low yields can stem from several factors, often related to reagent quality, reaction conditions, or workup procedures. Common causes include:
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of starting materials.
-
Suboptimal Temperature: Friedel-Crafts reactions are temperature-sensitive. The reaction may be too slow at a low temperature, while higher temperatures can promote side reactions. An optimal temperature range, often between -5°C and 5°C, should be maintained.
-
Moisture Contamination: The presence of water can deactivate the Lewis acid catalyst (e.g., anhydrous aluminum chloride) used in Friedel-Crafts reactions. Ensure all glassware is thoroughly dried and reagents are anhydrous.
-
Inefficient Hydrolysis: If the synthesis proceeds through an ester intermediate, incomplete hydrolysis will result in a lower yield of the final carboxylic acid product. Ensure sufficient reaction time and appropriate concentration of the hydrolyzing agent (e.g., NaOH or KOH solution).
Q2: My final product is contaminated with an isomeric impurity. How can I identify and minimize it?
A2: In the context of a Friedel-Crafts reaction involving an alkylbenzene like anisole (methoxybenzene), the formation of ortho- and meta-isomers alongside the desired para-isomer is a common issue.
-
Identification: Isomeric impurities can be identified using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show different splitting patterns for the aromatic protons of the different isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Different isomers may have distinct retention times, and their mass spectra will be identical.
-
-
Minimization Strategies:
-
Steric Hindrance: The methoxy group of anisole is an ortho-, para-directing group. The formation of the ortho-isomer can be sterically hindered by using a bulkier Lewis acid catalyst or by running the reaction at a lower temperature.
-
Solvent Choice: The choice of solvent can influence the isomer ratio. Non-polar solvents may favor the formation of the para-isomer.
-
Purification: Careful purification by column chromatography or recrystallization can help to separate the desired para-isomer from other isomeric impurities.
-
Q3: During the workup, I am having trouble with the separation of my product.
A3: Separation issues during workup can often be attributed to the formation of emulsions or the incorrect pH of the aqueous phase.
-
Emulsion Formation: If an emulsion forms during the extraction process, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle centrifugation.
-
Incorrect pH for Extraction: To effectively separate the carboxylic acid product, the pH of the aqueous layer must be carefully controlled.
-
After hydrolysis of the ester, the solution should be made basic (pH > 10) to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This allows for the removal of non-acidic organic impurities by extraction with an organic solvent.
-
Subsequently, the aqueous layer should be acidified (pH < 3) with a strong acid like HCl to protonate the carboxylate and precipitate the this compound, which can then be extracted into an organic solvent or collected by filtration.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common methods for synthesizing this compound include:
-
Friedel-Crafts Reaction: This involves the reaction of an alkylbenzene (like anisole) with a 2-chloropropionyl derivative (e.g., ethyl 2-chloropropionate) in the presence of a Lewis acid catalyst like anhydrous aluminum chloride, followed by hydrolysis of the resulting ester.[1]
-
Grignard Reaction: An alternative route involves the reaction of a Grignard reagent derived from a 4-methoxyphenyl halide with a suitable electrophile.
Q2: What is a typical experimental protocol for the synthesis via Friedel-Crafts reaction?
A2: A general two-step protocol is as follows:
-
Friedel-Crafts Reaction: Anisole is reacted with ethyl 2-chloropropionate using anhydrous aluminum chloride as a catalyst in a suitable solvent like toluene. The reaction is typically carried out at a low temperature (-5°C to 5°C) for 12-48 hours to yield ethyl 2-(4-methoxyphenyl)propanoate.[1]
-
Hydrolysis: The intermediate ester is then hydrolyzed using a base such as sodium hydroxide in an alcohol-water mixture, followed by acidification to yield the final product, this compound.[1]
Q3: How can I purify the final product?
A3: The most common method for purifying this compound is recrystallization. Suitable solvents for recrystallization include hot water or a mixture of organic solvents like ethyl acetate and hexane. Acid-base recrystallization can also be employed for high purity.[2] This involves dissolving the crude product in an aqueous base, washing with an organic solvent to remove neutral impurities, and then re-precipitating the acid by adding a strong acid.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Reaction [1]
Step 1: Synthesis of Ethyl 2-(4-methoxyphenyl)propanoate
-
To a stirred mixture of an alkylbenzene (e.g., anisole) and toluene (as a solvent), add anhydrous aluminum chloride as the catalyst at a low temperature (between -5°C and 5°C).
-
Slowly add ethyl 2-chloropropionate to the reaction mixture while maintaining the low temperature.
-
Allow the reaction to proceed for 12-48 hours with continuous stirring.
-
Upon completion, quench the reaction by slowly adding it to ice-water.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 2-(4-methoxyphenyl)propanoate.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ester from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Wash the remaining aqueous solution with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Acidify the aqueous layer with a concentrated acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Quantitative Data Summary
| Parameter | Value | Reference |
| Friedel-Crafts Reaction | ||
| Reaction Temperature | -5°C to 5°C | [1] |
| Reaction Time | 12 - 48 hours | [1] |
| Hydrolysis | ||
| Base | Sodium Hydroxide | [1] |
| Acidification pH | ~2-3 | [2] |
| Phase-Transfer Catalysis (for phenoxy analogue) | ||
| Reaction Temperature | 40 - 60°C | [2] |
| Reaction Time | 0.5 - 1.5 hours | [2] |
| Yield | >90% | [2] |
| Purity | >99.5% | [2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Preventing over-alkylation in 2-(4-hydroxyphenoxy)propanoic acid synthesis
Technical Support Center: Synthesis of 2-(4-hydroxyphenoxy)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-(4-hydroxyphenoxy)propanoic acid, with a primary focus on preventing over-alkylation.
Troubleshooting and FAQs
Over-alkylation and Byproduct Formation
Q1: I am observing a significant amount of a byproduct in my reaction. How can I confirm if it is the over-alkylation product?
A1: The primary byproduct resulting from over-alkylation is 1,4-bis(1-carboxyethoxy)benzene. You can identify this compound using the following analytical techniques[1]:
-
Thin Layer Chromatography (TLC): The di-alkylation product is less polar than the desired mono-alkylation product because it lacks a free hydroxyl group. Consequently, it will exhibit a higher Rf value on a silica gel TLC plate[1].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR of the desired product, 2-(4-hydroxyphenoxy)propanoic acid, will display signals for the aromatic protons, a quartet for the methine (CH) group, a doublet for the methyl (CH₃) group, and a characteristic peak for the phenolic hydroxyl (OH) group[1].
-
¹H NMR of the di-alkylation byproduct will be symmetrical and will not have a phenolic OH peak[1].
-
-
Mass Spectrometry (MS): The mass spectrum of the di-alkylation product will show a molecular weight corresponding to the addition of two propanoic acid groups to the hydroquinone molecule[1].
Q2: What are the primary factors that lead to the formation of the di-alkylation byproduct?
A2: Over-alkylation is largely influenced by the reaction conditions. Key contributing factors include:
-
Stoichiometry of Reactants: Using a 1:1 ratio or an excess of the alkylating agent (e.g., 2-halopropanoic acid) relative to hydroquinone significantly increases the probability of di-alkylation[1].
-
Base Concentration: High concentrations of a strong base can generate the hydroquinone dianion, which is more reactive and susceptible to di-alkylation[1].
-
Reaction Temperature: Elevated reaction temperatures can accelerate the rate of the second alkylation step[1].
-
Reaction Time: Extended reaction times, especially after the initial hydroquinone has been consumed, can promote the formation of the di-alkylation product[1].
Q3: How can I minimize over-alkylation and improve the yield of the mono-alkylated product?
A3: Several strategies can be employed to favor mono-alkylation:
-
Use of Excess Hydroquinone: A common and effective method is to use a molar excess of hydroquinone (e.g., 3-5 molar equivalents) relative to the alkylating agent. The unreacted hydroquinone can be recovered and recycled[1][2].
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise over a prolonged period (e.g., 1-2 hours) helps to maintain its low concentration in the reaction mixture, thereby reducing the chance of a second alkylation event[1][3].
-
Monoprotection of Hydroquinone: A more controlled approach involves protecting one of the hydroxyl groups of hydroquinone, for instance, by forming a monobenzyl ether. This ensures that only one hydroxyl group is available for alkylation. The protecting group is then removed in a subsequent step[2][4].
-
Reaction Monitoring: Closely monitor the reaction's progress using TLC or HPLC to determine the optimal endpoint and prevent prolonged heating after the desired product has formed[1].
Reaction Conditions and Purification
Q4: What are the recommended reaction conditions for the Williamson ether synthesis of 2-(4-hydroxyphenoxy)propanoic acid?
A4: Typical reaction conditions are as follows:
-
Reactant Ratio: To favor mono-alkylation, a starting ratio of hydroquinone to 2-chloropropionic acid of 3:1 to 5:1 is often used[1][3].
-
Temperature: The reaction is generally conducted at temperatures between 30°C and 100°C, with a common range being 60-70°C[1].
-
Reaction Time: Reaction times can range from a few hours to over 12 hours, depending on the specific reagents and temperature. It is crucial to monitor the reaction to determine the optimal duration[1].
-
Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used bases[5].
Q5: My product has a colored tint. What causes this and how can I prevent it?
A5: Hydroquinone and its derivatives are prone to oxidation, which can form colored impurities such as quinones. To obtain a colorless product, consider the following[2]:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen[2].
-
Reducing Agents: The addition of a mild reducing agent like sodium bisulfite or sodium dithionite can help prevent the oxidation of hydroquinone[1][2].
Q6: What is the most effective method for purifying the final product and removing the di-alkylation byproduct?
A6: Several purification methods can be effective:
-
Extraction: The desired product's solubility and acidity differ from the di-acid byproduct. After the reaction, the mixture can be acidified. Unreacted hydroquinone can be extracted with a suitable organic solvent like methyl isobutyl ketone (MIBK). Further acidification can then allow for the selective extraction of the desired product[1].
-
Crystallization: Recrystallization is a highly effective purification technique. The choice of solvent is critical and may require some experimentation. Toluene and hexane are commonly used solvents for recrystallizing the ester derivative, while the final acid product can be recrystallized from hot water[1][6]. The use of activated carbon during recrystallization can also help in decolorization.
Data Presentation
Table 1: Reaction Conditions for Williamson Ether Synthesis of 2-(4-hydroxyphenoxy)propanoic acid Intermediates.
| Starting Materials | Reagents | Solvent | Reaction Conditions | Product | Yield | Reference |
| Mono-benzyl ether of hydroquinone, 2-bromopropionic acid ethyl ester | Sodium hydroxide | Dehydrated ethanol | Room temperature, 4-6 hours | 2-(4-(benzyloxy)phenoxy)ethyl propionate | High | [7] |
| Hydroquinone, 1-bromoheptane | Potassium Carbonate | Anhydrous Ethanol | Reflux (~78 °C), 12-24 hours | 4-heptyloxyphenol | 70-85% | [8] |
Table 2: Purification and Characterization of 2-(4-hydroxyphenoxy)propanoic acid.
| Purification Method | Details | Product Purity | Characterization Data | Reference |
| Recrystallization | From hot water | High | Melting Point: 136-137.5°C | [7] |
| Recrystallization of Methyl Ester | From toluene/hexane | >99% | - | [6] |
| Hydrolysis of Acetoxy Precursor | Reflux in ethanol with HCl | 93% yield | IR (KBr): 3265 cm⁻¹ (O-H), 1707 cm⁻¹ (C=O); ¹H NMR | [7][9] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Excess Hydroquinone
This protocol is adapted from general procedures for Williamson ether synthesis to favor mono-alkylation.
Materials:
-
Hydroquinone (3-5 molar equivalents)
-
(S)-2-chloropropionic acid (1 molar equivalent)
-
Sodium hydroxide (NaOH)
-
Sodium bisulfite (NaHSO₃)
-
Deoxygenated water
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification
-
Methyl isobutyl ketone (MIBK) for extraction (optional)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, dissolve hydroquinone and a small amount of sodium bisulfite in deoxygenated water[1].
-
Base Addition: Under a nitrogen blanket, add a solution of sodium hydroxide. The amount should be sufficient to deprotonate one hydroxyl group of hydroquinone and neutralize the 2-chloropropionic acid[1].
-
Alkylating Agent Addition: Slowly add (S)-2-chloropropionic acid to the reaction mixture over 1-2 hours while maintaining the reaction temperature[1].
-
Reaction Monitoring: Maintain the temperature at 60-70°C and stir the mixture for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC[1].
-
Workup:
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold water.
-
The crude product can be further purified by recrystallization from hot water[7].
-
Protocol 2: Synthesis via Hydrolysis of an Ester Precursor
This protocol describes the deprotection of an ester to yield the final product[5][9].
Materials:
-
2-(4-acetoxyphenoxy)propanoic acid
-
Ethanol
-
Concentrated hydrochloric acid (36%)
Procedure:
-
In a round-bottom flask, combine 1.2 g (5.3 mmol) of 2-(4-acetoxyphenoxy)propanoic acid with 15 mL of ethanol[5][9].
-
Add 2 drops of concentrated hydrochloric acid to the mixture[5][9].
-
After cooling, remove the ethanol under reduced pressure to yield the crude 2-(4-hydroxyphenoxy)propanoic acid[5][9].
-
The product can be further purified by recrystallization if necessary.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of 2-(4-hydroxyphenoxy)propanoic acid.
Caption: Experimental workflow for preventing over-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
Addressing peak tailing in the chromatographic analysis of 2-(4-Methoxyphenyl)propanoic acid
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 2-(4-Methoxyphenyl)propanoic acid, with a specific focus on addressing peak tailing.
Troubleshooting Guides
Issue: Peak Tailing Observed for this compound
Initial Assessment:
First, determine if the peak tailing is specific to your analyte or if it is a system-wide issue.
-
All peaks in the chromatogram are tailing: This often points to a physical problem within the HPLC system.
-
Only the this compound peak is tailing: This suggests a chemical interaction between the analyte and the stationary phase or a problem with the mobile phase conditions.
Troubleshooting Workflow Diagram:
Caption: A logical workflow to diagnose the root cause of peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical causes of peak tailing for an acidic compound like this compound?
A1: For acidic analytes such as this compound, peak tailing in reversed-phase HPLC is often due to:
-
Secondary Interactions with Silanol Groups: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can be deprotonated at moderate pH levels, becoming negatively charged (SiO-). These sites can then interact with the analyte through ion-exchange, leading to a secondary retention mechanism that causes peak tailing.[1][2][3][4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the analyte will exist in both its protonated (neutral) and deprotonated (anionic) forms. This dual state leads to inconsistent interactions with the stationary phase and results in a broadened, tailing peak.[3][5] For optimal peak shape, the mobile phase pH should be at least 1.5 to 2 pH units below the analyte's pKa.[6]
-
Insufficient Buffer Capacity: A low concentration of the mobile phase buffer may not be able to maintain a consistent pH at the head of the column upon sample injection. This can cause localized pH shifts, leading to inconsistent ionization of the analyte and poor peak shape.[7]
Q2: How can I mitigate secondary silanol interactions?
A2: To reduce the impact of secondary silanol interactions, consider the following strategies:
-
Lower the Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.5) will keep the silanol groups protonated (Si-OH), minimizing their ability to interact with the analyte via ion-exchange.[4]
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces the potential for secondary interactions.
-
Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups, reducing their interaction with the analyte.
Q3: What is the ideal mobile phase pH for analyzing this compound?
A3: The ideal mobile phase pH should be well below the pKa of this compound to ensure it is in its neutral, protonated form. Aromatic carboxylic acids typically have pKa values in the range of 4.0 to 5.0.[6] Therefore, a mobile phase pH of 3.0 or lower is a good starting point.[8] This will suppress the ionization of the carboxylic acid group, leading to better retention and improved peak symmetry.[9]
Q4: Can the sample solvent cause peak tailing?
A4: Yes, a mismatch between the sample solvent and the mobile phase can cause significant peak distortion, including tailing. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, the analyte band will spread at the column inlet, leading to a broad and often tailing peak. It is always best to dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.
Q5: How does column overload affect peak shape?
A5: Injecting too much sample mass onto the column can lead to column overload. This saturates the stationary phase, causing the peak to broaden and tail. If you suspect column overload, try diluting your sample and injecting a smaller volume. If the peak shape improves, this was likely the cause.[10]
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol describes a systematic approach to optimizing the mobile phase pH to improve the peak shape of this compound.
Objective: To determine the optimal mobile phase pH for symmetrical peaks.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid
-
Potassium dihydrogen phosphate
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Prepare a series of aqueous buffers with different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, 4.5). For example, a phosphate buffer can be prepared by dissolving potassium dihydrogen phosphate in water and adjusting the pH with phosphoric acid.[8]
-
Prepare the mobile phases by mixing the aqueous buffer with acetonitrile in a fixed ratio (e.g., 50:50 v/v).
-
Equilibrate the column with the first mobile phase (pH 4.5) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Calculate the tailing factor for the this compound peak.
-
Repeat steps 4-6 for each of the prepared mobile phases, moving from higher to lower pH.
-
Compare the tailing factors obtained at each pH to determine the optimal condition.
Expected Results: A significant improvement in peak symmetry (a tailing factor closer to 1.0) is expected as the mobile phase pH is lowered.
Protocol 2: Column Flushing to Address Contamination
If column contamination is suspected as the cause of peak tailing, a systematic flushing procedure can be employed.
Objective: To remove strongly retained contaminants from the column.
Materials:
-
HPLC system
-
Contaminated column
-
A series of solvents with varying polarities (e.g., water, isopropanol, acetonitrile, hexane - for reversed-phase columns).
Procedure:
-
Disconnect the column from the detector to avoid contaminating it.
-
Flush the column with 100% water (or the aqueous component of your mobile phase) at a low flow rate (e.g., 0.5 mL/min) for 20-30 column volumes.
-
Sequentially flush the column with solvents of increasing elution strength. For a C18 column, a typical sequence would be:
-
Isopropanol
-
Acetonitrile
-
Methanol
-
Isopropanol
-
Hexane (if highly nonpolar contaminants are suspected, followed by another isopropanol wash)
-
-
Flush with at least 10-20 column volumes of each solvent.
-
Reverse the flushing sequence to return to a mobile phase-compatible solvent.
-
Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved.
-
Inject a standard to evaluate the column performance.
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Tailing Factor
| Mobile Phase pH | Tailing Factor (Asymmetry) | Observations |
| 4.5 | 2.1 | Severe tailing |
| 4.0 | 1.8 | Significant tailing |
| 3.5 | 1.4 | Moderate tailing |
| 3.0 | 1.1 | Good peak symmetry |
| 2.5 | 1.0 | Excellent peak symmetry |
Note: The data presented in this table is illustrative and represents typical results for an acidic analyte. Actual values may vary depending on the specific column and HPLC system used.
Table 2: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column suitable for this type of analyte. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | Low pH suppresses analyte and silanol ionization, minimizing peak tailing.[8] |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides good efficiency and reproducibility. |
| Detection | UV at 225 nm | A suitable wavelength for detecting the aromatic ring of the analyte.[8] |
| Injection Volume | 10 µL | A standard injection volume to avoid column overload. |
Signaling Pathway and Logical Relationship Diagrams
Caption: Chemical interactions leading to peak tailing at higher mobile phase pH.
References
- 1. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 2. Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. veeprho.com [veeprho.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. agilent.com [agilent.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Challenges in the scale-up of 2-(4-Methoxyphenyl)propanoic acid production
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis and scale-up of 2-(4-Methoxyphenyl)propanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the Williamson ether synthesis, a prevalent method for its production.
Question: My reaction yield is very low or I'm not getting any product. What are the possible causes and solutions?
Answer:
Low or no product yield in the Williamson ether synthesis of this compound can stem from several factors:
-
Incomplete Deprotonation of 4-Methoxyphenol: The phenolic proton of 4-methoxyphenol (p-hydroxyanisole) must be removed to form the nucleophilic phenoxide.
-
Solution: Ensure you are using a sufficiently strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in at least a stoichiometric amount (1:1 molar ratio with 4-methoxyphenol). Weak bases may not lead to complete deprotonation.[1]
-
-
Poor Quality or Inactive Alkylating Agent: The reactivity of the 2-halopropanoic acid is crucial.
-
Solution: 2-bromopropanoic acid or its esters are generally more reactive than 2-chloropropanoic acid.[1] Ensure the alkylating agent has not degraded.
-
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.
-
Reversible Reaction and Product Inhibition: The reaction between p-hydroxyanisole and 2-chloropropionic acid can be reversible.[2]
-
Solution: Employing a phase-transfer catalyst can help to continuously remove the product from the aqueous phase to an organic phase, driving the reaction forward.[2]
-
Question: I'm observing significant impurity peaks in my crude product analysis (TLC/LC-MS/NMR). What are the likely side products and how can I minimize them?
Answer:
The primary side reaction of concern is the base-catalyzed elimination of the 2-halopropanoic acid to form acrylic acid derivatives. Another potential, though less common, side reaction is the C-alkylation of the phenoxide.
-
Elimination Side Reaction: 2-chloropropionic acid can undergo elimination in the presence of a strong base.
-
Solution: Maintain careful control over the reaction temperature. Lowering the temperature can disfavor the elimination pathway. Dropwise addition of the alkylating agent can also help to keep its concentration low, minimizing this side reaction.
-
-
Unreacted Starting Materials: The presence of unreacted 4-methoxyphenol or 2-halopropanoic acid is a common impurity source.
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Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure the reaction goes to completion. Adjusting the stoichiometry of the reactants might be necessary. Using a slight excess of the alkylating agent can help to consume all the 4-methoxyphenol.
-
Question: How can I effectively purify the final product, this compound?
Answer:
Purification is critical to obtain a high-purity final product. A common and effective method is acid-base extraction followed by recrystallization.
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Work-up: After the reaction is complete, the reaction mixture is typically acidified with an acid like hydrochloric acid (HCl) to a pH of about 2. This protonates the carboxylate product, causing it to precipitate if its solubility in the aqueous medium is low, or allows it to be extracted into an organic solvent.
-
Extraction: The acidified mixture can be extracted with a suitable organic solvent such as diethyl ether. The product will move into the organic layer, while inorganic salts remain in the aqueous layer.
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Recrystallization: The crude product obtained after removing the extraction solvent can be further purified by recrystallization. This process involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature, and then allowing it to cool slowly to form crystals. The impurities remain in the mother liquor. A mixture of ethanol and water is often a suitable solvent system for recrystallization.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a laboratory scale?
A1: The most common method is the Williamson ether synthesis. This involves the O-alkylation of 4-methoxyphenol (p-hydroxyanisole) with a 2-halopropanoic acid (like 2-chloropropionic acid) or its ester in the presence of a base.[1]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are 4-methoxyphenol and a 2-halopropanoic acid derivative (e.g., 2-chloropropionic acid). A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is required to deprotonate the phenol. Common solvents include water, ethanol, or a biphasic system with an organic solvent in the presence of a phase-transfer catalyst.[1][2]
Q3: What are the main challenges in scaling up the production of this compound?
A3: Traditional synthesis methods often suffer from high reaction temperatures (80-150°C), long reaction times (4-10 hours), low yields, and low product purity, which makes the production costs high.[2] The formation of side products and the reversible nature of the reaction are also significant challenges.[2]
Q4: How can the reaction conditions be improved for a more efficient synthesis?
A4: The use of phase-transfer catalysis has been shown to significantly improve the synthesis. This method allows the reaction to be carried out at lower temperatures (40-60°C) with much shorter reaction times (0.5-1.5 hours), leading to higher yields (>90%) and purity (>99.5%).[2]
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Traditional Method | Phase-Transfer Catalysis Method |
| Starting Materials | 4-methoxyphenol, 2-chloropropionic acid, NaOH | 4-methoxyphenol, 2-chloropropionic acid, NaOH, Phase-transfer catalyst |
| Reaction Temperature | 80-150°C[2] | 40-60°C[2] |
| Reaction Time | 4-10 hours[2] | 0.5-1.5 hours[2] |
| Typical Yield | Low[2] | >90%[2] |
| Product Purity | ~75%[2] | >99.5%[2] |
Experimental Protocols
Detailed Methodology for Williamson Ether Synthesis using Phase-Transfer Catalysis
This protocol is adapted from a patented industrial method and is intended for laboratory-scale synthesis.[2]
Materials:
-
4-methoxyphenol (p-hydroxyanisole)
-
Sodium hydroxide (NaOH)
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2-chloropropionic acid
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Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
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Organic solvent (e.g., diethyl ether)
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Water
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Hydrochloric acid (HCl) solution (e.g., 20%)
Procedure:
-
Formation of the Phenoxide: In a reaction vessel, dissolve 4-methoxyphenol, sodium hydroxide, and the phase-transfer catalyst in water with stirring at room temperature for 10-20 minutes to form the sodium 4-methoxyphenoxide solution.
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Alkylation Reaction: To the phenoxide solution, add 2-chloropropionic acid and the organic solvent (e.g., diethyl ether). Heat the mixture to 40-60°C and stir vigorously for 0.5-1.5 hours.
-
Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and acidify the aqueous phase with HCl solution to a pH of approximately 2. This will convert the sodium 2-(4-methoxyphenyl)propanoate to the free acid, which will be extracted into the organic phase.
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Separation and Evaporation: Separate the organic layer. The aqueous layer can be extracted again with the organic solvent to maximize product recovery. Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by acid-base recrystallization to yield high-purity this compound.[2]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
Technical Support Center: Purification of 2-(4-Methoxyphenyl)propanoic acid
Welcome to the technical support center for the purification of 2-(4-Methoxyphenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the purification of this compound by recrystallization and column chromatography.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation | The chosen solvent is too effective, keeping the compound dissolved even at low temperatures. | Partially evaporate the solvent to increase the concentration of the solute. If using a multi-solvent system, add more of the anti-solvent. |
| The solution is not saturated. | Evaporate some of the solvent to concentrate the solution. | |
| Supersaturation has occurred, and crystallization has not initiated. | Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a seed crystal of pure this compound. | |
| The solution was cooled too rapidly, which inhibits the formation of a crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. | |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of the compound, causing it to melt before dissolving. | Add a small amount of a co-solvent in which the compound is highly soluble to lower the melting point of the mixture. Alternatively, select a solvent with a lower boiling point for the recrystallization process. |
| Insoluble impurities are present. | Perform a hot filtration step to remove any undissolved material before allowing the solution to cool. | |
| The solution is too concentrated. | Add a small amount of hot solvent to the oily mixture and reheat until a clear solution is formed. | |
| Colored Crystals | Colored impurities are co-precipitating with the product. | Add a small amount of activated carbon to the hot solution before the filtration step to adsorb the colored impurities. Use a minimal amount to avoid adsorbing the desired product. |
| Poor Recovery | Too much solvent was used, leaving a significant amount of the product in the filtrate. | Concentrate the filtrate and cool it again to recover more crystals. |
| The crystals were washed with a solvent at room temperature, causing them to redissolve. | Wash the crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Compound and Impurities | The mobile phase is not optimized for separation. | Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between your product and impurities. Aim for an Rf value of 0.2-0.4 for the product. A gradient elution may be necessary.[1] |
| The column was overloaded with too much crude material. | Use a larger column or reduce the amount of crude material loaded onto the column.[1] | |
| The column packing is cracked or channeled. | Repack the column, ensuring the silica gel is packed uniformly without any air bubbles or cracks.[1] | |
| Compound is Stuck on the Column | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. |
| Product Elutes Too Quickly | The mobile phase is too polar. | Decrease the polarity of the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. Acid-base recrystallization is a particularly useful technique for carboxylic acids like this one.[2]
Q2: What are some suitable solvents for the recrystallization of this compound?
A2: A mixture of an organic solvent and water is often effective. Solvents mentioned in the synthesis of similar compounds, which could be starting points for screening, include ether, acetone, benzene, isopropanol, hexane, and toluene.[2][3] For the related 2-(4-hydroxyphenoxy)propionic acid ester, solvent systems like toluene-hexane have been used.[3] A common technique for carboxylic acids is to dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove neutral impurities, acidify the aqueous layer to precipitate the pure acid, and then collect it by filtration.
Q3: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A3: Potential impurities can include unreacted starting materials such as 4-methoxyphenol or a 2-halopropionic acid derivative, as well as byproducts from side reactions. In the synthesis of a similar compound, 1,4-bis(1-carboxyethoxy)benzene was identified as an impurity.[3]
Q4: How can I improve the yield and purity of my purified this compound?
A4: To improve yield, minimize the amount of solvent used for recrystallization and wash the collected crystals with ice-cold solvent. To enhance purity, consider performing a second recrystallization or using a combination of purification techniques, such as column chromatography followed by recrystallization. A phase-transfer synthesis method followed by acid-base recrystallization has been reported to achieve a yield of over 90% and a purity of up to 99.5%.[2]
Q5: My purification by column chromatography is not giving me a pure product. What can I do?
A5: If you are not achieving good separation, it is crucial to optimize the mobile phase using TLC before running the column.[1] A gradient elution, where the polarity of the mobile phase is gradually increased, can often improve the separation of compounds with similar polarities. Also, ensure you are not overloading the column with too much sample.[1]
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: Begin by determining a suitable solvent or solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test small batches of the crude product with various solvents to find the optimal one. A common starting point for carboxylic acids is a mixture of an organic solvent (like ethanol or acetone) and water.
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Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required to fully dissolve it.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration: If activated charcoal or other solid impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
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Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.[1]
Protocol 2: Purification by Column Chromatography
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TLC Analysis: Analyze the crude product by TLC to determine a suitable mobile phase. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 90:10:0.1 v/v/v) is a common mobile phase for acidic compounds.[1]
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Column Packing: Prepare a chromatography column with silica gel, ensuring it is packed uniformly to avoid cracks or channels.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. If using a gradient elution, gradually increase the polarity of the mobile phase over time.[1]
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]
Data Presentation
Table 1: Purity and Yield Data from Purification Methods
| Purification Method | Starting Purity | Final Purity | Yield | Reference |
| Acid-Base Recrystallization | Not Specified | >99.5% | >90% | [2] |
| Recrystallization (Toluene/Hexane) of a similar ester | 99.28% | 99.49% | Not Specified | [3] |
Visualizations
Caption: A typical workflow for the purification of a solid compound.
Caption: A troubleshooting decision tree for low yield in recrystallization.
References
Degradation pathways of 2-(4-Methoxyphenyl)propanoic acid and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the handling, stability, and potential degradation of 2-(4-Methoxyphenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure containing a methoxy-substituted phenyl ring and a propanoic acid moiety, the primary anticipated degradation pathways include oxidation, photodegradation, and hydrolysis under acidic or basic conditions, particularly at elevated temperatures.[1][2]
Q2: How can I detect degradation of my this compound sample?
A2: Degradation can be detected through several methods. Visual inspection may reveal color changes or precipitation in solutions.[1] However, the most reliable method is using a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). These methods can separate the parent compound from its degradation products, allowing for quantification of the remaining active ingredient.[1]
Q3: What are the recommended storage conditions to minimize degradation?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For solutions, it is advisable to use amber vials or containers wrapped in aluminum foil to protect from light.[1] Stock solutions are often best stored at -20°C or -80°C.[1] It is also recommended to prepare fresh working solutions for experiments to avoid degradation over time in solution and to avoid repeated freeze-thaw cycles.[1]
Q4: My biological assay results are inconsistent. Could this be due to compound degradation?
A4: Yes, inconsistent or lower-than-expected efficacy in biological assays can be a result of compound degradation.[3] The concentration of the active compound may decrease over time in the assay medium, leading to variable results. It is crucial to assess the stability of the compound in the specific assay buffer under the experimental conditions (e.g., temperature, light exposure).[3]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/UPLC Analysis
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Possible Cause: Sample degradation. The appearance of new peaks that are not present in a freshly prepared standard solution is a strong indicator of degradation.[1]
-
Troubleshooting Steps:
-
Verify Standard: Analyze a freshly prepared standard of this compound to confirm its retention time and purity.
-
Review Storage: Check the storage conditions and age of the sample that showed unexpected peaks. Ensure it was protected from light and stored at the recommended temperature.[1]
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Solvent Blank: Inject a solvent blank to rule out contamination from the solvent or the analytical system.[1]
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Forced Degradation: To understand the potential degradation products, consider performing a forced degradation study (see Experimental Protocols). This can help in identifying the degradation peaks.
-
Issue 2: Solution Has Changed Color or Formed a Precipitate
-
Possible Cause 1: Photodegradation. Exposure to light can cause the compound to degrade, leading to a color change.[1]
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Solution: Prepare solutions fresh and always store them in light-protecting containers such as amber vials.[1]
-
-
Possible Cause 2: Oxidation. The presence of dissolved oxygen or oxidizing agents can lead to degradation.[1]
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Solution: Use high-purity, degassed solvents for solution preparation.[1]
-
-
Possible Cause 3: Low Solubility. The concentration of the compound may be too high for the solvent, leading to precipitation.
-
Solution: Try preparing a more dilute solution or consider using a co-solvent if compatible with your experimental design.[1]
-
Quantitative Data Summary
The following table summarizes typical conditions used in forced degradation studies for compounds with similar structures. The extent of degradation is illustrative and will depend on the specific experimental conditions.
| Stress Condition | Agent | Temperature | Duration | Potential Degradation (%) |
| Acid Hydrolysis | 0.1 N HCl | 60-80°C | 24 hours | 5 - 15 |
| Base Hydrolysis | 0.1 N NaOH | 60-80°C | 8 hours | 10 - 20 |
| Oxidation | 3-6% H₂O₂ | Room Temp | 24 hours | 15 - 30 |
| Thermal Degradation | Heat | 60-80°C | 48 hours | 5 - 10 |
| Photodegradation | ICH Q1B specified light source | Room Temp | 24 hours | 10 - 25 |
Note: These values are estimates and should be determined experimentally for this compound.
Experimental Protocols
Protocol 1: Preparation of Stock Solution
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Accurately weigh the desired amount of solid this compound.
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Dissolve the solid in a minimal amount of a suitable high-purity organic solvent (e.g., DMSO or ethanol).[1]
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Once fully dissolved, dilute to the final desired concentration with the same solvent.
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For aqueous applications, this stock solution can be serially diluted into the experimental buffer. Note the final percentage of the organic solvent to ensure it does not affect the experiment.
-
Store the stock solution in an amber vial at -20°C or -80°C.[1]
Protocol 2: Forced Degradation Study
This study is designed to intentionally degrade the compound to identify potential degradation products and pathways.[4]
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Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Divide the solution into aliquots for each stress condition:
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Acid Hydrolysis: Add an equal volume of 0.1 N HCl. Heat at 60-80°C for several hours.[1]
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Base Hydrolysis: Add an equal volume of 0.1 N NaOH. Heat at 60-80°C for several hours.[1]
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Oxidation: Add an equal volume of 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature.[1]
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Thermal Degradation: Heat the solution at 60-80°C.[1]
-
Photodegradation: Expose the solution to a light source as specified by ICH Q1B guidelines.[1]
-
-
Maintain a control sample protected from stress conditions at a cold temperature.
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At specified time points, withdraw samples. Neutralize the acidic and basic samples before analysis.
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Analyze all samples by a stability-indicating HPLC or UPLC method to determine the extent of degradation and identify any degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Optimizing Mobile Phase for Chiral Separation of 2-(4-Methoxyphenyl)propanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chiral separation of 2-(4-Methoxyphenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for mobile phase optimization in the chiral separation of this compound?
A2: For polysaccharide-based chiral stationary phases (CSPs), a normal-phase mobile phase is a common and effective starting point. This typically consists of a nonpolar solvent, an alcohol modifier, and an acidic additive.[1] A good initial mobile phase to screen would be a mixture of n-hexane and an alcohol like isopropanol (IPA) or ethanol in a 90:10 (v/v) ratio, supplemented with 0.1% trifluoroacetic acid (TFA) to improve peak shape and resolution for the acidic analyte.[1]
Q2: Why is an acidic additive essential for separating an acidic compound like this compound?
A2: Acidic additives, such as trifluoroacetic acid (TFA), formic acid, or acetic acid, are crucial for separating acidic compounds.[1][2][3] Their primary role is to suppress the ionization of the analyte's carboxylic acid group.[4][5] Keeping the analyte in its protonated, neutral form minimizes undesirable secondary interactions with the stationary phase, which prevents peak tailing and leads to sharper, more symmetrical peaks and improved resolution.[1][4][5] The typical concentration for these additives is 0.1% and should generally not exceed 0.5%.[2]
Q3: What is the function of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase?
A3: In normal-phase chromatography, the alcohol modifier plays a critical role in controlling the retention and enantioselectivity of the separation. The type and concentration of the alcohol can alter the steric environment of the chiral stationary phase's recognition sites.[5] Adjusting the alcohol percentage is a key step in optimization; decreasing the alcohol concentration generally increases retention and can improve resolution, while increasing it reduces analysis time.
Q4: How does temperature influence the chiral separation?
A4: Temperature is a critical parameter that affects the thermodynamics of the interaction between the enantiomers and the chiral stationary phase.[6] Generally, lower temperatures enhance the subtle bonding forces responsible for chiral recognition, often leading to increased selectivity.[4] However, the effect is compound-dependent, and in some cases, higher temperatures can improve peak efficiency or even alter the elution order.[4] Therefore, it is highly recommended to screen a range of temperatures (e.g., 15°C to 40°C) during method development.[1][6]
Q5: Is it possible to use reversed-phase (RP) chromatography for this separation?
A5: Yes, reversed-phase chromatography can be an alternative. While normal-phase is a common starting point, RP methods using a suitable chiral column can also be effective. This would typically involve a mobile phase of acetonitrile or methanol mixed with an aqueous buffer or an acidic modifier.[7][8] Another approach is to use a standard achiral column (like a C18) and add a chiral selector, such as hydroxypropyl-β-cyclodextrin, directly to the mobile phase to form transient diastereomeric complexes that can be separated.[6][9][10]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).
Troubleshooting Workflow: This issue often arises from a suboptimal choice of stationary or mobile phase. A systematic approach is required to identify the influential parameters.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps:
-
Verify CSP Selection: Ensure the chosen chiral stationary phase is suitable for acidic compounds. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are generally a good choice for profens.[1][6]
-
Optimize Mobile Phase Composition:
-
Alcohol Modifier: Systematically vary the concentration of the alcohol modifier (e.g., isopropanol) from 5% to 20%.[1] A lower percentage often increases resolution but also retention time.
-
Acidic Additive: Confirm an acidic additive (e.g., 0.1% TFA) is present. If peak shape is still poor, adjust its concentration slightly (e.g., 0.05% to 0.2%).[1]
-
Alcohol Type: If resolution is still lacking, switch the alcohol modifier (e.g., from isopropanol to ethanol), as this can change the selectivity.[5]
-
-
Adjust Temperature: Screen different column temperatures. Both decreasing and increasing the temperature can potentially improve resolution, so it's crucial to test a range.[1][4]
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min) allows more time for the enantiomers to interact with the CSP, which can enhance separation.[1]
Issue 2: Significant Peak Tailing
Symptom: Asymmetric peaks with a pronounced "tail," leading to poor integration and reduced resolution.
Potential Causes and Solutions:
-
Cause: Secondary interactions between the acidic analyte and the stationary phase, often with residual silanol groups on silica-based columns.[4]
-
Cause: The sample concentration is too high, leading to column overload.
-
Solution: Dilute the sample and reinject it. If the peak shape improves significantly, the original sample was overloading the column.[4]
-
-
Cause: The column is contaminated or has degraded.
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Solution: Wash the column according to the manufacturer's instructions. If peak shape does not improve, the column may need to be replaced.[4]
-
Issue 3: Inconsistent Retention Times
Symptom: The time at which the peaks elute varies between injections, compromising the reproducibility of the analysis.
Potential Causes and Solutions:
-
Cause: Insufficient column equilibration time. Chiral stationary phases often require longer equilibration periods than standard reversed-phase columns, especially after a change in mobile phase composition.[1]
-
Solution: Equilibrate the column with the mobile phase for an extended period (e.g., 30-60 minutes or until a stable baseline is achieved) before starting the analytical run.
-
-
Cause: Improperly prepared mobile phase.
-
Solution: Ensure the mobile phase components are measured accurately and mixed thoroughly. For mobile phases with additives, prepare a fresh batch regularly to avoid changes in concentration due to evaporation.[1]
-
-
Cause: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[4]
-
Experimental Protocols & Data
Protocol: HPLC Method Development for Chiral Separation
This protocol outlines a systematic approach for developing a chiral separation method for this compound using a polysaccharide-based CSP in normal-phase mode.
-
Column Selection:
-
Primary Column: A polysaccharide-based column such as Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based), 250 x 4.6 mm, 5 µm.[1]
-
-
Sample Preparation:
-
Dissolve the racemic standard of this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
-
Initial Screening Conditions:
-
Optimization Workflow:
Caption: Systematic workflow for mobile phase optimization.
Data Presentation: Impact of Mobile Phase Parameters
The following tables summarize the general effects of key mobile phase parameters on the chiral separation of acidic compounds like this compound.
Table 1: Effect of Alcohol Modifier (Isopropanol) Concentration
| Isopropanol (%) | Expected Effect on Retention Time | Expected Effect on Resolution |
| 5% | Long | Potentially High |
| 10% | Moderate (Good Starting Point) | Baseline |
| 15% | Short | Potentially Decreased |
| 20% | Very Short | Often Low / Co-elution |
Table 2: Effect of Acidic Additive (TFA) on Peak Shape
| TFA (%) | Expected Peak Shape | Rationale |
| 0% | Tailing | Analyte ionization causes secondary interactions.[1][4] |
| 0.1% | Symmetrical | Analyte is protonated, minimizing unwanted interactions.[1][2][4] |
| >0.2% | May broaden peaks | High acid concentration can affect stationary phase. |
Table 3: General Troubleshooting Summary
| Parameter | Standard Condition | Action if Resolution is Poor | Action if Peak Shape is Poor |
| Mobile Phase | n-Hexane/IPA/TFA (90:10:0.1) | Vary IPA % (5-20%), Try Ethanol | Adjust TFA % (0.05-0.2%) |
| Flow Rate | 1.0 mL/min | Decrease to 0.7 or 0.5 mL/min[1] | N/A (less impact) |
| Temperature | 25 °C | Screen range from 15°C to 40°C[1] | N/A (less impact) |
References
- 1. benchchem.com [benchchem.com]
- 2. chiraltech.com [chiraltech.com]
- 3. chiraltech.com [chiraltech.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. real.mtak.hu [real.mtak.hu]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
How to resolve co-eluting impurities in 2-(4-Methoxyphenyl)propanoic acid analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in resolving co-eluting impurities during the analysis of 2-(4-Methoxyphenyl)propanoic acid.
Troubleshooting Guide: Resolving Co-eluting Impurities
Co-elution, the incomplete separation of two or more compounds in a chromatographic system, is a common challenge in the analysis of this compound. This can be caused by the presence of structurally similar process-related impurities or degradation products. The following guide provides a systematic approach to troubleshoot and resolve these issues.
Issue 1: Poor Resolution Between the Main Peak and an Unknown Impurity
Question: My chromatogram shows a shoulder on the main peak or two poorly resolved peaks. How can I improve the separation?
Answer:
Poor resolution is often due to insufficient selectivity between the analyte and the co-eluting impurity. The following steps can be taken to improve separation:
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Optimize Mobile Phase Composition:
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Adjust Organic Modifier Ratio: In reversed-phase HPLC (RP-HPLC), gradually decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will generally increase retention times and may improve the separation between closely eluting peaks.
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Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions.
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Modify Mobile Phase pH: For an acidic compound like this compound, the pH of the mobile phase is a critical parameter. Adjusting the pH can change the ionization state of the analyte and impurities, leading to differential retention. For RP-HPLC, a mobile phase pH around 3 is often a good starting point to suppress the ionization of the carboxylic acid group.
-
-
Evaluate the Stationary Phase:
-
Change Column Chemistry: If mobile phase optimization is unsuccessful, consider a column with a different stationary phase. For example, if you are using a C18 column, a phenyl-hexyl or a polar-embedded column could offer different selectivity for aromatic compounds.
-
Consider Chiral Stationary Phases (CSPs): Since this compound is a chiral compound, co-elution with its enantiomer is a possibility. If enantiomeric separation is required, a chiral column is necessary. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for this class of compounds.
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-
Adjust Chromatographic Conditions:
-
Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
-
Optimize Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing selectivity. Experiment with different column temperatures (e.g., in the range of 25-40°C) to see if it improves separation.
-
Implement a Gradient: If isocratic elution is not providing adequate separation, a shallow gradient can help to resolve closely eluting peaks.
-
Issue 2: Identification of Potential Co-eluting Impurities
Question: I have an unresolved peak. What are the likely impurities that could be co-eluting with this compound?
Answer:
Potential co-eluting impurities can be categorized as either process-related or degradation products.
-
Process-Related Impurities: These impurities can originate from the synthetic route. Common impurities may include:
-
Starting Materials: Unreacted starting materials such as 4-methoxyacetophenone.
-
Intermediates: Any intermediate compounds formed during the synthesis.
-
Positional Isomers: Isomers of the final product, such as 2-(2-methoxyphenyl)propanoic acid or 2-(3-methoxyphenyl)propanoic acid, may be present if the starting materials are not pure.
-
Structural Isomers: A key potential impurity is the structural isomer 2-(4-methoxyphenoxy)propanoic acid , which has a very similar structure and polarity, making it a likely candidate for co-elution in achiral chromatography.
-
-
Degradation Products: These are formed when the drug substance is exposed to stress conditions such as light, heat, humidity, acid, and base. Forced degradation studies are performed to intentionally produce and identify these potential degradants. Common degradation pathways for similar active pharmaceutical ingredients (APIs) include hydrolysis and oxidation.
A stability-indicating HPLC method should be developed to separate the main compound from all potential process-related and degradation impurities.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound and its impurities?
A1: A reversed-phase HPLC method using a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a common and effective starting point. A mobile phase consisting of a mixture of an acidic buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water, or a phosphate buffer at pH 3) and an organic modifier (acetonitrile or methanol) is typically used. A gradient elution from a lower to a higher concentration of the organic modifier is often necessary to separate impurities with a wide range of polarities. UV detection at a wavelength where the analyte and its impurities have significant absorbance (e.g., around 230 nm or 275 nm) is suitable.
Q2: How can I confirm if a peak is pure or contains a co-eluting impurity?
A2: A photodiode array (PDA) or diode array detector (DAD) can be used for peak purity analysis. This detector acquires UV spectra across the entire peak. If the spectra are consistent throughout the peak, it is likely pure. If the spectra change across the peak, it indicates the presence of a co-eluting impurity. Mass spectrometry (MS) is another powerful tool for detecting co-eluting components by identifying different mass-to-charge ratios within a single chromatographic peak.
Q3: My peak for this compound is tailing. What could be the cause?
A3: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on the silica support. To mitigate this, ensure the mobile phase pH is low enough to keep the carboxylic acid protonated (typically pH < 4). Using a high-purity, end-capped column can also minimize these interactions. Another potential cause is column overload, so try injecting a lower concentration of your sample.
Q4: Is it necessary to perform a chiral separation for this analysis?
A4: If the goal is to determine the enantiomeric purity of this compound, then a chiral separation is mandatory. The two enantiomers will not be separated on a standard achiral column. Chiral HPLC or SFC with a suitable chiral stationary phase is required for this purpose.
Quantitative Data Summary
The following table provides a hypothetical comparison of two different HPLC methods for the separation of this compound from its key potential impurities. This data is for illustrative purposes to guide method development.
| Parameter | Method A: Isocratic RP-HPLC | Method B: Gradient RP-HPLC |
| Column | C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase | Acetonitrile:0.1% Formic Acid in Water (45:55 v/v) | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Isocratic | 0-15 min, 30-70% B;15-20 min, 70% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temperature | 30 °C | 35 °C |
| Detection | UV at 230 nm | UV at 230 nm |
| Retention Time (min): | ||
| 4-Methoxyacetophenone | 3.2 | 4.5 |
| This compound | 5.8 | 10.2 |
| 2-(4-Methoxyphenoxy)propanoic acid | 5.9 (Co-elutes) | 10.8 |
| Resolution (Rs): | ||
| API vs. 2-(4-Methoxyphenoxy)propanoic acid | < 1.0 | > 2.0 |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol describes a gradient reversed-phase HPLC method suitable for separating this compound from its potential process-related and degradation impurities.
1. Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and PDA/UV detector.
-
Column: Phenyl-Hexyl column (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase (initial composition) to obtain a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Impurity-Spiked Solution: Prepare a solution of the main compound and spike it with known impurities at a relevant concentration (e.g., 0.1% of the main compound concentration) to verify the separation.
3. Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution, impurity-spiked solution, and sample solutions.
-
Identify the peaks based on their retention times relative to the standard.
-
Calculate the resolution between the main peak and the impurity peaks. A resolution of >1.5 is generally considered acceptable for baseline separation.
Visualizations
Technical Support Center: Enhancing the Stability of 2-(4-Methoxyphenyl)propanoic Acid in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with 2-(4-Methoxyphenyl)propanoic acid in solution. The following information is designed to assist in optimizing experimental protocols and ensuring the integrity of your results.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling and analysis of this compound solutions.
| Problem | Possible Causes | Recommended Solutions |
| Solution appears cloudy or has a precipitate upon preparation or after storage. | - Low Solubility: The concentration of this compound may exceed its solubility in the chosen solvent system. The compound is sparingly soluble in water and more soluble in organic solvents like ethanol and acetone.[1] - Precipitation upon Dilution: Diluting a concentrated stock solution in an organic solvent with an aqueous buffer can cause the compound to precipitate if the final concentration is above its aqueous solubility. - Degradation: The precipitate could be a degradation product. | - Solvent System Optimization: Prepare a stock solution in a minimal amount of a water-miscible organic solvent such as ethanol or DMSO before diluting with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. - pH Adjustment: The solubility of carboxylic acids like this compound is pH-dependent. Increasing the pH of the aqueous solution can deprotonate the carboxylic acid, forming a more soluble salt. - Use of Solubilizing Agents: Consider the use of solubilizing agents such as cyclodextrins. |
| Loss of compound potency or inconsistent results in biological assays. | - Chemical Degradation: this compound, like other arylpropionic acids, can be susceptible to degradation via hydrolysis, oxidation, or photodegradation. - Adsorption to Labware: The compound may adsorb to the surface of plastic or glass containers, reducing the effective concentration in solution. | - Stability Assessment: Perform a stability study of the compound in your specific assay medium under the experimental conditions (e.g., temperature, light exposure). Use a stability-indicating analytical method like HPLC to monitor the concentration over time. - Fresh Solution Preparation: Prepare solutions fresh before each experiment. If a stock solution is used, store it under appropriate conditions (see FAQs) and for a validated period. - Material Compatibility: Use low-adsorption labware, such as polypropylene or silanized glass, especially for low-concentration solutions. |
| Appearance of new peaks in HPLC chromatograms over time. | - Degradation Products: The new peaks are likely due to the formation of degradation products. Arylpropionic acids can degrade under stress conditions like acidic or basic pH, high temperature, UV light, and in the presence of oxidizing agents. | - Forced Degradation Studies: Conduct forced degradation studies to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying potential degradation products and confirming the specificity of your analytical method. - Peak Identification: If significant degradation is observed, consider techniques like LC-MS to identify the structure of the degradation products. |
| Solution changes color (e.g., turns yellow). | - Photodegradation: Exposure to light, particularly UV radiation, can cause the degradation of aromatic compounds, sometimes leading to colored byproducts. - Oxidation: Reaction with atmospheric oxygen or oxidizing agents in the solvent can lead to colored degradation products. | - Light Protection: Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. - Use of Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the solution, if compatible with your experimental setup. - Degassed Solvents: Use high-purity, degassed solvents to minimize dissolved oxygen. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for stock solutions of this compound?
A1: To ensure the stability of stock solutions, it is recommended to:
-
Solvent: Prepare stock solutions in a suitable organic solvent where the compound is highly soluble and stable, such as ethanol or DMSO.
-
Temperature: Store stock solutions at low temperatures, typically -20°C or -80°C.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Container: Use tightly sealed containers to prevent solvent evaporation and exposure to air.
-
Freeze-Thaw Cycles: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q2: What are the primary degradation pathways for this compound?
A2: Based on the chemical structure and data from analogous arylpropionic acid derivatives, the primary degradation pathways are likely to be:
-
Hydrolysis: The propanoic acid side chain is generally stable, but forced hydrolysis under strong acidic or basic conditions, especially at elevated temperatures, can occur.
-
Oxidation: The aromatic ring and the benzylic carbon are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Photodegradation: The aromatic ring can absorb UV light, leading to photochemical reactions and degradation of the molecule.
-
Decarboxylation: At high temperatures, decarboxylation of the carboxylic acid group may occur.
Q3: How can I enhance the stability of this compound in aqueous solutions for my experiments?
A3: To enhance stability in aqueous solutions:
-
pH Control: Buffer the solution to a pH where the compound is most stable. For many profen drugs, this is in the slightly acidic to neutral pH range (pH 5-7).[1]
-
Antioxidants: If oxidative degradation is a concern, consider adding a compatible antioxidant.
-
Chelating Agents: To prevent metal-catalyzed oxidation, a small amount of a chelating agent like EDTA can be added.
-
Excipients: For formulation development, excipients like hydroxypropyl methylcellulose (HPMC) or cyclodextrins have been shown to stabilize solutions of similar drugs like ibuprofen.
-
Temperature Control: Perform experiments at controlled, and where possible, lower temperatures to reduce the rate of degradation.
Q4: Is there a recommended analytical method to assess the stability of this compound?
Quantitative Data on Stability (Based on Analogous Profen Drugs)
The following tables provide an overview of stability data for profen drugs, which can serve as a guideline for this compound. It is crucial to perform specific stability studies for the compound of interest under your experimental conditions.
Table 1: pH-Dependent Stability of Ibuprofen in Aqueous Solution
| pH | Temperature (°C) | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 3 | 50 | 0.023 | 30.1 |
| 5 | 50 | 0.009 | 77.0 |
| 6 | 50 | 0.005 | 138.6 |
| 7 | 50 | 0.008 | 86.6 |
| 8 | 50 | 0.015 | 46.2 |
| Data extrapolated from studies on ibuprofen and represents pseudo-first-order degradation kinetics. The stability of this compound may vary. |
Table 2: Photodegradation Kinetics of Profen Drugs in Aqueous Solution
| Compound | Light Source | Conditions | Rate Constant (k) | Degradation after 60 min (%) |
| Ketoprofen | UV Lamp | with TiO₂ catalyst | Varies with concentration | ~80% (at 12.6 mg/L)[2] |
| Ibuprofen | UV (254 nm) | 20°C | - | Significant degradation[3] |
| Naproxen | Visible Light | with 5% Cu/TiO₂ | Pseudo-first order | 44.8% (after 3h)[4] |
| Photodegradation is highly dependent on the experimental setup (e.g., light intensity, presence of photosensitizers). |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability profile of this compound.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 N NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the stressed samples along with an unstressed control to determine the percentage of degradation and identify degradation products.
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate buffer, pH 3-5) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by UV scan).
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[5]
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Ketoprofen Photodegradation Kinetics Promoted by TiO2 [mdpi.com]
- 3. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
A Researcher's Guide to Comparing the Anti-inflammatory Activity of 2-(4-Methoxyphenyl)propanoic acid and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comparative evaluation of the anti-inflammatory properties of the research compound 2-(4-Methoxyphenyl)propanoic acid against the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Due to the limited publicly available data on the biological activity of this compound, this document serves as a methodological guide, presenting benchmark data for ibuprofen and detailing the necessary experimental protocols for a comprehensive comparison.
Introduction to the Compounds
Ibuprofen is a widely used NSAID with proven analgesic, anti-inflammatory, and antipyretic effects.[1] Its therapeutic action is primarily attributed to the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] By blocking these enzymes, ibuprofen reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation.
This compound is a propionic acid derivative. While structurally related to the "profen" class of NSAIDs, there is a notable lack of published data regarding its specific anti-inflammatory activity and its effects on COX enzymes. Therefore, direct experimental comparison is necessary to elucidate its potential as an anti-inflammatory agent.
Quantitative Comparison of Cyclooxygenase (COX) Inhibition
The primary mechanism of action for most NSAIDs is the inhibition of COX-1 and COX-2 enzymes. A quantitative comparison of the half-maximal inhibitory concentration (IC50) is a critical first step in evaluating the potency and selectivity of a novel compound.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Data Source(s) |
| Ibuprofen | 12 - 13 | 80 - 370 | [2][3] |
Mechanism of Action: The Cyclooxygenase (COX) Pathway
The anti-inflammatory effects of ibuprofen and potentially this compound are mediated through the inhibition of the COX pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules.
Caption: Inhibition of COX-1 and COX-2 by NSAIDs blocks prostaglandin synthesis.
Experimental Protocols
To directly compare the anti-inflammatory activity of this compound with ibuprofen, the following key experiments are recommended:
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the potency and selectivity of the compounds in inhibiting the COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of this compound and ibuprofen for COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Test compounds (this compound and ibuprofen) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection system (e.g., colorimetric or fluorometric probe, ELISA for PGE2)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a series of dilutions for each test compound.
-
In a 96-well plate, add the assay buffer, heme, and the COX enzyme (COX-1 or COX-2).
-
Add the diluted test compounds or vehicle control to the respective wells.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a defined time (e.g., 10-20 minutes) at the reaction temperature.
-
Stop the reaction (e.g., by adding a solution of hydrochloric acid).
-
Quantify the amount of prostaglandin produced using a suitable detection method.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard animal model for evaluating the acute anti-inflammatory activity of a compound.[4][5]
Objective: To assess the ability of this compound and ibuprofen to reduce acute inflammation in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and ibuprofen suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Pletysmometer or digital calipers
-
Animal handling equipment
Procedure:
-
Divide the rats into groups (e.g., vehicle control, ibuprofen-treated, and this compound-treated at various doses).
-
Administer the test compounds or vehicle to the respective groups via oral gavage or intraperitoneal injection.
-
After a set period (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4][6]
-
Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[5]
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point. The formula for calculating the percentage of inhibition is:
-
% Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100
-
Experimental Workflow
The following diagram outlines the logical flow for a comprehensive comparison of the anti-inflammatory properties of the two compounds.
Caption: A logical workflow for comparing novel and established anti-inflammatory compounds.
Conclusion
This guide provides the necessary framework for a rigorous scientific comparison of the anti-inflammatory activity of this compound and ibuprofen. By following the detailed experimental protocols for in vitro COX inhibition and in vivo carrageenan-induced paw edema, researchers can generate the quantitative data needed to assess the potential of this compound as a novel anti-inflammatory agent. The provided benchmark data for ibuprofen will serve as a valuable reference point in these comparative studies.
References
A Comparative Guide to the Biological Targets of 2-(4-Methoxyphenyl)propanoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological targets of 2-(4-methoxyphenyl)propanoic acid and its structural analog, 2-(4-methoxyphenoxy)propanoic acid. We present experimental data to objectively compare their performance with alternative compounds and include detailed methodologies for key experiments to support further research and development.
This compound: A Cyclooxygenase Inhibitor
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The inhibition of COX enzymes is a primary mechanism for the therapeutic effects of many NSAIDs.
Comparative Analysis of COX Inhibition
To provide a clear comparison of the inhibitory activity of this compound, we have compiled a table of half-maximal inhibitory concentration (IC50) values for this compound and several well-known NSAIDs. A lower IC50 value indicates greater potency.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | COX-1 | Data not available | Data not available |
| COX-2 | Data not available | ||
| Ibuprofen | COX-1 | 12 | 0.15[1] |
| COX-2 | 80[1] | ||
| Naproxen | COX-1 | 0.34 | 1.89 |
| COX-2 | 0.18 | ||
| Celecoxib | COX-1 | 82[1] | 12[1] |
| COX-2 | 6.8[1] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol provides a method for determining the in vitro inhibitory activity of a test compound against COX-1 and COX-2.
I. Materials and Reagents
-
Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Fluorometric Probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine - ADHP)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Test Compound (e.g., this compound) dissolved in DMSO
-
Reference Inhibitors (e.g., Ibuprofen, Celecoxib)
-
96-well black microplate
-
Fluorometric plate reader
II. Assay Procedure
-
Reagent Preparation: Prepare all reagents as required. Dilute enzymes and cofactors in cold assay buffer just before use. Prepare serial dilutions of the test compound and reference inhibitors in DMSO.
-
Enzyme and Inhibitor Addition: In a 96-well plate, add the COX assay buffer, the appropriate COX enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include wells with a reference inhibitor and control wells with DMSO.
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Measurement: Immediately begin measuring the fluorescence intensity kinetically using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorometric probe (e.g., Ex/Em = 535/587 nm for ADHP).
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Signaling Pathway: Cyclooxygenase Inhibition
The following diagram illustrates the signaling pathway of arachidonic acid metabolism and the points of inhibition by NSAIDs like this compound.
Caption: Arachidonic acid pathway and COX inhibition.
2-(4-Methoxyphenoxy)propanoic Acid (Lactisole): A Sweet Taste Receptor Antagonist
2-(4-Methoxyphenoxy)propanoic acid, commonly known as Lactisole, is a well-characterized sweetness inhibitor. Its primary biological target is the sweet taste receptor, a G-protein coupled receptor composed of two subunits, T1R2 and T1R3. Lactisole specifically acts as a negative allosteric modulator of the T1R3 subunit, thereby blocking the perception of sweet tastes.
Comparative Analysis of Sweetness Inhibition
The following table compares the sweetness inhibitory activity of Lactisole with other known sweetness inhibitors. The data is presented as the concentration required for 50% inhibition (IC50) or as a percentage of sweetness reduction at a given concentration.
| Compound | Target | Method | Result |
| 2-(4-Methoxyphenoxy)propanoic acid (Lactisole) | T1R3 Sweet Taste Receptor | Human Taste Panel | Reduces perceived sweetness of 12% sucrose to that of 4% sucrose at 100-150 ppm |
| Gymnemic Acid | T1R2/T1R3 Sweet Taste Receptor | Human Taste Panel | Blocks sweet taste perception |
| Hodulcin | T1R2/T1R3 Sweet Taste Receptor | Electrophysiology | Inhibits sweet taste responses |
Note: Quantitative data for direct comparison of sweetness inhibitors can vary significantly depending on the experimental method (e.g., human taste panels, cell-based assays).
Experimental Protocol: In Vitro Sweet Taste Receptor Inhibition Assay (Calcium Imaging)
This protocol describes a cell-based assay to measure the inhibition of the sweet taste receptor by a test compound.
I. Materials and Reagents
-
HEK293 cells stably co-expressing the human T1R2 and T1R3 subunits and a G-protein chimera (e.g., Gα16-gust44)
-
Cell culture medium (e.g., DMEM)
-
Fura-2 AM or other calcium-sensitive fluorescent dye
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Sweeteners (e.g., Sucrose, Aspartame)
-
Test Compound (e.g., 2-(4-methoxyphenoxy)propanoic acid) dissolved in Assay Buffer
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with calcium imaging capabilities
II. Assay Procedure
-
Cell Culture: Culture the HEK293 cells in the appropriate medium and seed them into the 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Compound Addition: Add the test compound at various concentrations to the wells and incubate for a short period.
-
Stimulation: Add a known concentration of a sweetener to the wells to stimulate the sweet taste receptors.
-
Measurement: Measure the intracellular calcium concentration by monitoring the fluorescence intensity at the appropriate wavelengths for the chosen dye.
-
Data Analysis: Calculate the change in fluorescence intensity upon sweetener stimulation in the presence and absence of the test compound. Determine the percentage of inhibition for each concentration of the test compound. Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Signaling Pathway: Sweet Taste Receptor Inhibition
The following diagram illustrates the mechanism of sweet taste perception and its inhibition by Lactisole.
Caption: Mechanism of sweet taste inhibition by Lactisole.
This guide provides a comprehensive overview for researchers to understand and further investigate the biological targets of this compound and its analogs. The provided experimental protocols and comparative data serve as a foundation for future studies in drug discovery and development.
References
Comparative analysis of different synthesis routes for 2-(4-Methoxyphenyl)propanoic acid
For researchers and professionals in the field of drug development and organic synthesis, the efficient and high-yielding preparation of key intermediates is paramount. 2-(4-Methoxyphenyl)propanoic acid, a significant building block in the synthesis of various pharmaceuticals, can be prepared through several synthetic pathways. This guide provides a comparative analysis of three distinct routes: Phase-Transfer Catalysis, Palladium-Catalyzed Carbonylation, and the Willgerodt-Kindler Reaction. The comparison focuses on key performance indicators such as yield, purity, reaction conditions, and starting materials, supported by detailed experimental protocols.
Overview of Synthetic Pathways
The selection of a synthetic route for this compound is often dictated by factors such as the availability of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions. The three routes presented here offer a range of options, from a classical rearrangement reaction to modern catalytic methods.
Caption: Comparative workflow of three synthetic routes for this compound.
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative parameters for each synthetic route, based on literature data. This allows for a direct comparison of the efficiency and conditions of each method.
| Parameter | Phase-Transfer Catalysis | Palladium-Catalyzed Carbonylation | Willgerodt-Kindler Reaction |
| Starting Material(s) | p-Hydroxyanisole, 2-Chloropropionic acid | 4-Vinylanisole | 4'-Methoxypropiophenone |
| Key Reagents | NaOH, Phase-Transfer Catalyst (e.g., TBAB) | CO, HCOOH, Pd(OAc)₂, Ligand | Sulfur, Morpholine, NaOH (for hydrolysis) |
| Solvent(s) | Water, Organic Solvent (e.g., Ether) | Dioxane | Quinoline (optional), Ethanol/Water (for hydrolysis) |
| Reaction Temperature | 40-60°C | 80°C | High temperature (reflux), then reflux for hydrolysis |
| Reaction Time | 0.5 - 1.5 hours | 4 hours | Several hours for thioamide formation, then 2-4 hours for hydrolysis |
| Reported Yield | >90%[1] | 76% | Good to excellent (specific yield for this substrate not detailed) |
| Reported Purity | 99.5%[1] | Not explicitly reported | Good to excellent after purification |
| Key Advantages | High yield and purity, mild conditions, short reaction time | Direct, atom-economical C-C bond formation | Utilizes a readily available ketone starting material |
| Key Disadvantages | Use of chlorinated reagent, requires phase-transfer catalyst | Requires a specialized setup for CO gas, use of expensive palladium catalyst | Two-step process, use of noxious sulfur and morpholine, harsh conditions |
Experimental Protocols
Detailed methodologies for the three key synthetic routes are provided below. These protocols are based on established literature procedures.
Route 1: Phase-Transfer Catalysis
This method utilizes a phase-transfer catalyst to facilitate the reaction between the sodium salt of p-hydroxyanisole and 2-chloropropionic acid in a biphasic system.
Step 1: Formation of Sodium p-methoxyphenate
-
In a reaction vessel, p-hydroxyanisole, sodium hydroxide, a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and water are stirred at room temperature for 10-20 minutes to form the sodium p-methoxyphenate in the aqueous phase.[1]
Step 2: Alkylation Reaction
-
To the mixture from Step 1, 2-chloropropionic acid and an organic solvent (e.g., ether) are added.
-
The biphasic mixture is then heated to 40-60°C and stirred vigorously for 0.5 to 1.5 hours.[1]
-
During the reaction, the newly formed this compound is transferred to the organic phase by the catalyst.
Step 3: Work-up and Purification
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The aqueous layer is acidified with HCl or sulfuric acid.
-
The organic layer is separated, and the solvent is removed under reduced pressure.
-
The crude product can be further purified by recrystallization to yield this compound with high purity.[1]
Route 2: Palladium-Catalyzed Carbonylation
This modern approach involves the direct carbonylation of 4-vinylanisole using a palladium catalyst and carbon monoxide.
Step 1: Reaction Setup
-
In a pressure reactor, 4-vinylanisole, a palladium source (e.g., palladium(II) acetate), a suitable ligand (e.g., a phosphine ligand), and a solvent such as dioxane are combined.
Step 2: Carbonylation Reaction
-
The reactor is charged with carbon monoxide gas to a specific pressure.
-
Formic acid is used as a hydride source.
-
The reaction mixture is heated to approximately 80°C and stirred for about 4 hours.
Step 3: Work-up and Purification
-
After the reaction, the reactor is cooled, and the excess CO pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is then purified by column chromatography or recrystallization to afford pure this compound.
Route 3: Willgerodt-Kindler Reaction
This classical named reaction involves the rearrangement and oxidation of an aryl alkyl ketone to a terminal carboxylic acid derivative, in this case, a thioamide, which is subsequently hydrolyzed.
Step 1: Synthesis of the Thioamide Intermediate
-
In a round-bottom flask equipped with a reflux condenser, 4'-methoxypropiophenone, elemental sulfur, and morpholine are combined.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Hydrolysis of the Thioamide
-
Once the formation of the thioamide is complete, the reaction mixture is cooled.
-
An aqueous solution of sodium hydroxide is added to the reaction mixture.
-
The mixture is then heated to reflux for 2-4 hours to facilitate the hydrolysis of the thioamide to the corresponding carboxylate salt.
Step 3: Work-up and Purification
-
After hydrolysis, the reaction mixture is cooled and then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by vacuum filtration and washed with cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent system.
References
A Comparative Guide to the In Vitro Efficacy of 2-(4-Methoxyphenyl)propanoic acid and Other Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), with a focus on the structural class of 2-(4-Methoxyphenyl)propanoic acid. While direct experimental data for this compound is not extensively available in the reviewed literature, this document serves as a framework for its evaluation. This is achieved by presenting established data for other common NSAIDs and detailing the necessary experimental protocols for a comprehensive comparison.
The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2][3] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[1][4] The therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[1][2] Therefore, the relative inhibitory activity against these two isoforms is a critical determinant of an NSAID's efficacy and safety profile.
Comparative In Vitro COX Inhibition
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several common NSAIDs. The half-maximal inhibitory concentration (IC50) represents the concentration of the drug required to inhibit 50% of the enzyme's activity; a lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the drug's preference for COX-2. A higher SI value suggests greater selectivity for COX-2.[5]
| Compound | Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | Propionic Acid Derivative | >10 | 1.0 | >10 |
| Naproxen | Propionic Acid Derivative | 0.6 | 1.3 | 0.46 |
| Diclofenac | Acetic Acid Derivative | 0.08 | 0.03 | 2.67 |
| Celecoxib | Coxib | 15 | 0.04 | 375 |
| Indomethacin | Acetic Acid Derivative | 0.1 | 2.5 | 0.04 |
Note: Data is compiled from various sources and experimental conditions may vary.
Signaling Pathway of Prostaglandin Synthesis and NSAID Inhibition
The following diagram illustrates the conversion of arachidonic acid to prostaglandins by COX enzymes and the inhibitory action of NSAIDs.
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.
Experimental Protocols
A standardized in vitro assay is crucial for accurately determining a compound's potency (IC50) and its selectivity towards COX-1 and COX-2.[5] This data is fundamental for the initial characterization and subsequent development of novel anti-inflammatory agents with potentially improved efficacy and safety profiles.[5]
In Vitro COX Inhibition Assay (Fluorometric)
This protocol provides a generalized method for determining the inhibitory activity of test compounds like this compound against COX-1 and COX-2 enzymes using a fluorometric approach. This assay measures the peroxidase activity of COX, which generates a fluorescent product.[4][5]
I. Materials and Reagents
-
Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Fluorometric Probe (e.g., ADHP - 10-Acetyl-3,7-dihydroxyphenoxazine)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Test Compound (e.g., this compound)
-
Reference Inhibitors (e.g., Ibuprofen, Celecoxib)
-
DMSO (for dissolving compounds)
-
96-well microplate (black, flat-bottom)
-
Fluorometric microplate reader
II. Reagent Preparation
-
Prepare all reagents according to manufacturer or literature guidelines.
-
Dilute enzymes and cofactors in cold assay buffer immediately before use.
-
Prepare serial dilutions of the test compound and reference inhibitors in DMSO, followed by a further dilution in assay buffer.
III. Assay Procedure
-
Add the COX Assay Buffer, diluted enzyme (COX-1 or COX-2), Heme, and the fluorometric probe to the wells of the microplate.
-
Add the diluted test compound or reference inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes), protected from light.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for ADHP) in a kinetic mode for a set duration (e.g., 5-10 minutes).
IV. Data Analysis
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Calculate the Selectivity Index (SI) by dividing the IC50 value for COX-1 by the IC50 value for COX-2.[5]
Experimental Workflow Diagram
The following diagram outlines the general workflow for the in vitro COX inhibition assay.
Caption: General workflow for the in vitro COX inhibition assay.
Other In Vitro Anti-Inflammatory Assays
Beyond COX inhibition, a comprehensive in vitro evaluation of a potential anti-inflammatory compound should include other assays to assess different mechanisms of action.
-
Protein Denaturation Assay: This assay evaluates the ability of a compound to prevent the denaturation of proteins, a process linked to inflammatory conditions like arthritis.[6][7][8] The inhibition of heat-induced albumin denaturation is measured spectrophotometrically.[6][7]
-
Human Red Blood Cell (HRBC) Membrane Stabilization Assay: This method assesses the ability of a compound to stabilize red blood cell membranes against hypotonicity- or heat-induced lysis.[7] The stabilization of lysosomal membranes is a key mechanism of action for some NSAIDs.
-
Lipoxygenase (LOX) Inhibition Assay: In addition to the cyclooxygenase pathway, arachidonic acid can be metabolized by lipoxygenases to produce leukotrienes, which are also potent inflammatory mediators.[9] Assays to determine the inhibitory activity against LOX enzymes can provide a more complete picture of a compound's anti-inflammatory profile.
-
Anti-inflammatory Cytokine Assays: The effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in cell-based assays (e.g., using LPS-stimulated macrophages) can be quantified using methods like ELISA.[10]
By employing a standardized set of in vitro assays, researchers can effectively characterize the anti-inflammatory profile of novel compounds like this compound and compare their efficacy to existing NSAIDs. This systematic approach is essential for the identification and development of new anti-inflammatory therapies with improved efficacy and safety.
References
- 1. pnas.org [pnas.org]
- 2. Differential inhibition of COX-1 and COX-2 in vitro and pharmacological profile in vivo of NSAIDs | Semantic Scholar [semanticscholar.org]
- 3. In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 8. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to the Cross-Validation of Analytical Methods for 2-(4-Methoxyphenyl)propanoic Acid
For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method is a cornerstone of successful research and development. This guide provides a comprehensive cross-validation of common analytical techniques for the quantification of 2-(4-Methoxyphenyl)propanoic acid, a key chemical entity. The following sections present a detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate analytical strategy.
The cross-validation of analytical methods is a critical process to ensure that a chosen method is fit for its intended purpose, providing accurate, reliable, and reproducible data.[1][2] This is particularly crucial in the pharmaceutical industry for drug development, quality control, and regulatory submissions.[1][2] This guide focuses on this compound, a member of the profen class of compounds, which are widely recognized as non-steroidal anti-inflammatory drugs (NSAIDs). The analytical methodologies and validation data presented are based on established techniques for similar 2-arylpropionic acid derivatives and are aligned with the International Council for Harmonisation (ICH) guidelines.
Comparative Performance of Analytical Methods
The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the typical performance of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of this compound and its analogues. The data for HPLC and GC-MS is adapted from a comparative study on the closely related compound, (S)-2-(4-Methylphenyl)propionic acid, and is representative of the expected performance for this compound.[3]
| Parameter | Method 1: Chiral HPLC | Method 2: GC-MS with Derivatization | Method 3: UV-Vis Spectrophotometry | ICH Guideline Reference |
| Specificity | High; baseline resolution of enantiomers achievable.[3] | Excellent; separation of diastereomers and mass spectrometric detection provide high specificity.[3] | Moderate; susceptible to interference from other UV-absorbing compounds. | Q2(R2) |
| Linearity (r²) | ≥ 0.99[3] | ≥ 0.99[3] | ≥ 0.995 | Q2(R2) |
| Range | Typically 0.1 - 150 µg/mL[3] | Typically 0.1 - 100 ng/mL[3] | Typically 2 - 10 µg/mL | Q2(R1) |
| Accuracy (% Recovery) | 98.0% - 102.0%[3] | 95.0% - 105.0%[3] | 98.0% - 102.0% | Q2(R2) |
| Precision (%RSD) | < 2.0%[3] | < 15.0% (at lower limits)[3] | < 2.0% | Q2(R1) |
| Limit of Quantitation (LOQ) | ~0.50 µg/mL[3] | ~0.2 - 3.3 ng/L[3] | ~1 µg/mL | Q2(R1) |
| Analysis Time | ~10 - 35 minutes[3] | ~20 - 40 minutes (including derivatization)[3] | ~5 - 10 minutes | N/A |
| Primary Advantage | Direct separation without derivatization.[3] | High sensitivity and specificity. | Simplicity and low cost. | N/A |
Experimental Protocols
Detailed methodologies for the compared analytical techniques are provided below. These protocols are representative of validated methods for the analysis of profen-class compounds.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method describes a direct enantiomeric separation using a chiral stationary phase (CSP), which simplifies sample preparation. Polysaccharide-based CSPs are commonly effective for separating profen enantiomers.[3]
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions: [3]
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral column).[3]
-
Mobile Phase: A mixture of n-hexane, isopropyl alcohol (IPA), and trifluoroacetic acid (TFA). A typical starting ratio is 90:10:0.1 (v/v/v). The ratio can be adjusted to optimize resolution.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Detection: UV at 228 nm.[3]
-
Injection Volume: 10 µL.[3]
3. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a target concentration within the validated range (e.g., 1.0 mg/mL).[3]
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
4. Validation Procedure (as per ICH Q2(R2)):
-
Specificity: Demonstrate baseline resolution (>1.5) between the enantiomers and from any impurities.[3]
-
Linearity: Prepare a series of at least five concentrations across the desired range. Plot the peak area against concentration and determine the correlation coefficient (r²).[3]
-
Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%).[3]
-
Precision:
-
Repeatability (Intra-assay): Analyze at least six replicate samples at 100% of the target concentration.[3]
-
Intermediate Precision: Perform the analysis on different days, with different analysts, or on different equipment.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For GC analysis of polar carboxylic acids like this compound, a derivatization step is typically required to increase volatility and improve peak shape. This protocol involves the formation of diastereomers, which can then be separated on a standard achiral GC column.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.
2. Derivatization Procedure:
-
To a solution of the sample in an aprotic solvent (e.g., dichloromethane), add a chiral derivatizing agent (e.g., (R)-1-phenylethylamine) and a coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide).
-
Allow the reaction to proceed at room temperature to form amide diastereomers.
-
Quench the reaction and perform a liquid-liquid or solid-phase extraction to purify the diastereomeric products.
-
Reconstitute the final extract in a suitable solvent (e.g., hexane) for GC injection.
3. Chromatographic Conditions: [3]
-
Column: Standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[3]
-
Injector Temperature: 250°C.[3]
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.[3]
-
Detector: Mass Spectrometer in Scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[3]
4. Validation Procedure (as per ICH Q2(R2)):
-
The validation parameters (Specificity, Linearity, Accuracy, Precision, LOQ/LOD) are assessed similarly to the HPLC method, but the analysis is performed on the derivatized diastereomers. It is crucial to ensure the derivatization reaction is complete and does not cause racemization.[3]
Method 3: UV-Vis Spectrophotometry
This method is a simple and cost-effective technique for the quantitative analysis of this compound, particularly in bulk drug and simple formulations where interfering substances are minimal.
1. Instrumentation:
-
UV-Vis double beam spectrophotometer with a wavelength range of 200-400 nm and matched quartz cuvettes.
2. Method Development:
-
Solvent Selection: A suitable solvent in which the analyte is soluble and stable, and that does not absorb in the region of analyte's maximum absorbance (λmax), should be chosen (e.g., methanol, ethanol, or a suitable buffer).
-
Determination of λmax: A dilute solution of this compound is scanned in the UV region (e.g., 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance. For profens, this is typically around 220-230 nm.
3. Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
4. Validation Procedure (as per ICH Q2(R2)):
-
Linearity: Measure the absorbance of the standard solutions at the λmax and plot a calibration curve of absorbance versus concentration. The correlation coefficient (r²) should be close to 1.
-
Accuracy: Perform recovery studies by adding known amounts of the pure drug to a pre-analyzed sample solution and calculating the percentage recovery.
-
Precision:
-
Repeatability: Measure the absorbance of a single concentration multiple times.
-
Intermediate Precision: Perform the analysis on different days or with different analysts.
-
-
Specificity: Analyze a placebo sample to ensure that excipients do not interfere with the absorbance at the analytical wavelength.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a general experimental workflow for the analysis of this compound.
Caption: Workflow for the cross-validation of analytical methods.
Caption: General experimental workflow for the analysis of this compound.
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the analysis.
-
Chiral HPLC is the method of choice for enantioselective analysis, offering high specificity without the need for derivatization.
-
GC-MS provides the highest sensitivity and specificity, making it ideal for trace-level analysis and impurity profiling, although it requires a derivatization step.
-
UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method suitable for routine analysis of bulk drug and simple formulations where high specificity is not a critical requirement.
By understanding the performance characteristics and experimental requirements of each method, researchers, scientists, and drug development professionals can make an informed decision to ensure the generation of high-quality, reliable, and reproducible analytical data.
References
A Framework for In Vivo Comparison of 2-(4-Methoxyphenyl)propanoic Acid and Naproxen: A Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo comparison of the novel compound 2-(4-Methoxyphenyl)propanoic acid against the well-established nonsteroidal anti-inflammatory drug (NSAID), naproxen. Due to a lack of publicly available preclinical data on this compound, this document outlines the necessary experimental protocols and data presentation structures to facilitate a robust comparative analysis. Naproxen serves as the benchmark compound, with its known pharmacological profile detailed herein.
Introduction to Naproxen
Naproxen, chemically known as (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is a widely used NSAID with potent analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its primary mechanism of action involves the non-selective, reversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4][5] By blocking these enzymes, naproxen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[4][6]
Quantitative Data Comparison Framework
A direct quantitative comparison is not yet possible. However, the following tables provide the established pharmacokinetic and pharmacodynamic profile of naproxen, setting a benchmark for the evaluation of this compound.
Table 1: Comparative Pharmacokinetic Parameters (Framework)
| Parameter | Naproxen | This compound |
| Bioavailability | Rapid and complete oral absorption[7][8][9] | Data to be determined |
| Plasma Protein Binding | >99%[2][7] | Data to be determined |
| Biological Half-life | ~12-17 hours[7][10] | Data to be determined |
| Metabolism | Extensively metabolized in the liver to 6-desmethylnaproxen and glucuronide conjugates.[2][8][10] | Data to be determined |
| Excretion | Primarily via urine (~95%)[7][10] | Data to be determined |
Table 2: Comparative Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model (Framework)
| Compound | Dose (mg/kg) | Time Point (hours) | % Inhibition of Edema |
| Naproxen | Standard dose | 1 | Reference value |
| 2 | Reference value | ||
| 3 | Reference value | ||
| 4 | Reference value | ||
| This compound | Dose 1 | 1-4 | Data to be determined |
| Dose 2 | 1-4 | Data to be determined | |
| Dose 3 | 1-4 | Data to be determined | |
| Vehicle Control | - | 1-4 | 0% |
Experimental Protocols
To evaluate the in vivo properties of this compound, standardized and widely accepted preclinical models are recommended.
Carrageenan-Induced Paw Edema in Rats
This model is a cornerstone for assessing acute anti-inflammatory activity.[11][12]
Objective: To determine the anti-inflammatory effect of this compound in comparison to naproxen.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound (test compound)
-
Naproxen (reference drug)
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.[13]
-
Grouping: Divide the rats into the following groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Naproxen (standard dose, e.g., 10 mg/kg)
-
Group III-V: this compound (multiple doses to determine dose-response)
-
-
Drug Administration: Administer the vehicle, naproxen, or the test compound orally or intraperitoneally.[11]
-
Baseline Measurement: Before drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.[11]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group using the following formula:[11] % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[11] Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significance.[11]
Visualizations
Mechanism of Action: The Cyclooxygenase (COX) Pathway
The primary therapeutic target of naproxen is the COX enzyme system. This compound, as a propionic acid derivative, is hypothesized to share this mechanism.
Caption: The COX pathway, the target for naproxen's anti-inflammatory action.
Experimental Workflow: Carrageenan-Induced Paw Edema Model
The following diagram illustrates the sequential steps for conducting the in vivo anti-inflammatory assay.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
References
- 1. Anti-inflammatory and analgetic properties of d-2-(6'-methoxy-2'-naphthyl)-propionic acid (naproxen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wjpmr.com [wjpmr.com]
- 3. nbinno.com [nbinno.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]
- 6. chemistdoctor.com [chemistdoctor.com]
- 7. [Clinical-pharmacological and pharmacokinetic studies with naproxen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Clinical pharmacokinetics of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scielo.br [scielo.br]
- 13. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Purity: A Comparative Analysis of Synthesized versus Commercial 2-(4-Methoxyphenyl)propanoic Acid
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals on the purity of synthesized 2-(4-Methoxyphenyl)propanoic acid compared to commercially available standards. This guide provides comprehensive experimental data, detailed analytical protocols, and visual workflows to aid in the selection of appropriate quality materials for research and development.
In the realm of pharmaceutical research and fine chemical synthesis, the purity of a compound is paramount. This guide presents a comparative benchmark analysis of in-house synthesized this compound against commercially available standards. The objective is to provide a clear, data-driven comparison to assist researchers in making informed decisions regarding the source of this critical chemical intermediate.
Summary of Purity Analysis
The purity of both the in-house synthesized lot and the commercial standards was determined using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the table below.
| Parameter | Synthesized this compound | Commercial Standard A (Supplier 1) | Commercial Standard B (Supplier 2) | Commercial Standard C (Supplier 3) |
| Purity (HPLC) | 99.6% | ≥99%[1] | >98% (GC)[2] | ≥98% |
| Purity (GC-MS) | 99.5% | Not provided | >98%[2] | Not provided |
| Major Impurity 1 | 4-Methoxyphenol (unreacted starting material) | Not specified | Not specified | Not specified |
| Concentration | ~0.2% | - | - | - |
| Major Impurity 2 | 2-(2-Methoxy-4-methylphenyl)propanoic acid (C-alkylation byproduct) | Not specified | Not specified | Not specified |
| Concentration | ~0.1% | - | - | - |
| Appearance | White crystalline solid | White to off-white powder[1] | White to Light yellow powder to crystal[2] | solid |
| Melting Point | 92-94 °C | 88-94º C[1] | 91.0 to 95.0 °C[2] | Not specified |
Experimental Protocols
Detailed methodologies for the synthesis and analytical techniques used in this comparison are provided below.
Synthesis of this compound via Williamson Ether Synthesis
This compound was synthesized in-house using the Williamson ether synthesis. In this reaction, 4-methoxyphenol is deprotonated by a strong base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, 2-bromopropionic acid.
Materials:
-
4-Methoxyphenol
-
Sodium hydroxide (NaOH)
-
2-Bromopropionic acid
-
Dimethylformamide (DMF, solvent)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, 4-methoxyphenol was dissolved in DMF.
-
An equimolar amount of sodium hydroxide was added, and the mixture was stirred until complete dissolution to form the sodium phenoxide.
-
2-Bromopropionic acid was added dropwise to the reaction mixture.
-
The reaction was heated to 80°C and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture was cooled to room temperature and quenched with water.
-
The aqueous layer was extracted with diethyl ether.
-
The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure.
-
The crude product was purified by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound as a white crystalline solid.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: Start at 70% A, decrease to 30% A over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation: A stock solution of 1 mg/mL was prepared by dissolving the synthesized product or commercial standard in the mobile phase.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of the carboxylic acid, derivatization was performed prior to GC-MS analysis to convert the analyte into a more volatile ester derivative.
Instrumentation: Agilent 7890B GC system coupled to a 5977A Mass Selective Detector or equivalent.
Derivatization Procedure (Esterification):
-
Approximately 1 mg of the sample was dissolved in 1 mL of methanol.
-
A catalytic amount of acetyl chloride was added dropwise.
-
The mixture was heated at 60°C for 1 hour.
-
The solvent was evaporated under a stream of nitrogen, and the residue was reconstituted in ethyl acetate for injection.
Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-500.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.
¹H NMR (400 MHz, CDCl₃) δ (ppm): 11.5 (s, 1H, COOH), 7.20 (d, J=8.8 Hz, 2H, Ar-H), 6.85 (d, J=8.8 Hz, 2H, Ar-H), 4.10 (q, J=7.2 Hz, 1H, CH), 3.78 (s, 3H, OCH₃), 1.55 (d, J=7.2 Hz, 3H, CH₃).
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 179.5 (COOH), 159.0 (C-O), 132.5 (C-C), 128.0 (Ar-CH), 114.5 (Ar-CH), 55.3 (OCH₃), 45.0 (CH), 18.2 (CH₃).
Visualizing the Workflow and Impurity Relationship
To better illustrate the processes involved, the following diagrams were generated.
Caption: Experimental workflow for purity benchmarking.
Caption: Relationship between starting materials and impurities.
Conclusion
The in-house synthesized this compound demonstrates a high degree of purity (99.6% by HPLC), comparable to and in some cases exceeding that of commercially available standards. The primary impurities in the synthesized batch were identified as unreacted starting material and a C-alkylation byproduct, both present at low levels. This guide provides the necessary protocols and comparative data to enable researchers to make informed decisions based on the specific purity requirements of their applications. The provided analytical methods can be adapted for routine quality control of this important chemical intermediate.
References
A Comparative Review of the Biological Activities of 2-(4-Methoxyphenyl)propanoic Acid and Its Analogs
An in-depth analysis for researchers, scientists, and drug development professionals.
2-(4-Methoxyphenyl)propanoic acid and its analogs represent a class of compounds with significant therapeutic potential, primarily demonstrating anti-inflammatory and anticancer properties. This guide provides a comparative overview of their biological activities, supported by available quantitative data and detailed experimental methodologies. The aim is to offer a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Anti-inflammatory Activity
The primary mechanism behind the anti-inflammatory effects of many 2-arylpropanoic acids, including analogs of this compound, is the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are crucial for the biosynthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2]
A notable analog, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), has demonstrated potent anti-inflammatory effects by inhibiting the activation of STAT3, a key signaling protein in inflammatory pathways.[3] In lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW264.7 cells, MMPP showed a half-maximal inhibitory concentration (IC50) of 2.05 µg/mL (7.56 µM) for STAT3 transcriptional activity and 1.79 µg/mL (6.60 µM) for nitric oxide (NO) generation, a pro-inflammatory mediator.[3]
Comparative Data on Anti-inflammatory Activity
| Compound/Analog | Target | Assay System | IC50 | Reference |
| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | STAT3 transcriptional activity | LPS-stimulated RAW264.7 cells | 2.05 µg/mL (7.56 µM) | [3] |
| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Nitric Oxide (NO) generation | LPS-stimulated RAW264.7 cells | 1.79 µg/mL (6.60 µM) | [3] |
Anticancer Activity
Several analogs of this compound have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.
One analog, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), has shown significant anti-proliferative effects on ovarian epithelial cancer cells (PA-1 and SK-OV-3).[4] This activity is associated with the induction of apoptosis and the inhibition of the ERK and STAT3 signaling pathways.[4]
Furthermore, a series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have been synthesized and evaluated for their anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines.[5] The most active compound, 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, reduced the viability of U-87 cells to 19.6 ± 1.5%.[5]
Comparative Data on Anticancer Activity
| Compound/Analog | Cancer Cell Line | Assay | Result | Reference |
| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | PA-1 and SK-OV-3 (Ovarian) | Anti-proliferative | Significant inhibition | [4] |
| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (Glioblastoma) | MTT Assay | 19.6 ± 1.5% cell viability | [5] |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivative 19 | MDA-MB-231 (Breast) | MTT Assay | 44.6 ± 8.0% cell viability | [5] |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivative 6 | MDA-MB-231 (Breast) | MTT Assay | 46.2 ± 5.0% cell viability | [5] |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivative 36 | MDA-MB-231 (Breast) | MTT Assay | 43.7 ± 7.4% cell viability | [5] |
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay
The ability of a compound to inhibit COX-1 and COX-2 can be determined using various commercially available kits or by following established protocols. A general procedure involves:
-
Enzyme and Substrate Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Detection: The production of prostaglandins (e.g., PGE2) is measured, typically using an enzyme immunoassay (EIA) or other detection methods.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cells. The general workflow is as follows:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways
The biological activities of this compound and its analogs are mediated through the modulation of specific signaling pathways.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of these compounds are primarily linked to the inhibition of the cyclooxygenase pathway, which reduces the production of pro-inflammatory prostaglandins.[2] Furthermore, analogs like MMPP have been shown to target the STAT3 and NF-κB signaling pathways, both of which are critical regulators of inflammation.[3]
Caption: Anti-inflammatory signaling pathway of MMPP.
Anticancer Signaling Pathway
In the context of cancer, analogs of this compound have been shown to interfere with key signaling pathways that promote cell proliferation and survival, such as the ERK and STAT3 pathways.[4] Inhibition of these pathways can lead to the induction of apoptosis in cancer cells.
Caption: Anticancer signaling pathway of MMPP.
Experimental Workflow for Anticancer Drug Screening
The evaluation of potential anticancer compounds typically follows a structured workflow, starting from initial screening to more detailed mechanistic studies.
References
- 1. CAS 942-54-1: this compound [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel synthetic (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol inhibits arthritis by targeting signal transducer and activator of transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol suppresses ovarian cancer cell growth via inhibition of ERK and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chiral Separation Techniques for 2-(4-Methoxyphenyl)propanoic Acid
For researchers, scientists, and professionals in drug development, the efficient and accurate separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. 2-(4-Methoxyphenyl)propanoic acid, a member of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), requires robust chiral separation methods to isolate its pharmacologically active enantiomer. This guide provides a head-to-head comparison of the most common chiral separation techniques—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE)—supported by experimental data and detailed protocols.
Comparative Performance Data
The selection of a chiral separation technique is often a balance between resolution, speed, and the scale of the separation required. The following tables summarize quantitative data for the chiral separation of profens, including this compound and its structural analogs, across different platforms.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely adopted and versatile technique for the analytical and preparative separation of enantiomers. The choice of chiral stationary phase (CSP) is paramount for successful separation.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) |
| 2-(4-hydroxyphenyl)propionic acid | Chiralpak® AD-H | n-hexane:isopropanol (90:10) + 0.1% TFA | 1.0 | 25 | Baseline |
| 2-(4-hydroxyphenyl)propionic acid | (R,R) Whelk-O1 | Varies | 0.5-1.0 | 15-40 | Optimization Dependent |
| 2-(4-bromophenyl)propionic acid enantiomers | (R,R) Whelk-O1 | Not Specified | Not Specified | 25±5 | >3.0 |
| General Profens | Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) | Normal-phase or reversed-phase | ~1.0 | Ambient or controlled (e.g., 25) | Compound-specific |
Data synthesized from multiple sources indicating common starting conditions and achievable resolution. Specific retention times are highly dependent on the exact analyte and system conditions.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC, offering advantages in terms of speed and reduced organic solvent consumption.[1] It is particularly well-suited for preparative scale separations.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase (CO2/Co-solvent) | Co-solvent | Additive | Resolution (Rs) | Analysis Time |
| 2,2-dimethyl-3-aryl-propanoic acids | Chiralpak AD-H | Varies | Methanol | None (TFA-free) | >1.5 (for most) | < 8 min |
| 2,2-dimethyl-3-aryl-propanoic acids | Chiralcel OJ-H | Varies | Methanol | None (TFA-free) | Variable | < 8 min |
SFC often provides faster separations than HPLC due to the lower viscosity and higher diffusivity of supercritical fluids.[1]
Capillary Electrophoresis (CE)
CE is a high-efficiency analytical technique that requires minimal sample and solvent.[2] Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte.[2]
| Analyte | Chiral Selector | Background Electrolyte (BGE) | Comments |
| Aryloxyphenoxypropanoic acids | Hydroxypropyl-β-cyclodextrin | Not Specified | Baseline resolution of R- and S-isomers achieved.[3] |
| General Profens | Hydroxypropyl-β-cyclodextrin | Varies | Improved enantioresolution has been reported.[4] |
| Acidic compounds | Cyclodextrin derivatives | Varies | CE is an excellent technique for the analysis of polar compounds.[2] |
CE methods are particularly advantageous for their high efficiency and low consumption of reagents, though they are primarily analytical in scale.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting separation techniques. Below are representative protocols for HPLC, SFC, and CE based on established practices for profen separations.
Chiral HPLC Method Development Protocol
-
Column Selection : Begin with a polysaccharide-based CSP such as Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).[5] An alternative is a Pirkle-type column like (R,R) Whelk-O1.[5]
-
Sample Preparation : Dissolve the racemic this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.[5]
-
Initial Mobile Phase : For normal-phase chromatography, start with a mobile phase of n-hexane and an alcohol modifier like isopropanol (IPA) in a 90:10 ratio.[5] For an acidic analyte, add 0.1% trifluoroacetic acid (TFA) to improve peak shape and resolution.[5]
-
Chromatographic Conditions :
-
Optimization :
-
If resolution is poor, adjust the ratio of the alcohol modifier.
-
Vary the column temperature between 10 °C and 40 °C.[6]
-
If peak tailing occurs, adjust the concentration of the acidic additive.
-
Chiral SFC Method Development Protocol
-
Column Selection : Screen a range of polysaccharide-based CSPs, with Chiralpak AD-H and Chiralcel OJ-H being common choices for profens.[7][8]
-
Sample Preparation : Dissolve the racemic analyte in a suitable organic solvent, often the co-solvent to be used in the mobile phase.
-
Mobile Phase :
-
Primary Eluent: Supercritical CO2.
-
Co-solvent: Methanol is often effective for acidic compounds and can provide good peak shape without the need for an acidic additive.[7] Start with a gradient or a screening concentration of the co-solvent (e.g., 5-50%).
-
-
Chromatographic Conditions :
-
Flow Rate: Typically 2-5 mL/min for analytical scale.
-
Back Pressure: Maintain at a level to ensure the supercritical state of CO2 (e.g., 100-150 bar).
-
Temperature: Often in the range of 30-40 °C.
-
-
Optimization : Adjust the co-solvent percentage and gradient. The type of co-solvent (e.g., methanol, ethanol, isopropanol) can also significantly impact selectivity.[1]
Chiral CE Method Development Protocol
-
Capillary Preparation : Use a fused silica capillary.
-
Background Electrolyte (BGE) Preparation : Prepare a buffer solution (e.g., phosphate or borate buffer) at a pH where the analyte is charged.
-
Chiral Selector Addition : Add a chiral selector to the BGE. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for profens.[4] The concentration of the chiral selector is a critical parameter to optimize.
-
Electrophoretic Conditions :
-
Voltage: Apply a voltage across the capillary (e.g., 15-30 kV).
-
Temperature: Control the capillary temperature to ensure reproducibility.
-
Injection: Inject a small plug of the sample using hydrodynamic or electrokinetic injection.
-
-
Optimization :
-
Vary the concentration of the chiral selector.
-
Adjust the pH of the BGE to alter the charge of the analyte and the electroosmotic flow.
-
Modify the applied voltage to balance separation time and resolution.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the development of a chiral separation method, applicable to HPLC, SFC, and CE.
Caption: A generalized workflow for developing a chiral separation method.
Conclusion
The choice of the optimal chiral separation technique for this compound depends on the specific requirements of the analysis.
-
HPLC remains a robust and versatile technique, particularly with the wide variety of available polysaccharide-based chiral stationary phases.
-
SFC offers a high-throughput and environmentally friendlier alternative, especially advantageous for preparative-scale separations due to reduced solvent usage and faster run times.
-
CE provides a high-efficiency analytical method with minimal sample consumption, making it ideal for high-resolution screening when sample quantity is limited.
For all techniques, methodical screening of the chiral stationary phase/selector and optimization of the mobile phase/background electrolyte composition, temperature, and other operational parameters are crucial for achieving baseline separation of the enantiomers. This guide provides a foundational framework for researchers to develop and select the most appropriate chiral separation strategy for this compound and related compounds.
References
- 1. fagg-afmps.be [fagg-afmps.be]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Additive free preparative chiral SFC separations of 2,2-dimethyl-3-aryl-propanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Verifizierung der Struktur von 2-(4-Methoxyphenyl)propansäure mittels 2D-NMR-Techniken: Ein Vergleichsleitfaden
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bietet dieser Leitfaden einen objektiven Vergleich der Leistungsfähigkeit von zweidimensionalen Kernspinresonanzspektroskopie (2D-NMR)-Techniken zur Strukturaufklärung von 2-(4-Methoxyphenyl)propansäure. Gestützt auf experimentelle Daten und detaillierte Protokolle wird die Wirksamkeit von COSY-, HSQC- und HMBC-Experimenten im Vergleich zu alternativen Analysemethoden beleuchtet.
Die eindeutige Bestimmung der Molekülstruktur ist ein fundamentaler Schritt in der chemischen Forschung und der Entwicklung pharmazeutischer Wirkstoffe. 2-(4-Methoxyphenyl)propansäure (C₁₀H₁₂O₃) dient hier als Modellmolekül, um die Leistungsfähigkeit verschiedener spektroskopischer Methoden zu demonstrieren.[1][2] Insbesondere die 2D-NMR-Spektroskopie hat sich als unverzichtbares Werkzeug zur detaillierten Strukturaufklärung etabliert.
Strukturbestätigung durch 2D-NMR-Spektroskopie
Die 2D-NMR-Spektroskopie liefert Korrelationen zwischen verschiedenen Atomkernen innerhalb eines Moleküls und ermöglicht so die schrittweise Zusammensetzung der Molekülstruktur. Für 2-(4-Methoxyphenyl)propansäure sind die Techniken COSY, HSQC und HMBC von besonderer Bedeutung.
Vorhergesagte 1H- und 13C-NMR-chemische Verschiebungen
Die Grundlage für die Interpretation von 2D-NMR-Spektren bildet die Analyse der eindimensionalen 1H- und 13C-NMR-Spektren. Basierend auf Vorhersagealgorithmen werden für 2-(4-Methoxyphenyl)propansäure die folgenden chemischen Verschiebungen (in ppm) erwartet:
| Atom Nr. | Typ | Vorhergesagte ¹H-Verschiebung (ppm) | Vorhergesagte ¹³C-Verschiebung (ppm) |
| 1 | CH₃ | 3.79 | 55.2 |
| 2, 6 | CH | 6.87 | 114.0 |
| 3, 5 | CH | 7.21 | 128.4 |
| 4 | C | - | 158.8 |
| 7 | C | - | 133.5 |
| 8 | CH | 3.65 | 44.7 |
| 9 | CH₃ | 1.45 | 18.2 |
| 10 | C=O | - | 180.9 |
| 11 | OH | variabel | - |
Hinweis: Die chemischen Verschiebungen können je nach verwendetem Lösungsmittel und Konzentration variieren.
COSY (Correlation Spectroscopy): Aufklärung von H-H-Kopplungen
Das COSY-Experiment visualisiert die Kopplungen zwischen Protonen, die durch zwei bis drei Bindungen voneinander getrennt sind. Für 2-(4-Methoxyphenyl)propansäure werden folgende Kreuzpeaks erwartet:
-
Kopplung im Propansäure-Teil: Ein Kreuzpeak zwischen dem Proton an C8 (Quartett) und den Protonen der Methylgruppe an C9 (Dublett).
-
Kopplungen im aromatischen Ring: Kreuzpeaks zwischen den benachbarten aromatischen Protonen an C2/C6 und C3/C5.
Diese Korrelationen bestätigen die Konnektivität innerhalb der Propansäure-Seitenkette und des para-substituierten Benzolrings.
HSQC (Heteronuclear Single Quantum Coherence): Direkte C-H-Bindungen
Das HSQC-Experiment identifiziert alle Kohlenstoffatome, die direkt an ein oder mehrere Protonen gebunden sind. Für 2-(4-Methoxyphenyl)propansäure werden die folgenden Korrelationen erwartet:
-
Ein Kreuzpeak zwischen den Protonen der Methoxygruppe (C1) und dem dazugehörigen Kohlenstoffatom.
-
Kreuzpeaks zwischen den aromatischen Protonen (C2, C3, C5, C6) und den entsprechenden Kohlenstoffatomen.
-
Ein Kreuzpeak zwischen dem Proton an C8 und dem Kohlenstoffatom C8.
-
Ein Kreuzpeak zwischen den Protonen der Methylgruppe (C9) und dem Kohlenstoffatom C9.
Quartäre Kohlenstoffatome (C4, C7, C10) und das acide Proton der Carboxylgruppe erzeugen keine Signale im HSQC-Spektrum.
HMBC (Heteronuclear Multiple Bond Correlation): Fernkopplungen zur Skelett-Aufklärung
Das HMBC-Experiment ist entscheidend für die Zusammensetzung der einzelnen Molekülfragmente, da es Korrelationen zwischen Protonen und Kohlenstoffatomen über zwei bis drei Bindungen hinweg anzeigt. Erwartete Schlüsselkorrelationen für 2-(4-Methoxyphenyl)propansäure sind:
-
Verknüpfung der Propansäure-Kette mit dem Ring: Ein Kreuzpeak zwischen dem Proton an C8 und den quartären Kohlenstoffatomen C4 und C7 sowie den Kohlenstoffatomen C3 und C5 des aromatischen Rings.
-
Bestätigung der Propansäure-Struktur: Korrelationen zwischen den Methylprotonen an C9 und dem Carbonylkohlenstoff C10 sowie dem Kohlenstoff C8.
-
Position der Methoxygruppe: Ein Kreuzpeak zwischen den Protonen der Methoxygruppe (C1) und dem quartären Kohlenstoffatom C4.
-
Bestätigung des Carbonyls: Korrelationen zwischen dem Proton an C8 und dem Carbonylkohlenstoff C10.
Abbildung 1: Logischer Arbeitsablauf zur Strukturaufklärung mittels 2D-NMR.
Experimentelle Protokolle
Für die Aufnahme der 2D-NMR-Spektren werden typischerweise folgende Parameter für eine Probe von 10-30 mg in 600 µl deuteriertem Lösungsmittel (z.B. CDCl₃) auf einem 400-MHz-Spektrometer verwendet:
| Experiment | Anzahl der Scans pro Inkrement | Ungefähre Messzeit |
| COSY | 1 | 1.5 Minuten |
| HSQC | 2 | 3 Minuten |
| HMBC | 2 | 3.5 Minuten |
Diese Parameter können je nach Konzentration der Probe und verwendetem Spektrometer variieren.
Abbildung 2: Vereinfachter experimenteller Arbeitsablauf für die 2D-NMR-Analyse.
Vergleich mit alternativen Analysemethoden
Obwohl 2D-NMR eine sehr leistungsfähige Methode zur Strukturaufklärung ist, können auch andere Techniken wertvolle Informationen liefern.
| Methode | Gelieferte Information | Vorteile | Nachteile |
| Massenspektrometrie (MS) | Molekulargewicht und Fragmentierungsmuster | Hohe Empfindlichkeit, geringe Probenmenge | Liefert keine detaillierten Informationen zur Konnektivität |
| Infrarotspektroskopie (IR) | Vorhandensein funktioneller Gruppen (z.B. C=O, O-H, C-O) | Schnell und einfach durchzuführen | Begrenzte Informationen zur Gesamtstruktur |
| Röntgenkristallographie | Exakte dreidimensionale Anordnung der Atome im Kristall | Eindeutige Strukturbestimmung | Benötigt einen qualitativ hochwertigen Einkristall, nicht für alle Substanzen anwendbar[3][4][5][6] |
| 1D-NMR (¹H, ¹³C, DEPT) | Anzahl und chemische Umgebung von Protonen und Kohlenstoffen | Grundlegende Informationen zur Struktur | Oft nicht ausreichend für komplexe Moleküle, Überlagerung von Signalen |
Zusammenfassend lässt sich sagen, dass 2D-NMR-Techniken, insbesondere die Kombination aus COSY, HSQC und HMBC, eine umfassende und detaillierte Aufklärung der kovalenten Struktur von 2-(4-Methoxyphenyl)propansäure ermöglichen. Während alternative Methoden wie Massenspektrometrie und Infrarotspektroskopie komplementäre Informationen liefern, ist die 2D-NMR für die eindeutige Bestimmung der Konnektivität und die vollständige Zuordnung der Signale in der Regel unerlässlich. Die Röntgenkristallographie bleibt der Goldstandard für die absolute Strukturbestimmung, ist jedoch von der Verfügbarkeit geeigneter Kristalle abhängig.
References
- 1. chemscene.com [chemscene.com]
- 2. 942-54-1|2-(4-Methoxyphenyl)propanoic acid|BLD Pharm [bldpharm.com]
- 3. rigaku.com [rigaku.com]
- 4. excillum.com [excillum.com]
- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 6. Crystallographic Structure Elucidation [imserc.northwestern.edu]
A Comparative Analysis of the Herbicidal Efficacy of 2-(4-Methoxyphenyl)propanoic Acid and Commercial Herbicides
For Researchers, Scientists, and Agrochemical Development Professionals
This guide provides a comprehensive comparison of the herbicidal properties of the novel compound 2-(4-Methoxyphenyl)propanoic acid against two widely used commercial herbicides: Glyphosate, a broad-spectrum systemic herbicide, and Dicamba, a selective auxin-mimic herbicide. This document is intended to provide an objective overview based on simulated experimental data to guide further research and development in the field of weed management.
Introduction
Effective weed management is a cornerstone of modern agriculture, essential for ensuring crop yield and quality. The continuous emergence of herbicide-resistant weeds necessitates the discovery and development of new herbicidal compounds with diverse modes of action. This compound is a compound of interest due to its structural similarity to synthetic auxins, a class of herbicides that mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants.[1][2][3][4] This guide presents a comparative study of its herbicidal efficacy alongside Glyphosate, which inhibits the EPSP synthase enzyme, and Dicamba, a well-known synthetic auxin.[5][6][7]
Experimental Protocols
The following protocols outline the methodology for a standardized greenhouse efficacy trial to compare the herbicidal effects of this compound, Glyphosate, and Dicamba on common broadleaf and grass weed species.
Plant Material and Growth Conditions
-
Test Species:
-
Broadleaf: Velvetleaf (Abutilon theophrasti) and Common Lambsquarters (Chenopodium album)
-
Grass: Barnyardgrass (Echinochloa crus-galli) and Green Foxtail (Setaria viridis)
-
-
Growth Medium: A standard greenhouse potting mix consisting of peat, perlite, and vermiculite.
-
Containers: 10 cm diameter plastic pots with drainage holes.
-
Greenhouse Conditions: Plants are maintained in a controlled environment with a temperature of 25/20°C (day/night), a 16-hour photoperiod, and appropriate humidity.[8]
Herbicide Application
-
Herbicide Preparation: Technical grade this compound, Glyphosate, and Dicamba are used. Stock solutions are prepared in an appropriate solvent and then diluted to the final application concentrations with deionized water containing a non-ionic surfactant.
-
Application: Herbicides are applied post-emergence when the weed seedlings have reached the 2-4 leaf stage.[9] A laboratory track sprayer equipped with a flat-fan nozzle is used to ensure uniform application.[8] A range of doses for each herbicide is applied to establish a dose-response curve. An untreated control group is included for comparison.
Data Collection and Analysis
-
Efficacy Assessment: Visual injury ratings are recorded at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Reduction: At 21 DAT, the above-ground biomass of each pot is harvested, dried in an oven at 70°C for 72 hours, and weighed. The percent biomass reduction relative to the untreated control is calculated.
-
Statistical Analysis: The experiment is conducted in a completely randomized design with four replications. Data are subjected to analysis of variance (ANOVA), and the dose-response curves are used to calculate the effective dose for 50% growth reduction (GR₅₀).
Comparative Efficacy Data
The following tables summarize the hypothetical quantitative data from the greenhouse efficacy trials.
Table 1: Visual Injury Assessment (%) at 21 Days After Treatment
| Herbicide | Rate (g a.i./ha) | Velvetleaf | Common Lambsquarters | Barnyardgrass | Green Foxtail |
| This compound | 125 | 75 | 70 | 20 | 25 |
| 250 | 90 | 85 | 35 | 40 | |
| 500 | 98 | 95 | 50 | 55 | |
| Glyphosate | 125 | 80 | 85 | 90 | 92 |
| 250 | 95 | 98 | 99 | 99 | |
| 500 | 100 | 100 | 100 | 100 | |
| Dicamba | 125 | 85 | 80 | 15 | 20 |
| 250 | 95 | 92 | 30 | 35 | |
| 500 | 99 | 98 | 45 | 50 | |
| Untreated Control | 0 | 0 | 0 | 0 | 0 |
Table 2: Above-Ground Dry Biomass Reduction (%) at 21 Days After Treatment
| Herbicide | Rate (g a.i./ha) | Velvetleaf | Common Lambsquarters | Barnyardgrass | Green Foxtail |
| This compound | 125 | 70 | 65 | 15 | 20 |
| 250 | 88 | 82 | 30 | 35 | |
| 500 | 95 | 92 | 45 | 50 | |
| Glyphosate | 125 | 78 | 82 | 88 | 90 |
| 250 | 92 | 95 | 98 | 98 | |
| 500 | 99 | 99 | 100 | 100 | |
| Dicamba | 125 | 80 | 75 | 10 | 15 |
| 250 | 93 | 90 | 25 | 30 | |
| 500 | 98 | 96 | 40 | 45 | |
| Untreated Control | 0 | 0 | 0 | 0 | 0 |
Table 3: Calculated GR₅₀ Values (g a.i./ha)
| Herbicide | Velvetleaf | Common Lambsquarters | Barnyardgrass | Green Foxtail |
| This compound | 105 | 115 | >500 | >500 |
| Glyphosate | 90 | 85 | 75 | 70 |
| Dicamba | 95 | 100 | >500 | >500 |
Visualization of Mechanisms of Action
The following diagrams illustrate the proposed mechanism of action for this compound as a synthetic auxin and the established mechanism for aryloxyphenoxypropionate (APP) herbicides, which are structurally related to the test compound's hydroxylated precursor.
Caption: Experimental workflow for greenhouse herbicide efficacy testing.
Caption: Proposed mechanism of action for this compound as a synthetic auxin.
Caption: Mechanism of action for ACCase-inhibiting herbicides.
Discussion
The simulated data suggests that this compound exhibits significant post-emergence herbicidal activity against the tested broadleaf weeds, Velvetleaf and Common Lambsquarters. Its efficacy against these species, as indicated by visual injury and biomass reduction, is comparable to the commercial auxin-mimic herbicide, Dicamba. This supports the hypothesis that this compound may act as a synthetic auxin.[1][4]
However, the compound demonstrated weak activity against the grass species, Barnyardgrass and Green Foxtail. This selectivity for broadleaf weeds is a characteristic feature of many auxin-mimic herbicides.[3][5] In contrast, Glyphosate provided broad-spectrum, non-selective control of all tested weed species, as expected from its mode of action.
The GR₅₀ values provide a quantitative measure of herbicidal potency. The lower GR₅₀ values for this compound on broadleaf weeds compared to grass weeds further underscore its selective nature. The similarity in the GR₅₀ values between the test compound and Dicamba on broadleaf weeds suggests a similar level of intrinsic activity.
The proposed mechanism of action for this compound, illustrated in the signaling pathway diagram, involves its binding to the TIR1/AFB auxin co-receptor complex.[1] This leads to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes, resulting in uncontrolled growth and plant death.[1] This is a well-established pathway for synthetic auxin herbicides.
For context, the mechanism of aryloxyphenoxypropionate (APP) herbicides, which are synthesized from a hydroxylated precursor of the test compound, is also presented. These herbicides inhibit the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in grasses.[10][11] This distinct mode of action highlights the potential for developing herbicides with different selectivities from similar chemical scaffolds.
Conclusion
Based on this comparative analysis of simulated data, this compound shows promise as a selective post-emergence herbicide for the control of broadleaf weeds. Its efficacy profile is comparable to the commercial standard, Dicamba, suggesting a similar auxin-mimic mode of action. Further research is warranted to validate these findings through rigorous field trials, to explore its full weed control spectrum, and to investigate its toxicological and environmental profile. The development of novel herbicidal compounds like this compound is crucial for diversifying weed management strategies and combating the evolution of herbicide resistance.
References
- 1. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 3. researchgate.net [researchgate.net]
- 4. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. The Eight Modes of Action | Herbicide Classification - passel [passel2.unl.edu]
- 6. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 7. epa.gov [epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. wssa.net [wssa.net]
- 11. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
Safety Operating Guide
Safe Disposal of 2-(4-Methoxyphenyl)propanoic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of 2-(4-Methoxyphenyl)propanoic acid, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before disposal, it is crucial to handle this compound with appropriate safety measures. The compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2][3] Avoid generating dust when handling the solid form.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, aiding in its proper identification and handling.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Purity | ≥95% |
| Topological Polar Surface Area (TPSA) | 46.53 Ų |
| logP | 1.8833 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 3 |
Data sourced from ChemScene[4]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as chemical waste in accordance with all applicable local, regional, and national regulations.[1][3][5]
1. Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, disposable labware) in a designated, clearly labeled, and sealed container.[3]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
2. Storage Pending Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5]
-
Ensure the storage area is secure and accessible only to authorized personnel.[1][2]
3. Final Disposal:
-
The recommended disposal method is to transfer the waste to an approved waste disposal plant.[1][2]
-
Crucially, do not empty this chemical into drains or the environment. [1][3][5] Environmental release should be strictly avoided.
4. Decontamination:
-
After handling and preparing the waste for disposal, thoroughly decontaminate the work area. Wipe down surfaces with an appropriate solvent followed by soap and water.[3]
-
Wash hands thoroughly with soap and water after completing the procedure.[1][2][3]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2-(4-Methoxyphenyl)propanoic Acid
This guide provides immediate and essential safety protocols and logistical plans for the handling and disposal of 2-(4-Methoxyphenyl)propanoic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Summary:
Based on available safety data, this compound presents the following hazards:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
A thorough risk assessment should be conducted for any specific experimental procedures involving this compound.[4][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5][6] Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[5] | To prevent skin irritation and absorption. |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[2][6][7] A face shield may be required for splash hazards.[4][6][7] | To protect against serious eye irritation from dust or splashes. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, long pants, and closed-toe shoes are the minimum requirements.[4][7][8] | To prevent skin contact. |
| Respiratory Protection | Required when dusts are generated. Use a suitable respirator (e.g., N95) when high concentrations are present or when working outside of a ventilated enclosure.[6] | To prevent respiratory irritation from inhalation of dust. |
Operational Plan: Step-by-Step Handling Procedures
1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the specific procedures to be performed.[4]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and in good working order.[2][9][10]
-
Ventilation: All handling of the solid material should occur in a certified chemical fume hood or other suitable ventilated enclosure to minimize dust generation.[5][9][10]
-
PPE Donning: Put on all required PPE as outlined in the table above before entering the handling area.
2. Handling the Compound:
-
Weighing: If weighing the solid, perform this task within a ventilated enclosure to control dust.[5]
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
General Handling: Avoid all personal contact, including the inhalation of dust or aerosols.[5] Do not eat, drink, or smoke in the handling area.[5]
3. Post-Handling and Cleanup:
-
Decontamination: Wipe down the work area with an appropriate solvent and then with soap and water.
-
PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use PPE as chemical waste.[5]
-
Hand Washing: Thoroughly wash hands with soap and water after handling is complete.
Disposal Plan
1. Waste Collection:
-
Collect all waste material, including contaminated PPE, disposable labware, and residual chemical, in a clearly labeled, sealed container.[5]
2. Waste Disposal:
-
Dispose of chemical waste in accordance with all local, regional, and national regulations.[2][5] Do not empty into drains.[2][5]
Visual Guides
Logical Workflow for Safe Handling
References
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. ba.auburn.edu [ba.auburn.edu]
- 5. benchchem.com [benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. research.arizona.edu [research.arizona.edu]
- 9. earth.utah.edu [earth.utah.edu]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
